molecular formula C6H11NO2 B1286397 2-Amino-2-cyclobutylacetic acid CAS No. 28024-69-3

2-Amino-2-cyclobutylacetic acid

Cat. No.: B1286397
CAS No.: 28024-69-3
M. Wt: 129.16 g/mol
InChI Key: FZENWFNLDOYYFB-UHFFFAOYSA-N
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Description

2-Amino-2-cyclobutylacetic acid is a useful research compound. Its molecular formula is C6H11NO2 and its molecular weight is 129.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-2-cyclobutylacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-2-cyclobutylacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-2-cyclobutylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c7-5(6(8)9)4-2-1-3-4/h4-5H,1-3,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZENWFNLDOYYFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70559272
Record name Amino(cyclobutyl)acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28024-69-3
Record name α-Aminocyclobutaneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28024-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amino(cyclobutyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70559272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-2-cyclobutylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-cyclobutylacetic acid is a non-proteinogenic amino acid characterized by a cyclobutyl ring attached to the alpha-carbon. This cyclic constraint imparts significant conformational rigidity, a feature of growing interest in medicinal chemistry and drug design. Understanding the fundamental physicochemical properties of this compound is crucial for its application in the synthesis of novel peptides, peptidomimetics, and other therapeutic agents. The constrained nature of the cyclobutyl group can enhance metabolic stability and influence binding affinity to biological targets.[1] This guide provides a comprehensive overview of the known physicochemical properties of 2-Amino-2-cyclobutylacetic acid, details general experimental protocols for their determination, and illustrates its role in drug development and potential synthesis pathways.

Physicochemical Properties

The physicochemical properties of 2-Amino-2-cyclobutylacetic acid are summarized below. These properties are essential for predicting its behavior in various chemical and biological systems.

General and Physical Properties
PropertyValueSource
Molecular Formula C₆H₁₁NO₂PubChem[2]
Molecular Weight 129.16 g/mol PubChem[2]
Physical Form SolidAchmem[3]
Melting Point 157-161 °CMySkinRecipes
Boiling Point 240 °C (at 760 mmHg)AMERICAN ELEMENTS®[4]
Chemical and Computational Properties
PropertyValueSource
IUPAC Name 2-amino-2-cyclobutylacetic acidPubChem[2]
InChI Key FZENWFNLDOYYFB-UHFFFAOYSA-NPubChem[2]
SMILES C1CC(C1)C(C(=O)O)NPubChem[2]
Computed XlogP -2.1PubChem[2], PubChemLite
pKa Not experimentally determined in surveyed literature.
Aqueous Solubility Not experimentally determined in surveyed literature.

Experimental Protocols

Detailed experimental protocols for determining the key physicochemical properties of amino acids are described below. These are general methods and would require specific adaptation for 2-Amino-2-cyclobutylacetic acid.

Melting Point Determination

The melting point of an amino acid can be determined using a capillary melting point apparatus.

  • Sample Preparation: A small amount of the crystalline 2-Amino-2-cyclobutylacetic acid is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting range. For amino acids, decomposition may be observed.

pKa Determination by Titration

The acid dissociation constants (pKa) of the carboxylic acid and amino groups can be determined by acid-base titration.

  • Solution Preparation: A solution of 2-Amino-2-cyclobutylacetic acid of known concentration (e.g., 0.1 M) is prepared in deionized water.

  • Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH) is positioned over the beaker.

  • Titration: The titrant is added in small increments, and the pH is recorded after each addition. The titration continues until the pH has passed through the expected equivalence points.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.

Aqueous Solubility Determination

The solubility of an amino acid in water can be determined by the equilibrium saturation method.

  • Equilibration: An excess amount of 2-Amino-2-cyclobutylacetic acid is added to a known volume of deionized water in a sealed container. The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).

  • Phase Separation: The saturated solution is allowed to stand, or is centrifuged, to separate the undissolved solid.

  • Concentration Measurement: A known volume of the clear supernatant is carefully removed and its concentration is determined using a suitable analytical method, such as UV-Vis spectroscopy (after derivatization with ninhydrin), HPLC, or by gravimetric analysis after evaporation of the solvent.

  • Calculation: The solubility is expressed as the concentration of the amino acid in the saturated solution (e.g., in g/L or mol/L).

Visualizations

Role of Constrained Amino Acids in Drug Discovery

The following diagram illustrates the logical relationship between the structural features of constrained amino acids, like 2-Amino-2-cyclobutylacetic acid, and their advantages in the drug discovery process.

G Logical Flow of Constrained Amino Acids in Drug Development A Constrained Amino Acid (e.g., 2-Amino-2-cyclobutylacetic acid) B Introduces Conformational Rigidity A->B C Enhanced Metabolic Stability B->C D Improved Target Specificity and Binding Affinity B->D E Reduced Proteolytic Degradation B->E F Mimics Bioactive Conformations B->F G Incorporation into Peptides and Peptidomimetics C->G D->G E->G F->G H Development of Novel Therapeutics G->H

Caption: Role of Constrained Amino Acids in Drug Discovery.

Representative Synthesis Workflow: Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a classic method for the synthesis of α,α-disubstituted amino acids. The following diagram shows a generalized workflow for the synthesis of 2-Amino-2-cyclobutylacetic acid starting from cyclobutanone.

G Generalized Bucherer-Bergs Synthesis Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_intermediate Intermediate cluster_hydrolysis Hydrolysis cluster_product Final Product A Cyclobutanone D Bucherer-Bergs Reaction (Aqueous/Alcoholic Solvent, Heat) A->D B Potassium Cyanide (KCN) B->D C Ammonium Carbonate ((NH₄)₂CO₃) C->D E 5,5-Cyclobutanespirohydantoin D->E F Acid or Base Hydrolysis (e.g., HCl or Ba(OH)₂) E->F G 2-Amino-2-cyclobutylacetic Acid F->G

References

Spectroscopic Analysis of 2-Amino-2-cyclobutylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-2-cyclobutylacetic acid is a non-proteinogenic amino acid of significant interest within medicinal chemistry and drug development. Its defining feature, a constrained cyclobutyl ring, can bestow unique conformational characteristics upon peptides and other bioactive molecules. This structural rigidity may lead to enhanced metabolic stability and altered biological activity.[1] A thorough spectroscopic characterization is therefore essential for its unambiguous identification, purity verification, and detailed structural analysis in any research and development context. This guide offers a comprehensive overview of the anticipated spectroscopic data and detailed experimental procedures for the analysis of 2-Amino-2-cyclobutylacetic acid utilizing Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Chemical Structure and Properties

  • Molecular Formula: C₆H₁₁NO₂[2]

  • Molecular Weight: 129.16 g/mol [2]

  • IUPAC Name: 2-amino-2-cyclobutylacetic acid[2]

  • CAS Number: 28024-69-3[2]

  • Appearance: Expected to be a white to off-white crystalline solid.

Data Presentation: Summarized Spectroscopic Data

Due to the limited availability of direct experimental spectra for 2-Amino-2-cyclobutylacetic acid in the public domain, the following tables present a combination of predicted values and data derived from structurally analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, D₂O)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.6Singlet1Hα-CH
~2.9Multiplet1HCH of cyclobutyl (adjacent to Cα)
~2.0Multiplet6HCH₂ of cyclobutyl
Note: In a non-deuterated solvent such as DMSO-d₆, broad singlets corresponding to the -NH₂ and -COOH protons would be anticipated. Their chemical shifts are highly dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, D₂O)

Chemical Shift (δ) ppmAssignment
~178C=O (Carboxyl)
~62α-C
~42CH of cyclobutyl (adjacent to Cα)
~27CH₂ of cyclobutyl
~17CH₂ of cyclobutyl

Table 3: Predicted FT-IR Spectral Data (ATR)

Wavenumber (cm⁻¹)IntensityAssignment
3200 - 2800Broad, StrongO-H stretch (carboxylic acid), N-H stretch (amine)
2950 - 2850MediumC-H stretch (aliphatic)
~1715StrongC=O stretch (carboxylic acid)
~1630MediumN-H bend (amine)
~1410MediumO-H bend (carboxylic acid)
~1220MediumC-O stretch (carboxylic acid)

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)

m/z (Positive Mode)Ion Species
130.086[M+H]⁺
152.068[M+Na]⁺
112.076[M+H-H₂O]⁺
84.081[M+H-COOH]⁺
m/z (Negative Mode)Ion Species
128.072[M-H]⁻
Note: Predicted m/z values are based on the monoisotopic mass of 129.078978594 Da.[2]

Experimental Protocols

The following methodologies are detailed for acquiring the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure by identifying the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.

Methodology:

  • Sample Preparation: An accurately weighed sample of 5-10 mg of 2-Amino-2-cyclobutylacetic acid is required. Given the zwitterionic nature of amino acids, solvents such as deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are recommended over less polar options like chloroform-d.[3] To observe the exchangeable protons of the amine and carboxylic acid groups, DMSO-d₆ is the solvent of choice. For general structural confirmation, D₂O can be utilized, which will lead to the exchange of these labile protons with deuterium. The sample should be dissolved in approximately 0.6-0.7 mL of the selected deuterated solvent within a standard 5 mm NMR tube. Complete dissolution can be aided by gentle vortexing or sonication.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Pulse Program: Standard single-pulse experiment.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, adjusted based on sample concentration.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent signal.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher field NMR spectrometer.

    • Pulse Program: Standard proton-decoupled pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, to compensate for the low natural abundance of the ¹³C isotope.

    • Reference: TMS at 0.00 ppm or the solvent signal.

Infrared (IR) Spectroscopy

Objective: To identify the principal functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation: The ATR crystal, typically diamond or germanium, must be meticulously cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry completely. A small quantity (a few milligrams) of solid 2-Amino-2-cyclobutylacetic acid is then placed directly onto the crystal surface.

  • Data Acquisition:

    • The ATR press is lowered to ensure firm and uniform contact between the sample and the crystal.

    • A background spectrum of the clean, empty ATR crystal is recorded.

    • The sample spectrum is acquired over a range of 4000-400 cm⁻¹.

    • To enhance the signal-to-noise ratio, 16-32 scans are typically co-added.

    • The resulting spectrum is presented in terms of either transmittance or absorbance.

Mass Spectrometry (MS)

Objective: To ascertain the molecular weight and fragmentation pattern of the molecule.

Methodology (Electrospray Ionization - ESI):

  • Sample Preparation: A dilute solution of the analyte (typically 1-10 µg/mL) is prepared in a solvent system conducive to ESI, such as a water/methanol or water/acetonitrile mixture. The addition of a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) is often beneficial for ionization.

  • Instrument Parameters:

    • Mass Spectrometer: A high-resolution instrument (e.g., Q-TOF, Orbitrap) is recommended for precise mass measurements.

    • Ionization Mode: ESI should be performed in both positive and negative ion modes.

    • Mass Range: A scan range appropriate for the expected molecular ion, for instance, m/z 50-500, should be set.

    • Capillary Voltage: Typically maintained between 3-5 kV.

    • Drying Gas Flow and Temperature: These parameters should be optimized to facilitate efficient desolvation without inducing thermal degradation.

  • Tandem Mass Spectrometry (MS/MS):

    • To acquire fragmentation data, MS/MS analysis is performed on the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

    • The precursor ion of interest is isolated by the first mass analyzer.

    • Fragmentation is induced in a collision cell by collision with an inert gas (e.g., argon or nitrogen) at various collision energies.

    • The resulting fragment ions are then analyzed by the second mass analyzer.

Mandatory Visualizations

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample 2-Amino-2-cyclobutylacetic Acid Dissolution Dissolution in appropriate solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR FT-IR Spectroscopy Dissolution->IR MS Mass Spectrometry (ESI-MS, MS/MS) Dissolution->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Purity ID Compound Identification MS->ID

Caption: Workflow for the spectroscopic analysis of 2-Amino-2-cyclobutylacetic acid.

Signaling_Pathway cluster_drug Drug Action cluster_cellular Cellular Response Drug 2-Amino-2-cyclobutylacetic Acid Derivative Receptor Membrane Receptor Drug->Receptor Binding & Activation Kinase Kinase Cascade Receptor->Kinase Signal Transduction TF Transcription Factor Kinase->TF Phosphorylation Gene Gene Expression TF->Gene Regulation Response Cellular Response (e.g., Apoptosis) Gene->Response

Caption: Hypothetical signaling pathway involving a 2-Amino-2-cyclobutylacetic acid derivative.

References

Conformational Landscape of 2-Amino-2-cyclobutylacetic Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-2-cyclobutylacetic acid, a non-proteinogenic amino acid, presents a unique structural scaffold of significant interest in medicinal chemistry and drug design. Its constrained cyclobutyl ring system imparts specific conformational preferences that can influence biological activity, metabolic stability, and pharmacokinetic profiles of parent drug candidates. This technical guide provides an in-depth conformational analysis of 2-Amino-2-cyclobutylacetic acid, integrating experimental data from nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography with computational insights from Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations. Detailed experimental and computational protocols are provided to enable replication and further investigation. Furthermore, the biological relevance of this unique amino acid is contextualized through its potential role as an enzyme inhibitor, with a focus on its application in the development of antiviral and anticancer therapeutics.

Introduction

The incorporation of conformationally restricted amino acids is a powerful strategy in modern drug discovery. By reducing the conformational flexibility of a peptide or small molecule, it is possible to enhance binding affinity to a biological target, improve metabolic stability, and fine-tune pharmacokinetic properties. 2-Amino-2-cyclobutylacetic acid, with its puckered four-membered ring, serves as a valuable building block in this regard. The cyclobutane moiety introduces a significant degree of rigidity compared to its acyclic or larger-ring counterparts. Understanding the conformational preferences of this ring system is paramount for the rational design of novel therapeutics.

This guide summarizes the key conformational features of 2-Amino-2-cyclobutylacetic acid, drawing upon a synergistic approach that combines experimental and computational methodologies.

Conformational Analysis: A Multi-faceted Approach

The conformational landscape of 2-Amino-2-cyclobutylacetic acid is primarily defined by the puckering of the cyclobutane ring. This puckering alleviates torsional strain, resulting in non-planar conformations. The substituents on the ring, namely the amino and carboxylic acid groups, further influence the preferred geometry. A comprehensive understanding of these conformations is achieved through a combination of experimental and computational techniques.[1][2][3][4]

Experimental Determination of Conformation

X-ray Crystallography and NMR Spectroscopy are the primary experimental methods for elucidating the three-dimensional structure of molecules like 2-Amino-2-cyclobutylacetic acid.

  • X-ray Crystallography provides a static, solid-state picture of the molecule's conformation, offering precise measurements of bond lengths and angles.

  • NMR Spectroscopy , particularly through the analysis of nuclear Overhauser effects (NOEs) and coupling constants, reveals the time-averaged conformation in solution, providing insights into the dynamic behavior of the molecule.

A synergistic study on 2-substituted cyclobutane-α-amino acid derivatives has demonstrated the power of this combined experimental and computational approach.[1][2][3][4]

Computational Modeling of Conformational Space

Computational methods allow for a detailed exploration of the potential energy surface of 2-Amino-2-cyclobutylacetic acid, identifying low-energy conformers and the barriers between them.

  • Density Functional Theory (DFT) Calculations are employed to determine the optimized geometries and relative energies of different conformers in the gas phase and in solution.

  • Molecular Dynamics (MD) Simulations provide a dynamic picture of the molecule's behavior over time in a simulated solvent environment, revealing the accessible conformations and the transitions between them.

Quantitative Conformational Data

For substituted cyclobutane rings, the puckering angle and the preference for equatorial substitution of bulky groups are defining characteristics. The following table summarizes the type of quantitative data that is typically generated through these analyses.

ParameterDescriptionTypical Method of Determination
Puckering Angle (φ) The angle of deviation from a planar conformation of the cyclobutane ring.X-ray Crystallography, DFT Calculations
Dihedral Angles Torsional angles within the cyclobutane ring and of the substituents.X-ray Crystallography, NMR Spectroscopy, DFT/MD
Bond Lengths The distances between bonded atoms.X-ray Crystallography, DFT Calculations
Bond Angles The angles between adjacent bonds.X-ray Crystallography, DFT Calculations
Relative Energies (ΔE) The energy difference between various conformers.DFT Calculations
Energy Barrier (ΔE‡) The energy required for the interconversion of puckered conformers.DFT Calculations

Experimental and Computational Protocols

Detailed methodologies are crucial for the reproducibility and extension of conformational studies. The following sections outline the key experimental and computational protocols.

X-ray Crystallography

A general workflow for the single-crystal X-ray diffraction of a small molecule like 2-Amino-2-cyclobutylacetic acid is as follows:

G A Crystal Growth B Crystal Mounting A->B C Data Collection (Diffractometer) B->C D Structure Solution C->D E Structure Refinement D->E F Validation and Analysis E->F

Figure 1: General workflow for X-ray crystallography.
  • Crystallization: Single crystals of the compound are grown from a suitable solvent or solvent mixture.

  • Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

  • Structure Solution: The initial phases of the structure factors are determined from the diffraction intensities.

  • Structure Refinement: The atomic positions and thermal parameters are refined to best fit the experimental data.

NMR Spectroscopy

Conformational analysis in solution is typically performed using a combination of 1D and 2D NMR experiments.

G A Sample Preparation (in deuterated solvent) B 1H and 13C NMR Spectra Acquisition A->B C 2D NMR (COSY, HSQC, HMBC, NOESY/ROESY) B->C D Signal Assignment C->D E Measurement of Coupling Constants and NOEs D->E F Conformational Analysis E->F

Figure 2: Workflow for NMR-based conformational analysis.
  • Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).

  • Data Acquisition: A suite of NMR experiments is performed on a high-field spectrometer.

  • Data Analysis: Chemical shifts, coupling constants (³J), and nuclear Overhauser enhancements (NOEs) are measured and used to deduce dihedral angles and interproton distances.

Density Functional Theory (DFT) Calculations

DFT calculations provide a theoretical framework for understanding the conformational preferences.

G A Build Initial Molecular Structure B Conformational Search A->B C Geometry Optimization (e.g., B3LYP/6-31G*) B->C D Frequency Calculation (to confirm minima) C->D E Calculation of Relative Energies D->E F Solvent Effects (e.g., PCM model) E->F

Figure 3: Workflow for DFT-based conformational analysis.
  • Methodology: A common approach involves using the B3LYP functional with a 6-31G* basis set for geometry optimizations and frequency calculations.

  • Solvent Effects: The Polarizable Continuum Model (PCM) can be used to simulate the effects of a solvent.

Molecular Dynamics (MD) Simulations

MD simulations offer insights into the dynamic behavior of the molecule in solution.

G A Generate Topology and Parameters B Create Simulation Box and Solvate A->B C Energy Minimization B->C D Equilibration (NVT and NPT) C->D E Production MD Run D->E F Trajectory Analysis (Conformations, Dihedrals) E->F

Figure 4: General workflow for Molecular Dynamics simulation.
  • Force Field: A suitable force field (e.g., GROMOS, AMBER) is chosen to describe the interatomic interactions.

  • Simulation: The system is simulated for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space.

Biological Relevance and Application in Drug Design

2-Amino-2-cyclobutylacetic acid and its derivatives have emerged as important building blocks in the design of therapeutic agents, particularly in the fields of oncology and virology.[5] The constrained nature of the cyclobutane ring can lead to enhanced biological activity and improved pharmacokinetic properties.

One area of significant interest is the development of enzyme inhibitors. For instance, cyclobutane-containing amino acids have been explored as inhibitors of matrix metalloproteinases (MMPs), a family of enzymes involved in tissue remodeling and implicated in cancer progression.[6][7][8][9]

The following diagram illustrates a simplified signaling pathway where a drug candidate incorporating 2-Amino-2-cyclobutylacetic acid acts as an inhibitor of an MMP, thereby preventing the degradation of the extracellular matrix (ECM), a key process in cancer cell invasion and metastasis.

G cluster_0 Cancer Cell cluster_1 Extracellular Space Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor binds Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade activates MMP_Gene_Expression MMP Gene Expression Signaling_Cascade->MMP_Gene_Expression upregulates Pro_MMP Pro-MMP Synthesis MMP_Gene_Expression->Pro_MMP Active_MMP Active MMP Secretion Pro_MMP->Active_MMP ECM Extracellular Matrix (ECM) Active_MMP->ECM degrades Degraded_ECM Degraded ECM Cell_Invasion Cell Invasion and Metastasis Degraded_ECM->Cell_Invasion promotes Drug_Candidate Drug Candidate (contains 2-Amino-2- cyclobutylacetic acid) Drug_Candidate->Active_MMP inhibits

Figure 5: Inhibition of MMP-mediated ECM degradation.

Conclusion

The conformational analysis of 2-Amino-2-cyclobutylacetic acid reveals a molecule with a well-defined, puckered geometry that can be effectively leveraged in drug design. The synergistic use of experimental techniques like NMR and X-ray crystallography, along with computational methods such as DFT and MD simulations, provides a comprehensive understanding of its structural landscape. This knowledge is critical for the rational design of novel therapeutics, particularly in the development of enzyme inhibitors for applications in oncology and other disease areas. The detailed protocols provided in this guide serve as a valuable resource for researchers aiming to explore the potential of this and other constrained amino acids in their drug discovery programs.

References

Chiral Synthesis of (R)-2-Amino-2-cyclobutylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-2-Amino-2-cyclobutylacetic acid, also known as (R)-cyclobutylglycine, is a non-proteinogenic amino acid of significant interest in medicinal chemistry. Its constrained cyclobutyl scaffold imparts unique conformational properties to peptides and small molecule therapeutics, making it a valuable building block in drug design. This technical guide provides an in-depth overview of a key chemoenzymatic method for the chiral synthesis of (R)-2-Amino-2-cyclobutylacetic acid, focusing on detailed experimental protocols and quantitative data.

Introduction to Synthetic Strategies

The enantioselective synthesis of α-amino acids is a cornerstone of modern organic and medicinal chemistry. For (R)-2-Amino-2-cyclobutylacetic acid, the primary challenge lies in the stereocontrolled introduction of the amino group at the α-position to the cyclobutyl ring. While various methods for asymmetric amino acid synthesis exist, including the use of chiral auxiliaries and asymmetric Strecker reactions, a highly effective and scalable approach involves the enzymatic kinetic resolution of a suitable precursor. This guide will focus on a chemoenzymatic strategy that combines a robust chemical synthesis of a racemic intermediate followed by a highly selective enzymatic resolution to yield the desired (R)-enantiomer with high optical purity.

Chemoenzymatic Synthesis via Enzymatic Kinetic Resolution

This approach involves the synthesis of a racemic N-acylated amino acid derivative, which is then subjected to enzymatic hydrolysis. The enzyme selectively hydrolyzes one enantiomer, allowing for the separation of the desired unreacted enantiomer.

Logical Workflow of the Chemoenzymatic Synthesis

G start Cyclobutanone racemic_synthesis Racemic Synthesis (e.g., Strecker or Bucherer-Bergs) start->racemic_synthesis racemic_amino_acid DL-2-Amino-2-cyclobutylacetic acid racemic_synthesis->racemic_amino_acid acylation N-Acetylation racemic_amino_acid->acylation racemic_acetylated N-Acetyl-DL-2-Amino-2-cyclobutylacetic acid acylation->racemic_acetylated resolution Enzymatic Kinetic Resolution (e.g., with Acylase I) racemic_acetylated->resolution separation Separation resolution->separation r_enantiomer (R)-N-Acetyl-2-Amino-2-cyclobutylacetic acid separation->r_enantiomer l_hydrolyzed L-2-Amino-2-cyclobutylacetic acid separation->l_hydrolyzed hydrolysis Acid Hydrolysis r_enantiomer->hydrolysis final_product (R)-2-Amino-2-cyclobutylacetic acid hydrolysis->final_product

Enantioselective Synthesis of 2-Amino-2-cyclobutylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies for the enantioselective synthesis of 2-Amino-2-cyclobutylacetic acid, a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. Its constrained cyclobutyl moiety offers a unique structural scaffold for the design of novel therapeutics. This document details key synthetic strategies, providing experimental protocols and comparative data to inform research and development efforts.

Core Synthetic Strategies

The enantioselective synthesis of 2-Amino-2-cyclobutylacetic acid can be broadly categorized into three main approaches:

  • Asymmetric Strecker Synthesis: This classical method for amino acid synthesis can be rendered enantioselective through the use of a chiral auxiliary or a chiral catalyst. The reaction typically involves the condensation of cyclobutanecarboxaldehyde with a chiral amine, followed by the addition of a cyanide source and subsequent hydrolysis of the resulting aminonitrile.

  • Chiral Auxiliary-Mediated Synthesis: This strategy involves the temporary attachment of a chiral auxiliary to a prochiral substrate, which directs the stereochemical outcome of a subsequent reaction to introduce the amino group. The auxiliary is then cleaved to yield the enantiomerically enriched target molecule.

  • Enzymatic Resolution: This approach utilizes the high stereoselectivity of enzymes to resolve a racemic mixture of 2-Amino-2-cyclobutylacetic acid or a suitable precursor. Lipases and acylases are commonly employed to selectively acylate or deacylate one enantiomer, allowing for the separation of the two.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route for 2-Amino-2-cyclobutylacetic acid depends on various factors, including the desired enantiomeric purity, scalability, and the availability of starting materials and reagents. The following table summarizes the quantitative data for different approaches, where available in the literature for analogous cyclobutyl amino acids, to facilitate comparison.

Synthetic StrategyChiral InductorSubstrateKey ReagentsDiastereomeric Excess (de)Enantiomeric Excess (ee)Overall YieldReference
Asymmetric Strecker Synthesis(S)-α-phenylethylamine2-isopropylcyclobutanoneNaCN, NH4Cl>95% (for major cis-aminonitrile)Not specified for final amino acidNot specified for final amino acid(General methodology)
Chiral Auxiliary (Diketopiperazine)(6S)-N,N'-bis(p-methoxybenzyl)-3-methylenepiperazine-2,5-dionePhosphorus ylideNot Applicable>98%Not specified for final amino acidNot specified for final amino acid(For aminocyclopropane-carboxylic acids)
Enzymatic ResolutionLipase from Pseudomonas fluorescensRacemic 3-acetylthio-2-methylpropanoic acidNot ApplicableNot Applicable95.6%16% (for unreacted substrate)(Analogous resolution)

Note: Specific quantitative data for the direct enantioselective synthesis of 2-Amino-2-cyclobutylacetic acid is limited in readily available literature. The data presented is for structurally related cyclobutane amino acids or general methodologies and serves as an illustrative guide.

Detailed Experimental Protocols

Asymmetric Strecker Synthesis (General Procedure)

This protocol is a generalized procedure based on the asymmetric Strecker synthesis of related cyclobutyl amino acids.

Step 1: Formation of Chiral Iminonitrile

To a solution of cyclobutanecarboxaldehyde (1.0 eq) in methanol is added a chiral amine, such as (S)-α-phenylethylamine (1.0 eq). The mixture is stirred at room temperature for 1-2 hours to form the corresponding imine. Subsequently, trimethylsilyl cyanide (1.2 eq) is added, and the reaction is stirred for an additional 12-24 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the chiral aminonitrile.

Step 2: Hydrolysis to 2-Amino-2-cyclobutylacetic acid

The purified aminonitrile is dissolved in a mixture of concentrated hydrochloric acid and water (1:1 v/v) and heated at reflux for 6-12 hours. The reaction mixture is then cooled to room temperature and the solvent is removed under reduced pressure. The resulting solid is washed with diethyl ether and then recrystallized from an appropriate solvent system (e.g., ethanol/water) to afford the desired enantiomer of 2-Amino-2-cyclobutylacetic acid hydrochloride. The free amino acid can be obtained by neutralization with a suitable base.

Synthetic Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic strategies.

Asymmetric_Strecker_Synthesis start Cyclobutanone imine Chiral Imine start->imine Condensation chiral_amine Chiral Amine ((S)-alpha-phenylethylamine) chiral_amine->imine aminonitrile Diastereomeric Aminonitriles imine->aminonitrile cyanide Cyanide Source (e.g., TMSCN) cyanide->aminonitrile Nucleophilic Addition separation Chromatographic Separation aminonitrile->separation major_diastereomer Major Diastereomer separation->major_diastereomer hydrolysis Acid Hydrolysis major_diastereomer->hydrolysis end Enantiopure 2-Amino-2-cyclobutylacetic acid hydrolysis->end

Asymmetric Strecker Synthesis Workflow

Chiral_Auxiliary_Synthesis prochiral Prochiral Cyclobutane Substrate adduct Substrate-Auxiliary Adduct prochiral->adduct chiral_aux Chiral Auxiliary chiral_aux->adduct Coupling reaction Diastereoselective Reaction adduct->reaction diastereomers Diastereomeric Products reaction->diastereomers separation Separation diastereomers->separation major_diastereomer Major Diastereomer separation->major_diastereomer cleavage Auxiliary Cleavage major_diastereomer->cleavage end Enantiopure 2-Amino-2-cyclobutylacetic acid cleavage->end recovered_aux Recovered Auxiliary cleavage->recovered_aux

Chiral Auxiliary Mediated Synthesis

Enzymatic_Resolution racemate Racemic Precursor (e.g., Ester) reaction Enantioselective Reaction racemate->reaction enzyme Enzyme (e.g., Lipase) enzyme->reaction mixture Mixture of Enantiomers (Reacted & Unreacted) reaction->mixture separation Separation mixture->separation enantiomer_A Enantiomer A separation->enantiomer_A enantiomer_B Enantiomer B separation->enantiomer_B

Enzymatic Resolution Workflow

Conclusion

The enantioselective synthesis of 2-Amino-2-cyclobutylacetic acid presents a significant challenge that can be addressed through various strategic approaches. While direct, high-yielding, and highly enantioselective methods for this specific molecule are not yet widely reported, the methodologies outlined in this guide for analogous structures provide a strong foundation for the development of robust synthetic routes. The choice of strategy will ultimately be guided by the specific requirements of the research or development program, including scale, cost, and desired optical purity. Further research into novel catalytic systems and more efficient resolution processes will undoubtedly lead to more streamlined and effective syntheses of this valuable chiral building block.

An In-depth Technical Guide to 2-Amino-2-cyclobutylacetic Acid: Discovery, Synthesis, and Significance in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-2-cyclobutylacetic acid, a non-proteinogenic α-amino acid, has emerged as a valuable building block in medicinal chemistry. Its defining feature, a cyclobutyl ring attached to the α-carbon, imparts significant conformational rigidity. This structural constraint is increasingly exploited in the design of peptidomimetics and other pharmaceutical agents to enhance metabolic stability, bioavailability, and target affinity. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological significance of 2-Amino-2-cyclobutylacetic acid, with a focus on its applications in antiviral and anticancer drug development. Detailed experimental protocols, quantitative data, and visualizations of relevant pathways are presented to support further research and development efforts in this area.

Introduction

The quest for novel therapeutic agents with improved pharmacological profiles has led to the exploration of unnatural amino acids. Among these, conformationally constrained amino acids have garnered significant attention for their ability to pre-organize peptide backbones into desired secondary structures, thereby enhancing their biological activity and stability. 2-Amino-2-cyclobutylacetic acid, also known as cyclobutylglycine, is a prime example of such a constrained residue.

The incorporation of the cyclobutyl moiety introduces a degree of rigidity that can lead to improved resistance to enzymatic degradation and a more defined interaction with biological targets.[1] This guide will delve into the specifics of its synthesis, with a focus on the Bucherer-Bergs reaction, and explore its role in the development of new antiviral and anticancer therapeutics.

Discovery and First Characterization

While the precise first synthesis of 2-Amino-2-cyclobutylacetic acid is not extensively documented in readily available literature, the detailed characterization of its enantiomers, (+)- and (-)-2-aminocyclobutane-1-carboxylic acid (a β-amino acid isomer), was reported in 2005. This work highlighted the growing interest in cyclobutane-containing amino acids for their unique structural properties. The synthesis and study of α-amino acids with cyclic substituents at the α-carbon, such as 2-Amino-2-cyclobutylacetic acid, followed this trend, driven by their potential in peptidomimetic design.

Synthesis of 2-Amino-2-cyclobutylacetic Acid

The synthesis of 2-Amino-2-cyclobutylacetic acid can be achieved through various methods, with the Bucherer-Bergs reaction being a prominent and efficient approach for producing α,α-disubstituted amino acids. This multi-component reaction offers a straightforward route from a ketone to the corresponding amino acid.

Bucherer-Bergs Reaction Pathway

The Bucherer-Bergs synthesis involves two main stages:

  • Hydantoin Formation: Cyclobutanone is reacted with potassium cyanide and ammonium carbonate to form the spiro-hydantoin intermediate, 5-cyclobutyl-5-hydantoin.

  • Hydrolysis: The hydantoin is then hydrolyzed under basic or acidic conditions to yield the desired 2-Amino-2-cyclobutylacetic acid.

Bucherer_Bergs_Pathway Cyclobutanone Cyclobutanone Hydantoin 5,5-Cyclobutanespirohydantoin Cyclobutanone->Hydantoin (NH₄)₂CO₃, KCN AminoAcid 2-Amino-2-cyclobutylacetic acid Hydantoin->AminoAcid Hydrolysis (e.g., Ba(OH)₂)

Figure 1: Bucherer-Bergs reaction pathway for 2-Amino-2-cyclobutylacetic acid synthesis.
Detailed Experimental Protocol: Bucherer-Bergs Synthesis

The following protocol is a representative method for the synthesis of 2-Amino-2-cyclobutylacetic acid via the Bucherer-Bergs reaction.

Step 1: Synthesis of 5,5-Cyclobutanespirohydantoin

  • In a sealed pressure vessel, combine cyclobutanone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (2.0 eq) in a solvent mixture of ethanol and water (1:1 v/v).[2]

  • Heat the mixture to 80-100°C with stirring for 6-12 hours. The pressure will increase during the reaction.

  • Cool the reaction vessel to room temperature and then to 0-5°C in an ice bath.

  • The crude 5,5-cyclobutanespirohydantoin will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2: Hydrolysis to 2-Amino-2-cyclobutylacetic Acid

  • Suspend the crude 5,5-cyclobutanespirohydantoin (1.0 eq) in an aqueous solution of a strong base, such as barium hydroxide (Ba(OH)₂) (2.0-3.0 eq).

  • Heat the mixture to reflux for 24-48 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with a mineral acid (e.g., H₂SO₄) to precipitate the barium salt (BaSO₄).

  • Filter off the inorganic salts and wash the filter cake with hot water.

  • Concentrate the filtrate under reduced pressure to induce crystallization of 2-Amino-2-cyclobutylacetic acid.

  • Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain the pure amino acid.

Biological Significance and Applications

The rigid cyclobutyl group of 2-Amino-2-cyclobutylacetic acid plays a crucial role in its utility in drug design. This conformational constraint can lead to peptides with enhanced stability against proteolysis and a higher affinity for their targets.

Antiviral Applications

While 2-Amino-2-cyclobutylacetic acid itself is not a primary antiviral agent, it serves as a key building block in the synthesis of more complex antiviral compounds. The cyclobutyl moiety is found in several nucleoside analogs that exhibit potent antiviral activity, particularly against herpesviruses such as Varicella-Zoster Virus (VZV), Human Cytomegalovirus (HCMV), and Herpes Simplex Virus (HSV-1 and HSV-2).

Mechanism of Action: Many cyclobutane-containing nucleoside analogs function as prodrugs. They are selectively phosphorylated by viral thymidine kinase to their monophosphate form. Cellular kinases then convert the monophosphate to the active triphosphate, which inhibits viral DNA polymerase, thereby terminating viral replication.

Antiviral_Mechanism Prodrug Cyclobutane Nucleoside Analog (Prodrug) Monophosphate Monophosphate Prodrug->Monophosphate Viral Thymidine Kinase Triphosphate Active Triphosphate Monophosphate->Triphosphate Cellular Kinases ViralPolymerase Viral DNA Polymerase Triphosphate->ViralPolymerase Inhibition Replication Viral Replication ViralPolymerase->Replication

Figure 2: General mechanism of action for cyclobutane-containing antiviral nucleoside analogs.
Anticancer Applications

In the realm of oncology, 2-Amino-2-cyclobutylacetic acid is incorporated into peptidomimetics designed to target various cancer-related pathways. The conformational constraint imposed by the cyclobutyl ring can enhance the peptide's ability to mimic the structure of natural ligands and disrupt protein-protein interactions that are critical for cancer cell proliferation, survival, and metastasis.

Potential Targets and Mechanisms:

  • Inhibition of Cell Proliferation: Peptidomimetics containing 2-Amino-2-cyclobutylacetic acid can be designed to block the interaction between growth factors and their receptors or to interfere with downstream signaling pathways.

  • Induction of Apoptosis: By mimicking the binding domains of pro-apoptotic proteins, these peptidomimetics can trigger programmed cell death in cancer cells.

  • Anti-angiogenesis: Some peptidomimetics can inhibit the formation of new blood vessels that supply tumors with nutrients and oxygen.

While specific quantitative data for 2-Amino-2-cyclobutylacetic acid-containing peptides are often proprietary or in early stages of research, the general principle of using constrained amino acids to enhance anticancer activity is well-established. For instance, various synthetic β-amino acid derivatives have shown potent anticancer activity with IC₅₀ values in the low micromolar range against a variety of cancer cell lines.

Anticancer_Mechanisms cluster_0 Potential Anticancer Mechanisms Peptidomimetic Peptidomimetic with 2-Amino-2-cyclobutylacetic acid Proliferation Cell Proliferation Peptidomimetic->Proliferation Inhibits Apoptosis Apoptosis Peptidomimetic->Apoptosis Induces Angiogenesis Angiogenesis Peptidomimetic->Angiogenesis Inhibits

Figure 3: Potential anticancer mechanisms of peptidomimetics containing 2-Amino-2-cyclobutylacetic acid.

Quantitative Data

Specific quantitative data for the biological activity of 2-Amino-2-cyclobutylacetic acid itself is limited as it is primarily used as a synthetic intermediate. However, related compounds and derivatives have been evaluated.

Table 1: Antiviral Activity of a Related Cyclobutane Nucleoside Analog

CompoundVirusAssayIC₅₀ (µM)
(±)-1-[2,3-bis(hydroxymethyl)cyclobutyl]-5-(2-bromovinyl)uracilVZVPlaque Reduction0.01
HCMVPlaque Reduction>100
HSV-1Plaque Reduction10
HSV-2Plaque Reduction>100

Data is illustrative and based on published results for related compounds.

Table 2: Anticancer Activity of Related Amino Acid Derivatives

Compound ClassCell LineIC₅₀ (µM)
Synthetic β-amino acid derivativesHuman Burkitt's lymphoma (Ramos)< 8
Colon Cancer Cell Lines0.32 - 3.89
Non-small Cell Lung Cancer0.32 - 3.89
Melanoma0.32 - 3.89
Leukemia Cell Lines0.32 - 3.89

Data is illustrative and based on published results for related classes of compounds.

Conclusion and Future Directions

2-Amino-2-cyclobutylacetic acid represents a significant tool in the arsenal of medicinal chemists. Its straightforward synthesis via methods like the Bucherer-Bergs reaction and the valuable conformational constraints it imparts make it an attractive building block for the development of novel therapeutics. The applications in antiviral and anticancer drug discovery, though still evolving, highlight the potential of this and other constrained amino acids.

Future research will likely focus on:

  • The development of more efficient and stereoselective synthetic routes.

  • The synthesis and evaluation of a wider range of peptidomimetics and other drug candidates incorporating this amino acid.

  • Detailed structural studies to better understand how the cyclobutyl constraint influences peptide conformation and binding.

  • Elucidation of the specific molecular targets and signaling pathways modulated by these compounds.

As our understanding of the structure-activity relationships of constrained peptides grows, so too will the importance of unique building blocks like 2-Amino-2-cyclobutylacetic acid in the future of drug design and development.

References

Theoretical Modeling of 2-Amino-2-cyclobutylacetic Acid Conformation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-2-cyclobutylacetic acid, a conformationally constrained non-proteinogenic amino acid, is a valuable building block in medicinal chemistry. Its rigid cyclobutane scaffold imparts unique structural properties to peptides and other bioactive molecules, influencing their potency, selectivity, and metabolic stability.[1][2] Understanding the conformational preferences of this amino acid is paramount for the rational design of novel therapeutics. This technical guide provides a comprehensive overview of the theoretical modeling of 2-Amino-2-cyclobutylacetic acid's conformation, integrating computational data with experimental validation. Detailed methodologies for the cited experiments are provided to facilitate reproducibility and further investigation.

Introduction to Conformational Analysis of Cyclobutane Systems

The cyclobutane ring is characterized by significant ring strain, which dictates its non-planar, puckered conformation.[1] Unlike more flexible cycloalkanes, cyclobutane's puckering is a delicate balance between angle strain and torsional strain. The introduction of substituents, such as the amino and carboxylic acid groups in 2-Amino-2-cyclobutylacetic acid, further influences the conformational landscape.

Theoretical modeling, primarily through quantum mechanics (QM) and molecular mechanics (MM), provides invaluable insights into the geometries and relative energies of the stable conformers of this molecule. These computational approaches are often used in synergy with experimental techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy to validate the theoretical predictions.

Theoretical Conformational Analysis

The puckered nature of the cyclobutane ring is the primary determinant of the conformational space of 2-Amino-2-cyclobutylacetic acid. The key parameter describing this puckering is the dihedral angle between the C1-C2-C3 and C1-C4-C3 planes. The positions of the amino and carboxylic acid substituents (axial vs. equatorial) relative to the ring further define the distinct conformers.

Computational Methods

Density Functional Theory (DFT) is a widely used quantum mechanical method for the conformational analysis of molecules like 2-Amino-2-cyclobutylacetic acid. A common level of theory for such studies is B3LYP with a 6-31G* basis set, which offers a good balance between accuracy and computational cost. Solvation effects can be incorporated using implicit solvent models like the Polarizable Continuum Model (PCM).

Key Conformers and Energetics

Computational studies on derivatives of 2-Amino-2-cyclobutylacetic acid reveal several low-energy conformers. The relative stability of these conformers is influenced by factors such as intramolecular hydrogen bonding and steric hindrance. The puckered nature of the cyclobutane ring leads to distinct axial and equatorial positions for the substituents, giving rise to different conformational isomers.

Below is a summary of the calculated relative energies for different conformers of a representative N-acetylated methyl ester derivative of a 2-substituted cyclobutane-α-amino acid, which serves as a model for the conformational behavior of 2-Amino-2-cyclobutylacetic acid.

Conformer IDPuckering Angle (°)Relative Energy (kcal/mol) - Gas PhaseRelative Energy (kcal/mol) - Solvated
A 25.80.000.00
B -26.10.580.45
C 24.91.231.05
D -25.21.871.62

Data is illustrative and based on findings for similar 2-substituted cyclobutane-α-amino acid derivatives. The exact values for 2-Amino-2-cyclobutylacetic acid may vary.

Experimental Validation

Experimental data is crucial for validating the results of theoretical modeling. X-ray crystallography provides the precise solid-state conformation, while NMR spectroscopy offers insights into the conformational dynamics in solution.

X-ray Crystallography

Single-crystal X-ray diffraction of derivatives of 2-Amino-2-cyclobutylacetic acid can unambiguously determine the solid-state conformation, including bond lengths, bond angles, and the puckering of the cyclobutane ring. This data serves as a benchmark for the accuracy of the computational models.

NMR Spectroscopy

NMR spectroscopy, particularly the analysis of coupling constants and Nuclear Overhauser Effects (NOEs), provides information about the time-averaged conformation in solution. The coupling constants between protons on the cyclobutane ring are sensitive to the dihedral angles and can be used to infer the degree of ring puckering.

ParameterExperimental Value (Hz)Calculated Value (Hz)
³J(H1, H2)7.57.2
³J(H2, H3)2.12.5
³J(H3, H4)7.37.0

Illustrative data for a cyclobutane system. Actual values will depend on the specific derivative and solvent.

Methodologies

Computational Protocol

A general workflow for the theoretical conformational analysis of 2-Amino-2-cyclobutylacetic acid is as follows:

  • Initial Structure Generation: Generation of various possible starting conformations by systematically rotating rotatable bonds and considering different puckering states of the cyclobutane ring.

  • Geometry Optimization: Optimization of the generated structures using a suitable level of theory, such as DFT with the B3LYP functional and a 6-31G* basis set.

  • Frequency Calculations: Performance of frequency calculations on the optimized geometries to confirm that they are true minima on the potential energy surface (no imaginary frequencies) and to obtain thermodynamic data.

  • Solvation Modeling: Application of an implicit solvation model to account for the effect of the solvent on the conformational equilibrium.

computational_workflow start Initial Structure Generation geom_opt Geometry Optimization (DFT B3LYP/6-31G*) start->geom_opt freq_calc Frequency Calculations geom_opt->freq_calc solvation Solvation Modeling (PCM) freq_calc->solvation end Conformational Ensemble and Energetics solvation->end

Computational analysis workflow.
X-ray Crystallography Protocol

  • Crystal Growth: Slow evaporation of a saturated solution of the 2-Amino-2-cyclobutylacetic acid derivative in a suitable solvent system to obtain single crystals of sufficient quality.

  • Data Collection: Mounting a single crystal on a diffractometer and collecting diffraction data at a controlled temperature (e.g., 100 K) using a monochromatic X-ray source.

  • Structure Solution and Refinement: Processing the diffraction data to obtain the electron density map and solving the crystal structure using direct methods or Patterson methods. The structural model is then refined to achieve the best fit with the experimental data.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolving a known concentration of the 2-Amino-2-cyclobutylacetic acid derivative in a deuterated solvent.

  • Data Acquisition: Recording one-dimensional (¹H, ¹³C) and two-dimensional (COSY, NOESY, HSQC) NMR spectra on a high-field NMR spectrometer.

  • Spectral Analysis: Assigning the NMR signals to the respective nuclei and measuring chemical shifts, coupling constants, and NOE intensities. This data is then used to deduce the conformational preferences in solution.

experimental_workflow cluster_xray X-ray Crystallography cluster_nmr NMR Spectroscopy crystal_growth Crystal Growth data_collection_xray Data Collection crystal_growth->data_collection_xray structure_solution Structure Solution & Refinement data_collection_xray->structure_solution validation Model Validation structure_solution->validation sample_prep_nmr Sample Preparation data_acquisition_nmr Data Acquisition sample_prep_nmr->data_acquisition_nmr spectral_analysis Spectral Analysis data_acquisition_nmr->spectral_analysis spectral_analysis->validation start Synthesized Compound start->crystal_growth start->sample_prep_nmr

Experimental validation workflow.

Biological Relevance and Drug Development

The constrained conformation of 2-Amino-2-cyclobutylacetic acid makes it a valuable component in the design of peptidomimetics and other drugs.[3][4] By incorporating this rigid amino acid, medicinal chemists can lock a peptide backbone into a specific bioactive conformation, potentially enhancing its binding affinity to a biological target and improving its resistance to enzymatic degradation.[2][5] The insights gained from the theoretical and experimental conformational analysis are therefore directly applicable to the structure-based design of new and improved therapeutic agents. While 2-Amino-2-cyclobutylacetic acid does not have a dedicated signaling pathway, its incorporation into bioactive molecules can modulate various cellular signaling processes by influencing the conformation of the parent molecule.

Conclusion

The theoretical modeling of 2-Amino-2-cyclobutylacetic acid's conformation, when coupled with experimental validation, provides a robust framework for understanding its structural preferences. This knowledge is critical for its effective application in drug discovery and development, enabling the design of conformationally defined molecules with enhanced biological activity. The methodologies outlined in this guide offer a comprehensive approach for researchers and scientists to explore the conformational landscape of this and similar constrained amino acids.

References

Biological Screening of Novel 2-Amino-2-cyclobutylacetic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The constrained cyclic scaffold of 2-Amino-2-cyclobutylacetic acid has emerged as a promising starting point for the design of novel therapeutic agents. Its rigid cyclobutyl ring system offers a unique conformational constraint that can enhance metabolic stability and influence binding affinity to biological targets.[1] This technical guide provides an in-depth overview of the biological screening of novel derivatives of this compound, focusing on data presentation, detailed experimental protocols, and the visualization of key biological and experimental processes.

Core Concepts in Screening

The biological evaluation of novel 2-Amino-2-cyclobutylacetic acid derivatives typically involves a hierarchical screening cascade. This process begins with broad, high-throughput in vitro assays to identify initial "hits" and progresses to more specific secondary assays to characterize their potency, selectivity, and mechanism of action. Promising candidates may then advance to in vivo models to assess their efficacy and pharmacokinetic profiles.

Data Presentation: A Comparative Analysis

To facilitate the direct comparison of the pharmacological properties of novel 2-Amino-2-cyclobutylacetic acid derivatives, quantitative data from various biological assays should be systematically organized. The following tables present hypothetical data for a series of novel analogs, illustrating how to structure such information for clarity and comparative analysis.

Table 1: In Vitro Enzymatic Inhibition

Compound IDTarget EnzymeIC50 (µM)Inhibition Type
Deriv-A01Kinase X0.5 ± 0.07Competitive
Deriv-A02Kinase X1.2 ± 0.15Non-competitive
Deriv-A03Kinase X> 50-
Deriv-B01Protease Y2.8 ± 0.3Competitive
Deriv-B02Protease Y0.9 ± 0.1Mixed
Deriv-B03Protease Y15.4 ± 2.1Uncompetitive

Table 2: Cytotoxicity Screening in Cancer Cell Lines

Compound IDCell LineCC50 (µM)
Deriv-A01MCF-7 (Breast)10.2 ± 1.5
Deriv-A01A549 (Lung)15.8 ± 2.1
Deriv-A01HCT116 (Colon)8.5 ± 0.9
Deriv-B01MCF-7 (Breast)> 100
Deriv-B01A549 (Lung)> 100
Deriv-B01HCT116 (Colon)95.2 ± 8.7

Table 3: Receptor Binding Affinity

Compound IDReceptor TargetKi (nM)Assay Type
Deriv-C01GPCR Z50 ± 5Radioligand Displacement
Deriv-C02GPCR Z120 ± 15Radioligand Displacement
Deriv-C03GPCR Z8 ± 1FRET-based

Experimental Protocols: Methodologies for Key Assays

Detailed and reproducible experimental protocols are fundamental to the robust biological screening of novel compounds. Below are representative methodologies for the types of assays presented in the data tables.

Enzyme Inhibition Assay (e.g., Kinase X)
  • Reagents and Materials:

    • Recombinant human Kinase X enzyme

    • Specific peptide substrate for Kinase X

    • ATP (Adenosine triphosphate)

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

    • Test compounds (novel 2-Amino-2-cyclobutylacetic acid derivatives) dissolved in DMSO

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

    • 384-well white microplates

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add 5 µL of the compound dilutions to the wells of a 384-well plate. Include wells for a positive control (known inhibitor) and a negative control (DMSO vehicle).

    • Add 10 µL of a solution containing the Kinase X enzyme and the peptide substrate in kinase buffer to each well.

    • Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (Cytotoxicity) Assay (e.g., MTT Assay)
  • Reagents and Materials:

    • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

    • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

    • Test compounds dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well clear flat-bottom microplates

  • Procedure:

    • Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of the test compounds in the complete cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a vehicle control (medium with DMSO).

    • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

    • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (half-maximal cytotoxic concentration) value from the dose-response curve.

Radioligand Receptor Binding Assay
  • Reagents and Materials:

    • Cell membranes prepared from cells overexpressing the target receptor (e.g., GPCR Z)

    • Radiolabeled ligand (e.g., [3H]-ligand) specific for the target receptor

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)

    • Test compounds dissolved in DMSO

    • Non-specific binding control (a high concentration of a known unlabeled ligand)

    • Glass fiber filters

    • Scintillation cocktail

    • 96-well filter plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in the binding buffer.

    • In a 96-well plate, add the test compounds, the radiolabeled ligand, and the cell membranes.

    • For determining non-specific binding, add the non-specific binding control instead of the test compound.

    • Incubate the plate at room temperature for a predetermined time to reach binding equilibrium.

    • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

    • Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.

    • Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percent displacement of the radioligand by the test compounds and calculate the Ki value using the Cheng-Prusoff equation.

Visualization of Workflows and Pathways

Diagrams are invaluable tools for illustrating complex experimental workflows and biological signaling pathways. The following examples are rendered using the DOT language for Graphviz.

Experimental Workflow: High-Throughput Screening Cascade

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Selectivity Assays cluster_3 Lead Optimization Compound_Library 2-Amino-2-cyclobutylacetic Acid Derivative Library Primary_Assay High-Throughput Primary Assay (e.g., Enzyme Inhibition) Compound_Library->Primary_Assay Hit_Confirmation Hit Confirmation (Dose-Response) Primary_Assay->Hit_Confirmation SAR_Analysis Structure-Activity Relationship (SAR) Analysis Hit_Confirmation->SAR_Analysis Secondary_Assays Secondary Assays (e.g., Orthogonal Assay, Cell-based Assays) SAR_Analysis->Secondary_Assays Selectivity_Panel Selectivity Profiling (Panel of Related Targets) Secondary_Assays->Selectivity_Panel Lead_Optimization Lead Optimization (ADME/Tox Profiling) Selectivity_Panel->Lead_Optimization In_Vivo_Studies In Vivo Efficacy Studies Lead_Optimization->In_Vivo_Studies

Caption: High-Throughput Screening (HTS) cascade for novel derivatives.

Signaling Pathway: Hypothetical Kinase Inhibition

Kinase_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Growth Factor Receptor Kinase_X Kinase X Receptor->Kinase_X Activates Downstream_Protein Downstream Effector Protein Kinase_X->Downstream_Protein Phosphorylates Cellular_Response Cell Proliferation & Survival Downstream_Protein->Cellular_Response Promotes Derivative 2-Amino-2-cyclobutylacetic Acid Derivative Derivative->Kinase_X Inhibits Hit_Triage start Initial Hits from Primary Screen dose_response Dose-Response Confirmation Potency (IC50) start->dose_response selectivity Selectivity Screening Off-target effects dose_response:f1->selectivity:f0 Potent Hits cytotoxicity Cytotoxicity Assessment Therapeutic Index selectivity:f1->cytotoxicity:f0 Selective Hits lead_candidate Lead Candidate cytotoxicity:f1->lead_candidate Non-toxic Hits

References

Methodological & Application

Application Notes and Protocols for Incorporating 2-Amino-2-cyclobutylacetic Acid into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

The incorporation of non-canonical amino acids into peptides is a powerful strategy in drug discovery and development to enhance the therapeutic properties of native peptides. 2-Amino-2-cyclobutylacetic acid, a non-proteinogenic amino acid, offers unique structural features that can impart significant advantages to peptide-based therapeutics.

1.1. Rationale for Incorporation

The primary motivations for incorporating 2-Amino-2-cyclobutylacetic acid into a peptide sequence include:

  • Increased Proteolytic Stability: The bulky cyclobutyl group at the α-carbon provides steric hindrance, which can protect the adjacent peptide bonds from cleavage by proteases. This leads to a longer in vivo half-life of the peptide drug.[1][2][3][][5]

  • Conformational Constraint: The rigid cyclobutyl ring restricts the rotational freedom of the peptide backbone, inducing specific secondary structures such as β-turns.[6] This conformational rigidity can lock the peptide into its bioactive conformation, leading to higher binding affinity and selectivity for its target receptor.[7]

  • Enhanced Bioavailability: By improving enzymatic stability, the oral bioavailability of peptide drugs can potentially be increased.[]

  • Novel Structural Scaffolds: The unique geometry of this amino acid allows for the design of novel peptide architectures and foldamers with diverse applications in medicinal chemistry.[8]

1.2. Potential Therapeutic Applications

Peptides containing 2-Amino-2-cyclobutylacetic acid are promising candidates for various therapeutic areas, including:

  • Metabolic Diseases: Development of long-acting GLP-1 receptor agonists for the treatment of type 2 diabetes.[]

  • Oncology: Design of stable peptide-drug conjugates with improved tumor penetration and retention.

  • Infectious Diseases: Creation of antimicrobial peptides with enhanced resistance to bacterial proteases.[2][3]

  • Pain Management: Development of potent and stable analogs of neuropeptides.[9]

Experimental Protocols

The incorporation of 2-Amino-2-cyclobutylacetic acid into peptides is most commonly achieved using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The following protocols provide a general framework. Optimization may be required based on the specific peptide sequence and the properties of the adjacent amino acids.

2.1. Materials and Reagents

  • Fmoc-2-Amino-2-cyclobutylacetic acid

  • Standard Fmoc-protected proteinogenic amino acids

  • SPPS resin (e.g., Rink Amide resin for C-terminal amides, 2-Chlorotrityl chloride resin for C-terminal acids)[10]

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Coupling reagents: HBTU, HATU, or HCTU

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

  • Cold diethyl ether

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

2.2. Protocol 1: Manual Fmoc-SPPS

This protocol describes a single coupling cycle for adding an amino acid to the growing peptide chain on the resin.

  • Resin Swelling: Swell the resin in DMF for at least 30-60 minutes in a reaction vessel.[11]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 3 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.[11]

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling (for 2-Amino-2-cyclobutylacetic acid):

    • In a separate vial, dissolve Fmoc-2-Amino-2-cyclobutylacetic acid (3-5 equivalents relative to resin loading), a coupling reagent (e.g., HATU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 2-4 hours. Due to the steric hindrance of the cyclobutyl group, a longer coupling time or double coupling may be necessary.

    • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step (double coupling).

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

  • Repeat: Repeat steps 2-4 for each subsequent amino acid in the sequence.

2.3. Protocol 2: Peptide Cleavage and Purification

  • Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in Protocol 1, step 2.

  • Resin Washing and Drying: Wash the resin with DMF, followed by dichloromethane (DCM), and dry the resin under vacuum.

  • Cleavage:

    • Add the cleavage cocktail to the dried resin in a fume hood.

    • Agitate the mixture for 2-3 hours at room temperature.

    • Filter the mixture to separate the resin and collect the filtrate containing the peptide.

  • Peptide Precipitation:

    • Add the filtrate dropwise to a large volume of cold diethyl ether with stirring.

    • A white precipitate of the crude peptide should form.

    • Centrifuge the suspension to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times.[11]

  • Purification and Analysis:

    • Dry the crude peptide pellet under vacuum.

    • Dissolve the peptide in a suitable solvent (e.g., ACN/water mixture).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry (e.g., LC-MS).

Data Presentation

Quantitative data for the incorporation of 2-Amino-2-cyclobutylacetic acid is not widely available in the literature. The following tables provide typical values for sterically hindered non-canonical amino acids, which can be used as a starting point for optimization.

Table 1: Recommended Coupling Conditions for Sterically Hindered Amino Acids

ParameterStandard Amino Acids2-Amino-2-cyclobutylacetic acid (Recommended)
Equivalents of Amino Acid 33 - 5
Equivalents of Coupling Reagent 2.92.9 - 4.9
Equivalents of Base (DIPEA) 66 - 10
Coupling Reagent HBTU / HCTUHATU / HCTU
Coupling Time 30 - 60 min2 - 4 hours (or double coupling)
Solvent DMFDMF or NMP

Note: These are general recommendations. Optimal conditions should be determined empirically for each specific peptide sequence.

Table 2: Hypothetical Comparative Data on Peptide Properties

PeptideSequenceHalf-life in Human Serum (t½)Receptor Binding Affinity (IC₅₀)
Native Peptide H-Ala-Gly-Phe-Leu-NH₂~ 5 min100 nM
Modified Peptide H-Ala-(AcbA)-Phe-Leu-NH₂> 60 min80 nM

AcbA = 2-Amino-2-cyclobutylacetic acid. This data is illustrative and represents the expected improvements in proteolytic stability and potentially binding affinity.

Visualizations

Diagram 1: Fmoc-SPPS Workflow

spss_workflow cluster_resin_prep Resin Preparation cluster_cycle Synthesis Cycle (Repeated) cluster_final Final Steps Resin Select Resin Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Couple Amino Acid (HATU/DIPEA) Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Wash2->Deprotect Cleave Cleave from Resin (TFA Cocktail) Wash2->Cleave Precipitate Precipitate in Ether Cleave->Precipitate Purify RP-HPLC Purification Precipitate->Purify Analyze LC-MS Analysis Purify->Analyze

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Diagram 2: Mechanism of Increased Proteolytic Resistance

steric_hindrance cluster_native Native Peptide cluster_modified Modified Peptide P1 AA_n-1 P2 Gly P1->P2 Peptide Bond P3 AA_n+1 P2->P3 Peptide Bond M1 AA_n-1 M2 AcbA M1->M2 Peptide Bond M3 AA_n+1 M2->M3 Peptide Bond Protease Protease Protease->P2 Cleavage Protease->M2 Steric Hindrance (No Cleavage)

Caption: Steric hindrance from the cyclobutyl group protects the peptide bond from enzymatic cleavage.

Diagram 3: Conformational Constraint by 2-Amino-2-cyclobutylacetic Acid

conformational_constraint cluster_flexible Flexible Peptide (e.g., with Glycine) cluster_constrained Constrained Peptide (with AcbA) F1 AA_n-1 F2 Gly F1->F2 Free Rotation F3 AA_n+1 F2->F3 Free Rotation Flexible Multiple Conformations F3->Flexible C1 AA_n-1 C2 AcbA C1->C2 Restricted Rotation (Induces Turn) C3 AA_n+1 C2->C3 Restricted Rotation (Induces Turn) Constrained Defined β-Turn Structure C3->Constrained

Caption: The rigid cyclobutyl group restricts backbone rotation, favoring a defined conformation.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) of 2-Amino-2-cyclobutylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in drug discovery and development. These modifications can enhance proteolytic stability, improve pharmacokinetic profiles, and constrain peptide conformation to increase receptor affinity and selectivity. 2-Amino-2-cyclobutylacetic acid, a sterically hindered cyclic amino acid, is a valuable building block for creating novel peptidomimetics. However, its bulky cyclobutyl group presents a significant challenge during solid-phase peptide synthesis (SPPS), often leading to incomplete coupling reactions and the formation of deletion sequences.

These application notes provide a detailed, optimized protocol for the efficient incorporation of Fmoc-2-Amino-2-cyclobutylacetic acid into peptide chains using a standard Fmoc/tBu strategy. By employing potent coupling reagents and optimized reaction conditions, the steric hindrance of the cyclobutyl moiety can be effectively overcome, enabling the synthesis of high-purity peptides containing this unique amino acid.

Challenges and Considerations

The primary obstacle in the SPPS of peptides containing 2-Amino-2-cyclobutylacetic acid is the steric hindrance imposed by the cyclobutyl ring at the α-carbon. This bulkiness can significantly slow down the kinetics of the coupling reaction, making standard coupling protocols inefficient. To achieve high coupling yields, it is crucial to employ more reactive coupling reagents and potentially extend reaction times or perform double coupling cycles. Microwave-assisted SPPS has also been demonstrated to be highly effective in driving the coupling of sterically hindered amino acids to completion.[1]

Data Presentation

The following tables summarize the recommended reagents and conditions for the successful incorporation of Fmoc-2-Amino-2-cyclobutylacetic acid, along with expected, illustrative quantitative data based on the synthesis of a model peptide. Actual results may vary depending on the specific peptide sequence, scale, and instrumentation used.

Table 1: Recommended Reagents and Solvents

Reagent/SolventPurposeRecommended Choice
ResinSolid support for peptide synthesisRink Amide Resin (for C-terminal amide) or 2-Chlorotrityl chloride resin (for C-terminal acid)
Fmoc-Amino AcidsBuilding blocks for peptide chainStandard protected amino acids
Fmoc-2-Amino-2-cyclobutylacetic acid Target non-canonical amino acid Commercially available
Deprotection ReagentRemoval of the Fmoc protecting group20% Piperidine in DMF
Coupling ReagentActivation of the carboxylic acid for amide bond formationHATU, HCTU, or COMU [1]
BaseActivation and neutralizationN,N-Diisopropylethylamine (DIPEA) or Collidine
SolventsResin swelling, washing, and reactionsN,N-Dimethylformamide (DMF), Dichloromethane (DCM)
Cleavage CocktailCleavage of the peptide from the resin and removal of side-chain protecting groups95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

Table 2: Illustrative Quantitative Data for a Model Peptide Synthesis

ParameterExpected ValueNotes
Resin Loading0.3 - 0.7 mmol/gDependent on the specific resin used.
Coupling Efficiency (Standard Amino Acids)>99%Monitored by Kaiser test or equivalent method.
Coupling Efficiency (2-Amino-2-cyclobutylacetic acid) >98% Achieved with optimized conditions (e.g., double coupling with HATU).
Crude Peptide Purity (by RP-HPLC)70 - 85%Sequence-dependent; purification is generally required.
Overall Yield (after purification)15 - 30%Highly dependent on peptide length, sequence, and purification efficiency.

Experimental Protocols

The following protocols are based on a standard Fmoc/tBu solid-phase peptide synthesis strategy, optimized for the incorporation of the sterically hindered 2-Amino-2-cyclobutylacetic acid.

Materials
  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids

  • Fmoc-2-Amino-2-cyclobutylacetic acid

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine

  • N,N-Diisopropylethylamine (DIPEA) or Collidine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Diethyl ether (cold)

Protocol 1: Resin Swelling and Preparation
  • Place the desired amount of resin in a reaction vessel.

  • Add DMF to the resin and allow it to swell for at least 30 minutes with gentle agitation.

  • Drain the DMF.

Protocol 2: Fmoc Deprotection
  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5 minutes.

  • Drain the solution.

  • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).

Protocol 3: Amino Acid Coupling (Standard Amino Acids)
  • In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), HATU (2.9-4.9 equivalents), and DIPEA (6-10 equivalents) in DMF.

  • Allow the mixture to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 30-60 minutes at room temperature.

  • Drain the coupling solution and wash the resin with DMF (3 x 1 min).

  • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

Protocol 4: Coupling of Fmoc-2-Amino-2-cyclobutylacetic acid (Optimized)
  • In a separate vessel, dissolve Fmoc-2-Amino-2-cyclobutylacetic acid (4 equivalents relative to resin loading), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.

  • Allow the mixture to pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 2-4 hours at room temperature.

  • Drain the coupling solution and wash the resin with DMF (3 x 1 min).

  • Perform a second coupling (double coupling): Repeat steps 1-5 with fresh reagents to ensure maximum coupling efficiency.

  • After the second coupling, wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Perform a Kaiser test to confirm the absence of free amines.

Microwave-Assisted Coupling Alternative: For particularly difficult couplings, a microwave peptide synthesizer can be utilized. A typical cycle would involve coupling at an elevated temperature (e.g., 75°C) for 5-10 minutes.

Protocol 5: Final Deprotection and Cleavage
  • After the final amino acid has been coupled, perform a final Fmoc deprotection (Protocol 2).

  • Wash the resin with DMF (5 x 1 min) followed by DCM (5 x 1 min).

  • Dry the resin under vacuum for at least 1 hour.

  • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O.

  • Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the crude peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

Protocol 6: Purification and Analysis
  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of water/acetonitrile containing 0.1% TFA.

  • Analyze the purified fractions by mass spectrometry to confirm the identity of the desired peptide.

  • Pool the pure fractions and lyophilize to obtain the final peptide product.

Visualization of Experimental Workflow

The following diagrams illustrate the key workflows in the solid-phase peptide synthesis of peptides containing 2-Amino-2-cyclobutylacetic acid.

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Amino Acid Coupling (Standard or Optimized) Deprotection->Coupling Free Amine Wash Washing (DMF) Coupling->Wash Wash->Deprotection Repeat for next amino acid Final_Steps Final Deprotection, Cleavage, and Purification Wash->Final_Steps Final Cycle Optimized_Coupling_Workflow Start Deprotected Resin (Free Amine) Preactivation Pre-activate: Fmoc-2-Amino-2-cyclobutylacetic acid + HATU + DIPEA in DMF Start->Preactivation First_Coupling First Coupling (2-4 hours) Preactivation->First_Coupling Wash1 Wash with DMF First_Coupling->Wash1 Second_Coupling Second Coupling (Repeat Pre-activation and Coupling) Wash1->Second_Coupling Wash2 Thorough Washing (DMF and DCM) Second_Coupling->Wash2 Kaiser_Test Kaiser Test Wash2->Kaiser_Test Kaiser_Test->Second_Coupling Positive Next_Step Proceed to next Deprotection/Coupling Kaiser_Test->Next_Step Negative

References

Application Notes and Protocols for Fmoc-Based Solid-Phase Peptide Synthesis of Peptides Containing 2-Amino-2-cyclobutylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for enhancing their therapeutic properties, including increased stability against enzymatic degradation, improved potency, and unique conformational constraints. 2-Amino-2-cyclobutylacetic acid, a sterically hindered cyclic amino acid, is a valuable building block for designing novel peptide therapeutics. Its cyclobutyl moiety can impart rigidity to the peptide backbone, influencing its secondary structure and binding affinity to biological targets.

This document provides detailed application notes and experimental protocols for the successful solid-phase peptide synthesis (SPPS) of peptides containing 2-Amino-2-cyclobutylacetic acid using the well-established 9-fluorenylmethoxycarbonyl (Fmoc) strategy. The protocols address the challenges associated with the steric hindrance of this amino acid and offer optimized conditions for efficient coupling.

Challenges in Incorporating 2-Amino-2-cyclobutylacetic Acid

The primary challenge in incorporating 2-Amino-2-cyclobutylacetic acid into a growing peptide chain is the steric bulk around the α-carbon. This hindrance can significantly slow down the kinetics of the coupling reaction, leading to incomplete acylation and the formation of deletion sequences. To overcome this, the use of potent coupling reagents and optimized reaction conditions is crucial.[1]

Key Considerations:

  • Steric Hindrance: The cyclobutyl ring restricts access to the carboxyl group, necessitating more reactive-activated species for efficient amide bond formation.

  • Coupling Reagent Choice: Standard carbodiimide reagents like DCC or DIC are often insufficient.[1] More potent onium salt-based reagents (uronium/aminium or phosphonium salts) are highly recommended.[1][2]

  • Reaction Conditions: Extended coupling times, and in some cases, a double coupling strategy, may be required to drive the reaction to completion.[1]

Recommended Coupling Reagents

The choice of coupling reagent is critical for the successful incorporation of sterically hindered amino acids. The following table summarizes the performance of commonly used high-efficiency coupling reagents.

Coupling ReagentClassKey AdvantagesPotential Issues
HATU Uronium/Aminium SaltHighly reactive, fast kinetics, excellent for hindered couplings.[1]Higher cost, potential for guanidinylation of the N-terminus if used in excess.
HCTU Uronium/Aminium SaltHighly efficient and cost-effective alternative to HATU.Can also cause guanidinylation.
COMU Uronium/Aminium SaltHigh coupling efficiency, improved safety profile (non-explosive byproducts), good solubility.[1][3]Limited solution stability.
PyBOP Phosphonium SaltExcellent for minimizing racemization, no risk of guanidinylation.[1][2]Byproducts can be more difficult to remove.

Experimental Protocols

Materials and Reagents
  • Fmoc-2-Amino-2-cyclobutylacetic acid

  • Rink Amide resin (for C-terminal amides) or Wang resin (for C-terminal acids)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Diethyl ether, cold

  • Chosen coupling reagent (e.g., HATU, HCTU, COMU, or PyBOP)

  • Kaiser test kit

Protocol 1: Standard Single Coupling Cycle for Fmoc-2-Amino-2-cyclobutylacetic Acid

This protocol outlines a single coupling cycle for incorporating Fmoc-2-Amino-2-cyclobutylacetic acid and can be repeated for each amino acid in the sequence.

  • Resin Swelling: a. Place the desired amount of resin (e.g., 0.1 mmol scale) in a reaction vessel. b. Add DMF to swell the resin for at least 30 minutes.[4] c. Drain the DMF.

  • Fmoc Deprotection: a. Add a 20% (v/v) solution of piperidine in DMF to the resin. b. Agitate the mixture for 3 minutes. c. Drain the solution. d. Repeat the piperidine treatment for an additional 10 minutes. e. Wash the resin thoroughly with DMF (5 x 1 min).

  • Coupling of Fmoc-2-Amino-2-cyclobutylacetic Acid: a. In a separate vial, dissolve Fmoc-2-Amino-2-cyclobutylacetic acid (3 equivalents) and the chosen coupling reagent (e.g., HATU, 2.9 equivalents) in DMF. b. Add DIPEA (6 equivalents) to the activation mixture and vortex briefly. Allow to pre-activate for 1-2 minutes. c. Immediately add the activated amino acid solution to the deprotected resin. d. Agitate the mixture for 2-4 hours at room temperature. e. Perform a Kaiser test to monitor the reaction. A negative result (yellow beads) indicates complete coupling.

  • Washing: a. Drain the coupling solution. b. Wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) to remove excess reagents and byproducts.

Protocol 2: Double Coupling for Fmoc-2-Amino-2-cyclobutylacetic Acid

This protocol is recommended if the Kaiser test after a single coupling (Protocol 1) is positive (blue/purple beads), indicating incomplete reaction.[5]

  • First Coupling: a. Follow steps 1-3 of Protocol 1.

  • Washing: a. Drain the coupling solution and wash the resin with DMF (3 x 1 min).

  • Second Coupling: a. Prepare a fresh solution of activated Fmoc-2-Amino-2-cyclobutylacetic acid as described in step 3 of Protocol 1. b. Add the fresh coupling solution to the resin. c. Agitate the mixture for another 2-4 hours at room temperature. d. Perform a Kaiser test to confirm completion.

  • Final Washing: a. Drain the coupling solution. b. Wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min).

Protocol 3: Cleavage and Deprotection
  • Final Fmoc Deprotection: a. After the final coupling step, perform the Fmoc deprotection as described in step 2 of Protocol 1. b. Wash the peptide-resin with DMF (5 x 1 min), followed by DCM (3 x 1 min), and methanol (3 x 1 min). c. Dry the resin under vacuum for at least 1 hour.[4]

  • Cleavage from Resin: a. Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).[4][6] Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment. b. Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[4] c. Agitate the mixture at room temperature for 2-3 hours.[6]

  • Peptide Precipitation and Purification: a. Filter the resin and collect the filtrate containing the cleaved peptide. b. Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.[4] c. Centrifuge the mixture to pellet the crude peptide. d. Wash the peptide pellet with cold diethyl ether twice. e. Dry the crude peptide under vacuum. f. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). g. Characterize the purified peptide by mass spectrometry.

Visualizing the Workflow and Chemical Structures

Fmoc_SPPS_Workflow Resin Resin Support Swelling 1. Resin Swelling (DMF) Resin->Swelling Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Swelling->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling 3. Coupling (Fmoc-AA-OH, Coupling Reagent, DIPEA) Washing1->Coupling Washing2 Washing (DMF/DCM) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat for next amino acid Cleavage 4. Cleavage & Deprotection (TFA Cocktail) Washing2->Cleavage after final cycle Repeat->Fmoc_Deprotection Purification Purified Peptide Cleavage->Purification

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Fmoc_CBAA_Structure cluster_fmoc Fmoc group cluster_cbaa 2-Amino-2-cyclobutylacetic acid Fmoc_CBAA F1 Fluorenyl NH NH F1->NH O-CO-CH2- C_alpha α-C COOH COOH C_alpha->COOH Cyclobutyl Cyclobutyl ring C_alpha->Cyclobutyl NH->C_alpha

Caption: Chemical structure of Fmoc-2-Amino-2-cyclobutylacetic acid.

Note: Due to limitations in rendering complex chemical structures directly in DOT language, the above is a simplified representation. The key components are the Fmoc protecting group, the alpha-carbon, the amino and carboxyl groups, and the characteristic cyclobutyl ring.

Coupling_Reaction cluster_reactants Reactants Fmoc_AA Fmoc-2-Amino-2- cyclobutylacetic acid Activated_Ester Activated Ester Intermediate Fmoc_AA->Activated_Ester Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activated_Ester DIPEA DIPEA (Base) DIPEA->Activated_Ester Peptide_Bond Peptide Bond Formation Activated_Ester->Peptide_Bond Peptide_Resin Deprotected Peptide-Resin (Free N-terminus) Peptide_Resin->Peptide_Bond

Caption: Simplified signaling pathway of the coupling reaction.

References

Application Notes and Protocols for Coupling 2-Amino-2-cyclobutylacetic Acid in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy for developing novel therapeutics with enhanced potency, stability, and pharmacokinetic profiles. 2-Amino-2-cyclobutylacetic acid, a sterically hindered cyclic amino acid, is a valuable building block for introducing conformational constraints into peptides. However, its bulky nature presents a significant challenge to standard Solid-Phase Peptide Synthesis (SPPS) protocols, often resulting in low coupling efficiencies and incomplete reactions when using traditional carbodiimide reagents.

This document provides detailed application notes and optimized protocols for the efficient coupling of 2-Amino-2-cyclobutylacetic acid in Fmoc-based SPPS. It includes a comparative analysis of potent coupling reagents, detailed experimental procedures, and troubleshooting guidelines to assist researchers in successfully synthesizing peptides containing this unique amino acid.

Challenges in Coupling Sterically Hindered Amino Acids

The primary obstacle in the incorporation of 2-Amino-2-cyclobutylacetic acid is steric hindrance. The cyclobutyl group adjacent to the alpha-carbon physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support. This steric clash significantly slows down the rate of peptide bond formation, leading to incomplete acylation and the formation of deletion sequences. Standard coupling reagents like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are often inefficient in overcoming this steric barrier.

To achieve high coupling yields, more potent activating reagents are required. These reagents typically fall into two main classes: aminium/uronium salts and phosphonium salts. They generate highly reactive activated esters that can more effectively acylate the sterically hindered amine.

Comparison of Coupling Reagents

The selection of an appropriate coupling reagent is critical for the successful incorporation of 2-Amino-2-cyclobutylacetic acid. The following table summarizes the performance of several commonly used high-efficiency coupling reagents for sterically hindered amino acids. The data is based on representative studies involving the coupling of other challenging amino acids, such as α-aminoisobutyric acid (Aib) or in the synthesis of difficult sequences like the acyl carrier protein (ACP) fragment (65-74), and serves as a guide for selecting a reagent for 2-Amino-2-cyclobutylacetic acid.

Coupling ReagentClassRelative Efficiency for Hindered CouplingsAdvantagesDisadvantages
HATU Aminium/Uronium SaltVery HighForms highly reactive OAt esters, leading to faster and more complete couplings.[1] Generally considered the gold standard for difficult couplings.Higher cost compared to HBTU. Can cause guanidinylation of the N-terminal amine if used in excess.[2] Based on the potentially explosive HOAt.
HBTU Aminium/Uronium SaltHighCost-effective and widely used with a long track record of success.[2] Good for routine and many difficult couplings.[1]Less reactive than HATU, which may result in lower yields for extremely hindered couplings.[1] Potential for guanidinylation side reactions.[2]
HCTU Aminium/Uronium SaltHighMore reactive than HBTU.May cause guanidinylation.
COMU Aminium/Uronium SaltVery HighEfficiency is comparable or superior to HATU.[2] Safer to handle as it is based on OxymaPure, avoiding explosive benzotriazole derivatives.[2] Byproducts are more water-soluble, aiding in purification.Higher cost than HBTU.
PyBOP Phosphonium SaltHighDoes not cause guanidinylation side reactions.[2] Effective for a wide range of couplings.Byproducts can be more difficult to remove than those from uronium salts.
DIC/HOBt CarbodiimideModerateCost-effective and readily available.Often inefficient for sterically hindered amino acids, leading to incomplete couplings and lower yields.[1]

Experimental Protocols

The following are detailed protocols for the manual coupling of Fmoc-2-Amino-2-cyclobutylacetic acid-OH onto a resin-bound peptide with a free N-terminal amine. These protocols are based on standard Fmoc SPPS procedures and are optimized for sterically hindered amino acids.

Materials and Reagents:

  • Fmoc-2-Amino-2-cyclobutylacetic acid-OH

  • Peptide synthesis grade N,N-Dimethylformamide (DMF)

  • Peptide synthesis grade Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling Reagent (HATU, HBTU, or COMU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Rink Amide resin (or other suitable solid support)

  • Kaiser test kit

  • Standard SPPS reaction vessel and shaker

Protocol 1: Coupling using HATU
  • Resin Preparation:

    • Swell the resin-bound peptide with the deprotected N-terminal amine in DMF for 30-60 minutes.

    • Drain the DMF.

  • Activation Mixture Preparation:

    • In a separate vessel, dissolve Fmoc-2-Amino-2-cyclobutylacetic acid-OH (3 equivalents relative to resin loading) in DMF.

    • Add HATU (2.9 equivalents) and DIPEA (6 equivalents) to the amino acid solution.

    • Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction:

    • Add the activation mixture to the resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended or a double coupling can be performed.

  • Monitoring and Washing:

    • Perform a Kaiser test to monitor the reaction progress. A negative result (yellow beads) indicates complete coupling.

    • If the Kaiser test is positive (blue beads), extend the coupling time or perform a second coupling by repeating steps 2 and 3.

    • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

Protocol 2: Coupling using HBTU
  • Resin Preparation:

    • Swell the resin-bound peptide with the deprotected N-terminal amine in DMF for 30-60 minutes.

    • Drain the DMF.

  • Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-2-Amino-2-cyclobutylacetic acid-OH (3 equivalents) and HBTU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the mixture.

    • Immediately add the resulting solution to the resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours.

  • Monitoring and Washing:

    • Monitor the reaction completion with a Kaiser test. If the test is positive, consider a longer reaction time or a double coupling.

    • Upon completion, drain the solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).

Protocol 3: Coupling using COMU
  • Resin Preparation:

    • Swell the resin-bound peptide with the deprotected N-terminal amine in DMF for 30-60 minutes.

    • Drain the DMF.

  • Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-2-Amino-2-cyclobutylacetic acid-OH (3 equivalents) and COMU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution.

    • Add the activation mixture to the resin.

    • Agitate the reaction vessel at room temperature for 1-3 hours. COMU often provides faster reaction kinetics compared to HBTU.

  • Monitoring and Washing:

    • Check for reaction completion using the Kaiser test.

    • Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (3-5 times) and DCM (3-5 times).

Visualized Workflows

The following diagrams illustrate the key steps in the coupling of a sterically hindered amino acid during Fmoc SPPS.

SPPS_Workflow cluster_activation Activation Step cluster_coupling_reaction Coupling Step Resin Resin-Bound Peptide (Free N-Terminus) Activation Activation of Fmoc-AA-OH Coupling Coupling Reaction Wash Washing Coupling->Wash Kaiser Kaiser Test Wash->Kaiser Kaiser->Coupling Positive (Repeat) Next_Cycle Proceed to Next Cycle Kaiser->Next_Cycle Negative Amino_Acid Fmoc-2-Amino-2- cyclobutylacetic acid-OH Reagent Coupling Reagent (e.g., HATU) Base Base (DIPEA) Solvent Solvent (DMF) cluster_activation cluster_activation cluster_activation->Coupling Coupling_Node Activated Amino Acid + Resin-Bound Peptide

Caption: General workflow for coupling 2-Amino-2-cyclobutylacetic acid in SPPS.

Coupling_Logic Start Start: Deprotected Resin-Peptide Choose_Reagent Select Coupling Reagent Start->Choose_Reagent HATU HATU Protocol Choose_Reagent->HATU High Reactivity HBTU HBTU Protocol Choose_Reagent->HBTU Cost-Effective COMU COMU Protocol Choose_Reagent->COMU High Reactivity & Safety Perform_Coupling Perform Coupling Reaction (2-4 hours) HATU->Perform_Coupling HBTU->Perform_Coupling COMU->Perform_Coupling Kaiser_Test Kaiser Test Perform_Coupling->Kaiser_Test Kaiser_Test->Perform_Coupling Positive (Incomplete) Wash_Resin Wash Resin Kaiser_Test->Wash_Resin Negative (Complete) End Coupling Complete Wash_Resin->End

Caption: Decision logic for selecting a coupling reagent and the subsequent steps.

Conclusion

The successful incorporation of the sterically hindered amino acid 2-Amino-2-cyclobutylacetic acid into peptides via SPPS is highly dependent on the choice of coupling reagent. While standard carbodiimide methods are often inadequate, the use of potent aminium/uronium salts such as HATU, HBTU, and COMU can achieve high coupling efficiencies. HATU and COMU generally offer the highest reactivity, making them ideal for the most challenging couplings, while HBTU provides a reliable and cost-effective alternative. The detailed protocols and workflows provided in this document serve as a comprehensive guide for researchers to effectively synthesize peptides containing 2-Amino-2-cyclobutylacetic acid, thereby enabling the exploration of novel peptide-based therapeutics and research tools. Careful monitoring of the coupling reaction using the Kaiser test is strongly recommended to ensure the synthesis of high-purity peptides.

References

Constraining Peptide Structures with 2-Amino-2-cyclobutylacetic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise control of peptide conformation is a cornerstone of modern drug discovery and chemical biology. Unstructured peptides often suffer from poor metabolic stability and low binding affinity, limiting their therapeutic potential. The incorporation of unnatural amino acids with constrained geometries is a powerful strategy to rigidify the peptide backbone, thereby pre-organizing it into a bioactive conformation. This application note details the use of 2-Amino-2-cyclobutylacetic acid, a non-proteinogenic amino acid, to introduce conformational constraints into peptides. Its cyclobutyl ring restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, leading to more defined secondary structures and enhanced biological activity.

The incorporation of cyclobutane-containing amino acids has been shown to induce folded structures in peptides. For instance, high-resolution NMR studies on peptides containing the related trans-2-aminocyclobutane-1-carboxylic acid reveal a propensity for a more folded structure in solution compared to more flexible counterparts[1]. This suggests that 2-Amino-2-cyclobutylacetic acid can be a valuable tool for sculpting peptide conformations.

This document provides an overview of the conformational effects, detailed experimental protocols for synthesis and analysis, and potential applications of peptides constrained with 2-Amino-2-cyclobutylacetic acid.

Data Presentation

While specific quantitative data for peptides containing 2-Amino-2-cyclobutylacetic acid is not extensively available in the public domain, the following tables provide a template for the types of data that should be generated and organized when characterizing these constrained peptides. The values presented are hypothetical and for illustrative purposes only, based on expected trends from related constrained peptides.

Table 1: Comparative Conformational Parameters of a Model Peptide With and Without 2-Amino-2-cyclobutylacetic Acid (Acb)

ParameterModel Peptide (e.g., Ac-Ala-Gly-Ala-NH2)Constrained Peptide (e.g., Ac-Ala-Acb-Ala-NH2)Analytical Method
NMR
Gly αH Chemical Shift (ppm)~4.0-1H NMR
Acb αH Chemical Shift (ppm)-~4.51H NMR
3J(HNHα) Coupling Constant (Hz)~6.0~8.01H NMR
Circular Dichroism
Molar Ellipticity at 200 nm (deg·cm²·dmol⁻¹)-10,000-5,000CD Spectroscopy
Molar Ellipticity at 222 nm (deg·cm²·dmol⁻¹)-2,000-8,000CD Spectroscopy
Stability
Half-life in Human Serum (min)~15> 120Proteolytic Stability Assay

Table 2: Binding Affinity of a Constrained Peptide Ligand

LigandTarget ProteinDissociation Constant (Kd)Assay Method
Native PeptideReceptor X500 nMSurface Plasmon Resonance (SPR)
Acb-Constrained PeptideReceptor X50 nMSurface Plasmon Resonance (SPR)

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 2-Amino-2-cyclobutylacetic Acid

This protocol outlines the manual synthesis of a model peptide incorporating 2-Amino-2-cyclobutylacetic acid using standard Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected proteinogenic amino acids

  • Fmoc-2-Amino-2-cyclobutylacetic acid

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Water

  • Diethyl ether

  • SPPS reaction vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in the SPPS reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Shake for 5 minutes.

    • Drain and repeat the piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve 3 equivalents of the Fmoc-protected amino acid (or Fmoc-2-Amino-2-cyclobutylacetic acid) and 3 equivalents of OxymaPure® in DMF.

    • Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake the reaction vessel for 2 hours at room temperature.

    • Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat Cycles: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water/DTT (92.5:2.5:2.5:2.5 v/v/v/w).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and air dry.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity of the purified peptide by mass spectrometry.

Protocol 2: Conformational Analysis by Circular Dichroism (CD) Spectroscopy

Materials:

  • Purified peptide

  • Phosphate buffer (e.g., 10 mM sodium phosphate, pH 7.4)

  • Trifluoroethanol (TFE)

  • CD spectropolarimeter

  • Quartz cuvette with a 1 mm path length

Procedure:

  • Sample Preparation: Dissolve the lyophilized peptide in the phosphate buffer to a final concentration of 50-100 µM. Prepare a second sample in a buffer containing a known concentration of TFE (e.g., 50%) to induce secondary structure.

  • Instrument Setup:

    • Purge the CD spectropolarimeter with nitrogen gas.

    • Set the instrument parameters: wavelength range 190-260 nm, data pitch 0.5 nm, scanning speed 50 nm/min, bandwidth 1 nm.

  • Data Acquisition:

    • Record a baseline spectrum of the buffer alone.

    • Record the CD spectrum of the peptide sample.

    • Subtract the baseline spectrum from the sample spectrum.

  • Data Analysis:

    • Convert the raw data (ellipticity in millidegrees) to molar ellipticity ([θ]) using the following equation: [θ] = (mdeg × 100) / (c × l × n) where:

      • mdeg is the observed ellipticity in millidegrees

      • c is the peptide concentration in mM

      • l is the path length in cm

      • n is the number of amino acid residues

    • Analyze the shape and magnitude of the CD spectrum to estimate the secondary structure content (e.g., α-helix, β-sheet, random coil).

Protocol 3: Proteolytic Stability Assay

Materials:

  • Purified peptide

  • Human serum

  • Quenching solution (e.g., 10% TFA in acetonitrile)

  • RP-HPLC system

  • Mass spectrometer

Procedure:

  • Incubation:

    • Dissolve the peptide in a suitable buffer.

    • Incubate the peptide solution with human serum (e.g., at a 1:4 ratio) at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic degradation by adding the aliquot to the quenching solution.

  • Analysis:

    • Centrifuge the quenched samples to precipitate serum proteins.

    • Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide.

    • Confirm the identity of the peptide peak using mass spectrometry.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the peptide's half-life in serum.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Biophysical and Biological Analysis synthesis Solid-Phase Peptide Synthesis (Fmoc/tBu Chemistry) purification RP-HPLC Purification synthesis->purification characterization Mass Spectrometry (Identity Confirmation) purification->characterization cd Circular Dichroism (Conformational Analysis) characterization->cd nmr NMR Spectroscopy (Detailed Structure) characterization->nmr stability Proteolytic Stability Assay (Serum Half-life) characterization->stability binding Binding Affinity Assay (e.g., SPR) characterization->binding

Caption: Experimental workflow for the synthesis and characterization of peptides.

conformational_constraint cluster_properties Resulting Properties unconstrained Unconstrained Peptide constrained Constrained Peptide (with 2-Amino-2-cyclobutylacetic acid) unconstrained->constrained Incorporation of 2-Amino-2-cyclobutylacetic acid flexibility High Flexibility unconstrained->flexibility low_affinity Low Binding Affinity unconstrained->low_affinity low_stability Low Proteolytic Stability unconstrained->low_stability rigidity Increased Rigidity constrained->rigidity high_affinity Enhanced Binding Affinity constrained->high_affinity high_stability Improved Proteolytic Stability constrained->high_stability

Caption: Impact of 2-Amino-2-cyclobutylacetic acid on peptide properties.

Applications in Drug Discovery and Signaling Pathways

The ability to enforce specific secondary structures makes peptides constrained with 2-Amino-2-cyclobutylacetic acid promising candidates for various therapeutic applications. By mimicking the bioactive conformation of a native peptide ligand, these constrained analogs can exhibit enhanced potency and selectivity for their biological targets.

Potential Applications:

  • Inhibition of Protein-Protein Interactions (PPIs): Many PPIs are mediated by short, structured peptide motifs. Constrained peptides can mimic these motifs to disrupt disease-relevant PPIs, such as those involved in cancer and infectious diseases.

  • Receptor Agonism and Antagonism: By locking a peptide into its receptor-binding conformation, it is possible to develop potent and selective agonists or antagonists for G-protein coupled receptors (GPCRs) and other cell surface receptors.

  • Enzyme Inhibition: Constrained peptides can be designed to fit precisely into the active site of an enzyme, leading to potent and specific inhibition.

While specific signaling pathways targeted by peptides containing 2-Amino-2-cyclobutylacetic acid are not yet widely reported, the general principle is to design constrained peptides that modulate pathways where a specific peptide-protein interaction is a key regulatory step. For example, a constrained peptide could be designed to mimic a natural peptide hormone, thereby activating or blocking its corresponding signaling cascade.

signaling_pathway_application constrained_peptide Constrained Peptide (with 2-Amino-2-cyclobutylacetic acid) receptor Target Receptor (e.g., GPCR) constrained_peptide->receptor Binds with high affinity and specificity signaling_cascade Intracellular Signaling Cascade receptor->signaling_cascade Activates or Inhibits cellular_response Cellular Response (e.g., Gene Expression, Proliferation) signaling_cascade->cellular_response Modulates

Caption: Modulation of a signaling pathway by a constrained peptide.

Conclusion

2-Amino-2-cyclobutylacetic acid serves as a valuable building block for constraining peptide conformations. Its incorporation via solid-phase peptide synthesis can lead to peptides with enhanced structural definition, improved biological activity, and increased metabolic stability. The detailed protocols provided herein offer a starting point for researchers to synthesize and characterize these promising molecules. Further investigation into the precise conformational effects and biological applications of peptides containing 2-Amino-2-cyclobutylacetic acid will undoubtedly expand their utility in the development of novel peptide-based therapeutics.

References

Application Notes and Protocols: 2-Amino-2-cyclobutylacetic Acid in Peptidomimetic Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the non-proteinogenic amino acid, 2-amino-2-cyclobutylacetic acid, in the design and synthesis of peptidomimetics. This document includes details on its structural benefits, synthetic incorporation, and potential therapeutic applications, supported by experimental protocols and data.

Introduction to 2-Amino-2-cyclobutylacetic Acid in Peptidomimetics

2-Amino-2-cyclobutylacetic acid is a cyclic, non-proteinogenic α-amino acid that has garnered interest in medicinal chemistry as a building block for peptidomimetics. Its rigid cyclobutyl moiety introduces conformational constraints into peptide backbones, a key strategy for overcoming the inherent limitations of natural peptides as therapeutic agents.

Natural peptides often suffer from poor metabolic stability due to enzymatic degradation, low bioavailability, and high conformational flexibility, which can lead to reduced receptor affinity and selectivity. The incorporation of unnatural amino acids like 2-amino-2-cyclobutylacetic acid is a proven strategy to address these challenges. The constrained cyclobutyl ring can help to lock the peptide into a bioactive conformation, enhancing its binding affinity to biological targets and increasing its resistance to proteolysis. This can lead to peptidomimetics with improved pharmacokinetic and pharmacodynamic profiles.

Applications for peptidomimetics containing this unique amino acid are being explored in various therapeutic areas, including the development of antiviral and anticancer agents, as well as enzyme inhibitors and receptor antagonists. The constrained nature of the cyclobutyl ring can be particularly valuable in designing molecules that target protein-protein interactions.

Data Presentation

While specific quantitative biological data for peptidomimetics containing 2-amino-2-cyclobutylacetic acid is not widely available in publicly accessible literature, the following table provides a template for how such data, once generated, should be presented for clear comparison. The values presented are hypothetical and for illustrative purposes only.

Compound IDTargetAssay TypeIC50 (nM)Ki (nM)Kd (nM)Cell Line/System
Peptide-CycBu-01Protease XEnzyme Inhibition15075-Purified Enzyme
Peptide-CycBu-02GPCR YReceptor Binding--50HEK293 cells
Peptide-CycBu-03Integrin ZCell Adhesion250--U-87 MG cells

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-2-Amino-2-cyclobutylacetic Acid

This protocol outlines the manual solid-phase synthesis of a peptide containing 2-amino-2-cyclobutylacetic acid using Fmoc/tBu chemistry. As a sterically hindered amino acid, its coupling may require optimized conditions.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-2-amino-2-cyclobutylacetic acid)

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection Solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Washing Solvents: DMF, DCM, Methanol

  • Cleavage Cocktail: Reagent K (TFA/Phenol/Water/Thioanisole/EDT - 82.5:5:5:5:2.5) or similar

  • Precipitation Solvent: Cold diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30-60 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 20 minutes at room temperature.

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling (Standard Amino Acids):

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), continue agitation for another hour or perform a double coupling.

    • Drain the coupling solution and wash the resin with DMF (3x).

  • Coupling of Fmoc-2-Amino-2-cyclobutylacetic Acid (Sterically Hindered):

    • Due to potential steric hindrance, use HATU as the coupling reagent for improved efficiency.

    • In a separate vial, dissolve Fmoc-2-amino-2-cyclobutylacetic acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Extend the coupling time to 4-6 hours, or perform the coupling overnight at room temperature.

    • Monitor the coupling reaction using a Kaiser test. A double coupling may be necessary.

    • Drain the coupling solution and wash the resin thoroughly with DMF (3x).

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the desired sequence.

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

  • Resin Washing and Drying: Wash the peptide-resin with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Add the cleavage cocktail (e.g., Reagent K) to the dried peptide-resin.

    • Agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

    • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry (e.g., MALDI-TOF or LC-MS).

Protocol 2: In Vitro Proteolytic Stability Assay

This protocol describes a general method to assess the stability of a peptidomimetic containing 2-amino-2-cyclobutylacetic acid against enzymatic degradation.

Materials:

  • Purified peptidomimetic

  • Proteolytic enzyme (e.g., Trypsin, Chymotrypsin, or human serum)

  • Assay Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Quenching Solution (e.g., 10% Trifluoroacetic Acid - TFA)

  • RP-HPLC system with a C18 column

  • Mass Spectrometer

Procedure:

  • Sample Preparation: Prepare a stock solution of the peptidomimetic in a suitable solvent (e.g., water or DMSO) at a known concentration.

  • Enzyme Reaction:

    • In a microcentrifuge tube, add the peptidomimetic to the assay buffer to a final concentration of 10-100 µM.

    • Pre-incubate the solution at 37°C for 5 minutes.

    • Initiate the reaction by adding the proteolytic enzyme or human serum to a final concentration (e.g., 10 µg/mL Trypsin or 50% v/v serum).

    • Incubate the reaction mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding the aliquot to an equal volume of the quenching solution (e.g., 10% TFA).

  • Analysis:

    • Analyze the quenched samples by RP-HPLC. Monitor the disappearance of the peak corresponding to the intact peptidomimetic over time.

    • The percentage of remaining peptide at each time point can be calculated by integrating the peak area.

    • Optionally, use LC-MS to identify degradation products.

  • Data Analysis: Plot the percentage of intact peptidomimetic versus time to determine the half-life (t½) of the compound under the assay conditions.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a conceptual signaling pathway that could be targeted by a peptidomimetic antagonist and a typical experimental workflow for its evaluation.

G_protein_coupled_receptor_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Endogenous Ligand GPCR GPCR Ligand->GPCR Binds and Activates Antagonist Peptidomimetic Antagonist (with 2-Amino-2- cyclobutylacetic acid) Antagonist->GPCR Binds and Blocks G_Protein G-Protein (inactive) GPCR->G_Protein Activates G_Protein_active G-Protein (active) Effector Effector Enzyme G_Protein_active->Effector Activates Second_Messenger Second Messenger Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

Caption: Conceptual GPCR signaling pathway inhibited by a peptidomimetic antagonist.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation cluster_analysis Data Analysis SPPS Solid-Phase Peptide Synthesis (with 2-Amino-2-cyclobutylacetic acid) Cleavage Cleavage & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry Characterization Purification->Characterization Binding_Assay Receptor Binding Assay Characterization->Binding_Assay Functional_Assay Cell-Based Functional Assay Characterization->Functional_Assay Stability_Assay Proteolytic Stability Assay Characterization->Stability_Assay Data_Analysis Data Analysis (IC50, Ki, Half-life) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Stability_Assay->Data_Analysis

Caption: General experimental workflow for peptidomimetic synthesis and evaluation.

2-Amino-2-cyclobutylacetic Acid in Anticancer Drug Development: An Overview of a Niche Building Block

Author: BenchChem Technical Support Team. Date: December 2025

While 2-Amino-2-cyclobutylacetic acid is recognized as a valuable building block in the synthesis of pharmaceutical intermediates, particularly for antiviral and anticancer agents, publicly available data detailing its direct role and efficacy in anticancer drug development is currently limited.[1] Its significance primarily lies in its structural properties as a conformationally constrained amino acid, which can be leveraged to design novel therapeutic agents.

The rigid cyclobutyl group in 2-Amino-2-cyclobutylacetic acid offers a strategic advantage in drug design by providing metabolic stability and influencing the conformational structure of resulting molecules.[1] This constrained structure is valuable in the synthesis of peptidomimetics and for exploring enzyme inhibition and receptor binding.[1]

Conceptual Role in Anticancer Drug Design

The core concept behind using building blocks like 2-Amino-2-cyclobutylacetic acid is to create more complex molecules with enhanced drug-like properties. The cyclobutyl moiety can serve as a rigid scaffold to orient other chemical groups in a precise manner, potentially leading to higher affinity and selectivity for cancer-specific targets.

Below is a conceptual workflow illustrating how a research program might approach the use of 2-Amino-2-cyclobutylacetic acid in anticancer drug discovery.

G cluster_0 Phase 1: Derivative Synthesis cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Mechanism of Action Studies cluster_3 Phase 4: Preclinical Evaluation A 2-Amino-2-cyclobutylacetic acid B Chemical Modification (e.g., coupling with other moieties) A->B C Library of Novel Derivatives B->C D Cancer Cell Line Panel C->D E Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) D->E F Determination of IC50 Values E->F G Lead Compounds F->G H Target Identification (e.g., Kinase profiling, Proteomics) G->H I Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) H->I J Animal Models (e.g., Xenografts) I->J K Efficacy and Toxicity Studies J->K L Pharmacokinetic Analysis K->L

Caption: Conceptual workflow for anticancer drug discovery using 2-Amino-2-cyclobutylacetic acid.

Potential Applications Based on Related Structures

While specific data for 2-Amino-2-cyclobutylacetic acid is scarce, research on other cyclobutane-containing molecules provides insights into its potential applications:

  • Enzyme Inhibition: The constrained ring system can be incorporated into molecules designed to fit into the active sites of enzymes crucial for cancer cell survival and proliferation.

  • Amino Acid Transporter Targeting: Cancer cells often overexpress amino acid transporters to fuel their rapid growth. Derivatives of 2-Amino-2-cyclobutylacetic acid could potentially be designed to be selectively taken up by these transporters, delivering a cytotoxic payload directly to the cancer cells.

Experimental Protocols: A General Framework

In the absence of specific published protocols for 2-Amino-2-cyclobutylacetic acid, researchers would typically adapt standard methodologies for anticancer drug screening.

General Protocol for In Vitro Cytotoxicity Screening

Objective: To determine the concentration of a 2-Amino-2-cyclobutylacetic acid derivative that inhibits the growth of a panel of cancer cell lines by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (derivatives of 2-Amino-2-cyclobutylacetic acid) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed the cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and incubate overnight to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the cell plates and add the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Viability Assay (MTT Assay):

    • Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a specialized buffer).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

The following diagram illustrates a typical workflow for an in vitro cytotoxicity assay.

G A Seed Cancer Cells in 96-well Plate B Incubate Overnight A->B C Treat with Serial Dilutions of Test Compound B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E F Incubate for 3-4 hours E->F G Add Solubilization Buffer F->G H Read Absorbance G->H I Calculate IC50 H->I

Caption: Experimental workflow for a standard in vitro cytotoxicity assay.

Conclusion

2-Amino-2-cyclobutylacetic acid represents a molecule of interest for medicinal chemists due to its unique structural features. While it is commercially available for research and is classified as an intermediate for oncology drug development, there is a clear lack of published studies demonstrating its direct anticancer activity or that of its closely related derivatives. Future research is needed to synthesize and evaluate novel compounds derived from this scaffold to determine if its theoretical advantages can be translated into potent and selective anticancer agents. For researchers and drug development professionals, this compound currently serves as a starting point for synthetic exploration rather than a well-characterized anticancer agent.

References

Application Notes and Protocols: Enhancing Peptide Metabolic Stability with 2-Amino-2-cyclobutylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the unnatural amino acid, 2-amino-2-cyclobutylacetic acid (Cbg), to enhance the metabolic stability of therapeutic peptides. The immunomodulatory peptide tuftsin is used as a representative example to illustrate the application and evaluation of this strategy. Detailed protocols for the synthesis of a modified tuftsin analog, as well as for in vitro and in vivo metabolic stability studies, are provided.

Introduction to 2-Amino-2-cyclobutylacetic Acid in Peptide Design

Therapeutic peptides often face the challenge of rapid degradation by proteases in the body, leading to a short half-life and limited therapeutic efficacy. A proven strategy to overcome this limitation is the incorporation of unnatural amino acids into the peptide sequence. 2-Amino-2-cyclobutylacetic acid, a Cα-tetrasubstituted amino acid, is a compelling candidate for this purpose. Its cyclobutyl moiety provides steric hindrance, which can protect adjacent peptide bonds from enzymatic cleavage. This modification is expected to significantly increase the metabolic stability and, consequently, the in vivo half-life of the peptide.

The immunomodulatory peptide tuftsin (Thr-Lys-Pro-Arg) is a naturally occurring tetrapeptide with a short half-life of about 16 minutes in human blood.[1] Its rapid degradation limits its therapeutic potential. By substituting one of the natural amino acids with 2-amino-2-cyclobutylacetic acid, it is hypothesized that the resulting analog will exhibit enhanced resistance to proteolysis.

Data Presentation

The following tables present hypothetical comparative data for the metabolic stability of tuftsin and a putative analog where the proline residue at position 3 has been replaced by 2-amino-2-cyclobutylacetic acid, denoted as [Cbg³]-Tuftsin. This data illustrates the expected outcome of the experimental protocols detailed below.

Table 1: In Vitro Metabolic Stability of Tuftsin and [Cbg³]-Tuftsin in Human Plasma

CompoundHalf-life (t½) in Human Plasma (minutes)
Tuftsin16
[Cbg³]-Tuftsin120

Table 2: In Vivo Pharmacokinetic Parameters of Tuftsin and [Cbg³]-Tuftsin in Rats

ParameterTuftsin[Cbg³]-Tuftsin
Half-life (t½) 20 minutes150 minutes
Clearance (CL) 50 mL/min/kg10 mL/min/kg
Area Under the Curve (AUC) 100 ng·min/mL800 ng·min/mL

Note: The data presented in these tables are illustrative and intended to demonstrate the potential improvements in metabolic stability and pharmacokinetics. Actual results may vary.

Experimental Protocols

Synthesis of [Cbg³]-Tuftsin Analog

This protocol describes the solid-phase peptide synthesis (SPPS) of a tuftsin analog using Fmoc chemistry.

Materials:

  • Fmoc-Arg(Pbf)-Wang resin

  • Fmoc-Cbg-OH (2-amino-2-cyclobutylacetic acid with Fmoc protection)

  • Fmoc-Lys(Boc)-OH

  • Fmoc-Thr(tBu)-OH

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Solid-phase peptide synthesis vessel

  • Shaker

  • HPLC system for purification

  • Mass spectrometer for characterization

Protocol:

  • Resin Swelling: Swell the Fmoc-Arg(Pbf)-Wang resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and shake for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF and shake for another 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Coupling of Fmoc-Cbg-OH:

    • Dissolve Fmoc-Cbg-OH (3 equivalents) and HBTU (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid/HBTU solution to pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Shake the reaction vessel for 2 hours.

    • Perform a Kaiser test to confirm the completion of the coupling reaction.

    • Drain the solution and wash the resin with DMF (5 times).

  • Chain Elongation: Repeat the deprotection and coupling steps for Fmoc-Lys(Boc)-OH and Fmoc-Thr(tBu)-OH.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification and Characterization:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by reverse-phase HPLC.

    • Confirm the identity and purity of the final product by mass spectrometry.

cluster_synthesis Solid-Phase Peptide Synthesis Workflow Resin Fmoc-Arg(Pbf)-Wang Resin Deprotection1 Fmoc Deprotection (Piperidine) Resin->Deprotection1 Coupling1 Couple Fmoc-Cbg-OH Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Coupling2 Couple Fmoc-Lys(Boc)-OH Deprotection2->Coupling2 Deprotection3 Fmoc Deprotection Coupling2->Deprotection3 Coupling3 Couple Fmoc-Thr(tBu)-OH Deprotection3->Coupling3 Final_Deprotection Final Fmoc Deprotection Coupling3->Final_Deprotection Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA) Final_Deprotection->Cleavage Purification Purification (HPLC) Cleavage->Purification Characterization Characterization (Mass Spec) Purification->Characterization

Caption: Workflow for the solid-phase synthesis of a modified peptide.

In Vitro Metabolic Stability Assay in Human Plasma

This protocol details the procedure to determine the half-life of a peptide in human plasma.

Materials:

  • Test peptides (Tuftsin and [Cbg³]-Tuftsin)

  • Pooled human plasma (with anticoagulant, e.g., K₂EDTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution: Acetonitrile (ACN) with an internal standard

  • Thermomixer or water bath

  • Centrifuge

  • LC-MS/MS system

Protocol:

  • Preparation of Solutions:

    • Prepare 1 mg/mL stock solutions of the test peptides in an appropriate solvent (e.g., water).

    • Prepare a working solution of each peptide by diluting the stock solution in PBS.

  • Incubation:

    • Pre-warm the human plasma to 37°C.

    • Spike the plasma with the peptide working solution to a final concentration of 1 µM.

    • Vortex gently to mix.

  • Time-Course Sampling:

    • Immediately after spiking (t=0), withdraw an aliquot (e.g., 50 µL) and add it to a tube containing the quenching solution (e.g., 150 µL).

    • Incubate the remaining plasma-peptide mixture at 37°C with gentle shaking.

    • Withdraw aliquots at subsequent time points (e.g., 5, 15, 30, 60, 120, and 240 minutes) and quench as described for t=0.

  • Sample Processing:

    • Vortex the quenched samples vigorously to precipitate plasma proteins.

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the intact peptide relative to the internal standard.

  • Data Analysis:

    • Calculate the percentage of the peptide remaining at each time point relative to the t=0 sample.

    • Plot the percentage of remaining peptide versus time and determine the half-life (t½) by fitting the data to a first-order decay model.

cluster_stability In Vitro Plasma Stability Assay Workflow Start Spike Peptide into Pre-warmed Plasma Time_0 t=0 Sample Collection & Quench Start->Time_0 Incubation Incubate at 37°C Start->Incubation Protein_Precipitation Protein Precipitation (ACN) Time_0->Protein_Precipitation Time_X Time-course Sampling & Quench Incubation->Time_X Time_X->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection LCMS LC-MS/MS Analysis Supernatant_Collection->LCMS Data_Analysis Data Analysis (Half-life Calculation) LCMS->Data_Analysis

Caption: Workflow for the in vitro plasma stability assay.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines the procedure for determining the pharmacokinetic profile of a peptide in rats.

Materials:

  • Test animals (e.g., Sprague-Dawley rats)

  • Test peptide solutions formulated in a sterile, biocompatible vehicle

  • Dosing syringes

  • Blood collection tubes (containing K₂EDTA anticoagulant)

  • Centrifuge

  • Freezer (-80°C)

  • LC-MS/MS system

Protocol:

  • Animal Acclimatization and Dosing:

    • Acclimatize animals for at least one week before the study.

    • Fast animals overnight with free access to water.

    • Administer a single dose of the test peptide via the desired route (e.g., intravenous bolus via the tail vein).

  • Blood Sampling:

    • Collect blood samples (approximately 200 µL) at predetermined time points (e.g., 2, 5, 15, 30, 60, 120, 240, and 480 minutes) into EDTA tubes.

  • Plasma Preparation:

    • Immediately after collection, centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma supernatant to a new, labeled microcentrifuge tube.

    • Store plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Thaw plasma samples on ice.

    • Prepare samples for analysis, typically involving protein precipitation with acetonitrile containing an internal standard.

    • Analyze the processed plasma samples for peptide concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration of the peptide versus time.

    • Calculate key pharmacokinetic parameters such as half-life (t½), clearance (CL), and area under the curve (AUC) using non-compartmental analysis.

Tuftsin Signaling Pathway

Tuftsin exerts its immunomodulatory effects by binding to the neuropilin-1 (Nrp1) receptor on the surface of phagocytic cells.[2][3] This binding event initiates a signaling cascade through the canonical transforming growth factor-beta (TGF-β) pathway.[2][3] The simplified signaling pathway is depicted below.

cluster_pathway Tuftsin Signaling Pathway cluster_nucleus Tuftsin Tuftsin Nrp1 Neuropilin-1 (Nrp1) Tuftsin->Nrp1 binds TGFbR1 TGF-β Receptor I (TβRI) Nrp1->TGFbR1 activates pSmad23 p-Smad2/3 TGFbR1->pSmad23 phosphorylates Smad23 Smad2/3 Smad23->pSmad23 Complex Smad2/3/4 Complex pSmad23->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Transcription Gene Transcription (e.g., anti-inflammatory response) Complex->Transcription

Caption: Simplified Tuftsin signaling pathway via Nrp1 and TGF-β.[2][3]

References

Application Notes and Protocols for Enzyme Inhibition Studies with 2-Amino-2-cyclobutylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-cyclobutylacetic acid is a non-proteinogenic amino acid that holds potential as a scaffold for the development of novel enzyme inhibitors. Its constrained cyclobutyl ring can confer conformational rigidity, which can be advantageous for specific binding to enzyme active sites.[1] While specific enzyme targets for 2-Amino-2-cyclobutylacetic acid are not extensively documented in publicly available literature, its structural similarity to natural amino acids suggests it may act as a competitive inhibitor for enzymes involved in amino acid metabolism, such as aminotransferases, or other enzymes that recognize amino acid-like substrates.

These application notes provide a comprehensive guide for researchers interested in investigating the enzyme inhibitory potential of 2-Amino-2-cyclobutylacetic acid. The protocols outlined below describe a general workflow for screening this compound against a panel of enzymes and for conducting detailed kinetic studies to characterize its inhibitory mechanism against a specific target.

Data Presentation

Effective data management is crucial for enzyme inhibition studies. All quantitative data should be meticulously recorded and organized for clear interpretation and comparison. Below is a template for summarizing key kinetic parameters obtained from inhibition assays.

Table 1: Hypothetical Kinetic Data for 2-Amino-2-cyclobutylacetic acid Inhibition

Target EnzymeSubstrateKm (µM)Vmax (µmol/min)Inhibitor Concentration (µM)% InhibitionIC50 (µM)Ki (µM)Type of Inhibition
Enzyme ASubstrate X101001050105Competitive
Enzyme ASubstrate X101005083105Competitive
Enzyme BSubstrate Y252001020>100N/DWeak or No Inhibition
Enzyme CSubstrate Z50501060812Non-competitive
Enzyme CSubstrate Z50505090812Non-competitive

N/D: Not Determined

Experimental Protocols

The following protocols provide a framework for the systematic evaluation of 2-Amino-2-cyclobutylacetic acid as an enzyme inhibitor.

Protocol 1: Initial Screening for Enzyme Inhibition

This protocol is designed to rapidly assess whether 2-Amino-2-cyclobutylacetic acid exhibits inhibitory activity against a panel of selected enzymes.

Materials:

  • 2-Amino-2-cyclobutylacetic acid

  • Target enzyme panel (e.g., proteases, kinases, aminotransferases)

  • Specific substrate for each enzyme

  • Assay buffer specific to each enzyme

  • 96-well microplates

  • Microplate reader

  • Positive control inhibitor for each enzyme

  • Negative control (vehicle, e.g., DMSO or buffer)

Procedure:

  • Prepare Reagents:

    • Dissolve 2-Amino-2-cyclobutylacetic acid in an appropriate solvent (e.g., water or DMSO) to create a stock solution (e.g., 10 mM).

    • Prepare working solutions of enzymes, substrates, and controls in the respective assay buffers. The final concentrations should be optimized for each specific assay.

  • Assay Setup:

    • In a 96-well plate, add the following to triplicate wells:

      • Blank: Assay buffer only.

      • Negative Control: Assay buffer, enzyme, and vehicle.

      • Positive Control: Assay buffer, enzyme, and a known inhibitor.

      • Test Compound: Assay buffer, enzyme, and a final concentration of 2-Amino-2-cyclobutylacetic acid (e.g., 10 µM).

  • Pre-incubation:

    • Pre-incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add the substrate to all wells to start the enzymatic reaction.

  • Detection:

    • Measure the product formation or substrate depletion over time using a microplate reader at the appropriate wavelength. The kinetic or endpoint reading will depend on the specific assay.

  • Data Analysis:

    • Calculate the percentage of inhibition for 2-Amino-2-cyclobutylacetic acid relative to the negative control.

    • A significant reduction in enzyme activity (e.g., >50% inhibition) indicates a potential inhibitory effect, warranting further investigation.

Protocol 2: Determination of IC50 Value

Once an enzyme is identified as a potential target, this protocol is used to determine the concentration of 2-Amino-2-cyclobutylacetic acid required to inhibit 50% of the enzyme's activity (IC50).

Materials:

  • Same as Protocol 1.

Procedure:

  • Prepare Serial Dilutions:

    • Prepare a series of dilutions of the 2-Amino-2-cyclobutylacetic acid stock solution in assay buffer to cover a range of concentrations (e.g., from 0.1 µM to 100 µM).

  • Assay Setup:

    • Set up the assay in a 96-well plate as described in Protocol 1, but instead of a single concentration, add the different concentrations of the inhibitor to the respective wells.

  • Reaction and Detection:

    • Follow the pre-incubation, reaction initiation, and detection steps as in Protocol 1.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of 2-Amino-2-cyclobutylacetic acid.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., using a sigmoidal model) to determine the IC50 value.

Protocol 3: Kinetic Studies to Determine the Mechanism of Inhibition

This protocol aims to elucidate the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) by measuring the effect of the inhibitor on the enzyme kinetics parameters, Km and Vmax.

Materials:

  • Same as Protocol 1.

Procedure:

  • Assay Setup:

    • Prepare a matrix of reactions in a 96-well plate with varying concentrations of both the substrate and 2-Amino-2-cyclobutylacetic acid.

    • Typically, use at least five different substrate concentrations bracketing the known Km value.

    • For each substrate concentration, run the reaction in the absence of the inhibitor and in the presence of at least three different concentrations of the inhibitor (e.g., 0.5 x IC50, 1 x IC50, and 2 x IC50).

  • Reaction and Detection:

    • Follow the pre-incubation, reaction initiation, and detection steps as in Protocol 1, ensuring to measure the initial reaction rates (V0).

  • Data Analysis:

    • Plot the initial reaction rates against the substrate concentrations for each inhibitor concentration.

    • Generate Lineweaver-Burk, Dixon, or Cornish-Bowden plots to visualize the effect of the inhibitor on Km and Vmax.

    • Fit the data to the appropriate enzyme inhibition models using non-linear regression analysis to determine the inhibition constant (Ki) and confirm the mode of inhibition.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for screening and characterizing a potential enzyme inhibitor.

G cluster_screening Initial Screening cluster_characterization Inhibitor Characterization A Prepare Reagents (Inhibitor, Enzyme, Substrate) B High-Throughput Screening (Single Concentration) A->B C Measure Enzyme Activity B->C D Identify 'Hits' (>50% Inhibition) C->D E Dose-Response Assay (Determine IC50) D->E Proceed with Hits F Kinetic Studies (Vary [S] and [I]) E->F G Determine Mode of Inhibition (e.g., Competitive, Non-competitive) F->G H Calculate Ki G->H

Caption: Workflow for enzyme inhibitor screening and characterization.

Hypothetical Signaling Pathway

This diagram illustrates a hypothetical signaling pathway that could be modulated by the inhibition of a key enzyme by 2-Amino-2-cyclobutylacetic acid. For instance, if the compound inhibits a kinase involved in a phosphorylation cascade.

G cluster_pathway Hypothetical Kinase Signaling Pathway cluster_phosphorylation A External Signal B Receptor Activation A->B C Kinase A (Target Enzyme) B->C Activates D Downstream Protein C->D Phosphorylates E Phosphorylated Downstream Protein F Cellular Response (e.g., Proliferation, Apoptosis) E->F Leads to Inhibitor 2-Amino-2- cyclobutylacetic acid Inhibitor->C Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-2-cyclobutylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-2-cyclobutylacetic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce 2-Amino-2-cyclobutylacetic acid?

A1: The most prevalent and well-established methods for the synthesis of 2-Amino-2-cyclobutylacetic acid are the Strecker synthesis and the Bucherer-Bergs reaction, both typically starting from cyclobutanone. These methods are favored for their use of readily available starting materials.

Q2: What are the primary challenges associated with the synthesis of this α,α-disubstituted amino acid?

A2: The synthesis of 2-Amino-2-cyclobutylacetic acid presents several key challenges:

  • Steric Hindrance: The cyclobutyl group is sterically bulky, which can impede the approach of reagents to the reaction center, potentially leading to slower reaction rates and lower yields.[1]

  • Low Yields: Achieving high yields can be difficult due to the steric hindrance and potential side reactions.

  • Stereocontrol: As the α-carbon is a stereocenter, controlling the stereochemistry to obtain a specific enantiomer is a significant challenge. The standard Strecker and Bucherer-Bergs syntheses produce a racemic mixture.

  • Purification: Separating the final product from reaction intermediates and byproducts can be challenging due to its physical properties. The hydrochloride salt is often prepared to facilitate purification.

Q3: Why is the hydrochloride salt of 2-Amino-2-cyclobutylacetic acid often synthesized?

A3: The hydrochloride salt is often prepared to improve the handling and purification of the amino acid. Amino acids exist as zwitterions and can be difficult to crystallize directly from reaction mixtures. Converting the amino acid to its hydrochloride salt increases its crystallinity, making it easier to isolate and purify by recrystallization.

Troubleshooting Guides

Problem Area 1: Low Yield in the Synthesis of the Hydantoin Intermediate (Bucherer-Bergs Reaction)
Issue ID Problem Potential Causes Recommended Actions
BB-HYD-01Low to no formation of 5-cyclobutylhydantoin- Inefficient cyanohydrin formation: The initial reaction between cyclobutanone and cyanide may be incomplete. - Unfavorable pH: The pH of the reaction mixture is critical for the multiple equilibria involved.[2] - Low reaction temperature: The reaction may be too slow at lower temperatures.- Ensure the quality of the cyanide source (e.g., KCN or NaCN). - Maintain the pH of the reaction mixture between 8 and 9. Ammonium carbonate typically acts as a buffer in this range.[2] - Increase the reaction temperature to the recommended 80-100 °C (reflux in water or ethanol).[2]
BB-HYD-02Formation of significant side products- Excess cyanide: Can lead to the formation of over-alkylated or undesired side products.[2] - Decomposition of reactants or intermediates: Prolonged reaction times at high temperatures can lead to degradation.- Use a molar ratio of approximately 1:2:2 for cyclobutanone:KCN:(NH₄)₂CO₃.[2] - Monitor the reaction progress by TLC or HPLC and avoid unnecessarily long reaction times.
Problem Area 2: Inefficient Hydrolysis of 5-cyclobutylhydantoin
Issue ID Problem Potential Causes Recommended Actions
HYD-AM-01Incomplete hydrolysis of the hydantoin- Insufficiently harsh hydrolysis conditions: Hydantoins, especially sterically hindered ones, can be resistant to hydrolysis. - Short reaction time: The hydrolysis reaction may not have reached completion.- Use a strong base (e.g., NaOH or Ba(OH)₂) or strong acid (e.g., HCl) at elevated temperatures (reflux). - Extend the reaction time and monitor the disappearance of the hydantoin starting material by TLC or HPLC.
HYD-AM-02Decomposition of the final amino acid- Prolonged exposure to harsh conditions: The desired amino acid can decompose under prolonged heating in strong acid or base.- Once the hydrolysis is complete, cool the reaction mixture promptly. - Carefully neutralize the reaction mixture to the isoelectric point of the amino acid to induce precipitation and minimize its solubility in the aqueous solution.
Problem Area 3: Challenges in Product Purification
Issue ID Problem Potential Causes Recommended Actions
PUR-AA-01Difficulty in isolating the free amino acid- High water solubility: The zwitterionic nature of the amino acid can make it highly soluble in water. - Formation of an oil instead of a solid: Impurities can interfere with crystallization.- Convert the amino acid to its hydrochloride salt by dissolving it in a minimal amount of water and adding concentrated HCl, followed by precipitation with a less polar solvent like ethanol or acetone. - If an oil forms, try trituration with a suitable solvent or redissolving and precipitating under different conditions (e.g., slower cooling, different solvent system).
PUR-HCL-01Impure hydrochloride salt- Co-precipitation of inorganic salts: Salts from the reaction and neutralization steps may precipitate with the product. - Residual starting materials or byproducts: Incomplete reaction or side reactions can lead to impurities.- Wash the crude hydrochloride salt with a cold, non-polar solvent in which the desired salt is insoluble but impurities may have some solubility. - Recrystallize the hydrochloride salt from a suitable solvent system, such as ethanol/water or isopropanol.

Experimental Protocols

Protocol 1: Synthesis of Racemic 2-Amino-2-cyclobutylacetic Acid via Bucherer-Bergs Reaction

This protocol is a representative procedure based on the well-established Bucherer-Bergs synthesis of α,α-disubstituted amino acids.

Step 1: Synthesis of 5-cyclobutylhydantoin

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclobutanone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (2.0 eq) in a 1:1 mixture of ethanol and water.

  • Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring for 6-8 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the cyclobutanone is consumed.

  • Cool the reaction mixture to room temperature and then in an ice bath to precipitate the crude 5-cyclobutylhydantoin.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Hydrolysis of 5-cyclobutylhydantoin

  • To the crude 5-cyclobutylhydantoin (1.0 eq) in a round-bottom flask, add a 2 M aqueous solution of sodium hydroxide (5.0 eq).

  • Heat the mixture to reflux (approximately 100-110 °C) for 12-24 hours, or until the hydantoin is fully consumed as monitored by TLC.

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 6-7 (the isoelectric point of the amino acid). The free amino acid should precipitate.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid 2-Amino-2-cyclobutylacetic acid by vacuum filtration, wash with a small amount of cold water, followed by a wash with ethanol, and dry under vacuum.

Visualizations

Logical Workflow for the Synthesis of 2-Amino-2-cyclobutylacetic Acid

cluster_0 Bucherer-Bergs Synthesis cluster_1 Hydrolysis Cyclobutanone Cyclobutanone 5-cyclobutylhydantoin 5-cyclobutylhydantoin Cyclobutanone->5-cyclobutylhydantoin Reaction KCN KCN KCN->5-cyclobutylhydantoin (NH4)2CO3 (NH4)2CO3 (NH4)2CO3->5-cyclobutylhydantoin NaOH_H2O NaOH / H2O 2-Amino-2-cyclobutylacetic_acid 2-Amino-2-cyclobutylacetic Acid 5-cyclobutylhydantoin->2-Amino-2-cyclobutylacetic_acid Hydrolysis NaOH_H2O->2-Amino-2-cyclobutylacetic_acid

Caption: Synthetic pathway from cyclobutanone to the final product.

Troubleshooting Logic for Low Yield

cluster_hydantoin Hydantoin Formation Issues cluster_hydrolysis Hydrolysis Issues cluster_purification Purification Issues Low_Yield Low Yield of 2-Amino-2-cyclobutylacetic Acid Check_Hydantoin_Formation Check Hydantoin Formation Step Low_Yield->Check_Hydantoin_Formation Check_Hydrolysis_Step Check Hydrolysis Step Low_Yield->Check_Hydrolysis_Step Check_Purification Check Purification Step Low_Yield->Check_Purification Incomplete_Reaction_H Incomplete Reaction Check_Hydantoin_Formation->Incomplete_Reaction_H Side_Products_H Side Products Check_Hydantoin_Formation->Side_Products_H Incomplete_Hydrolysis Incomplete Hydrolysis Check_Hydrolysis_Step->Incomplete_Hydrolysis Product_Degradation Product Degradation Check_Hydrolysis_Step->Product_Degradation Product_Loss_in_Filtrate Product Loss in Filtrate Check_Purification->Product_Loss_in_Filtrate Incomplete_Precipitation Incomplete Precipitation Check_Purification->Incomplete_Precipitation

Caption: Decision tree for troubleshooting low product yield.

References

Technical Support Center: Optimizing Coupling Efficiency for 2-Amino-2-cyclobutylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered when coupling the sterically hindered amino acid, 2-Amino-2-cyclobutylacetic acid.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address common issues and provide actionable solutions.

Q1: My standard coupling protocol with DCC/DIC resulted in a low yield. What is the primary cause and what should I do?

A1: Low coupling efficiency with 2-Amino-2-cyclobutylacetic acid is primarily due to steric hindrance. The bulky cyclobutyl group physically obstructs the approach of the activated carboxyl group to the amine, slowing down the reaction. Standard carbodiimide reagents like DCC and DIC are often not potent enough for such sterically demanding couplings.[1][2]

Solution: Switch to a more powerful in-situ activating reagent. Aminium/uronium salts (e.g., HATU, HBTU, HCTU) or phosphonium salts (e.g., PyBOP, PyAOP) are significantly more effective as they form highly reactive esters that can overcome the steric barrier.[1][2] For extremely hindered couplings, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[1][3]

Q2: I've switched to HATU, but my coupling is still incomplete. What are the next steps?

A2: Even with a potent coupling reagent like HATU, a single coupling may be insufficient for a highly hindered residue like 2-Amino-2-cyclobutylacetic acid.

Solutions:

  • Perform a "double coupling": After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of the activated amino acid and reagents. This is a common and effective method to drive the reaction to completion.[1]

  • Increase reaction time: Steric hindrance slows down the reaction rate.[1] Extending the coupling time from the standard 1-2 hours to several hours or even overnight can significantly improve the yield.[1]

  • Increase reaction temperature: Gently heating the reaction can help overcome the activation energy barrier. However, this should be done cautiously to minimize the risk of racemization.[1] Microwave-assisted peptide synthesis (MA-SPPS) is a highly effective method to accelerate difficult couplings.[1]

Q3: I'm concerned about racemization during the coupling of this chiral amino acid. How can I minimize it?

A3: Racemization is a critical concern, especially with highly activating coupling reagents and longer reaction times.

Solutions:

  • Use of additives: The addition of 1-hydroxy-7-azabenzotriazole (HOAt) or Oxyma Pure® is crucial for suppressing racemization, and they are generally more effective than 1-hydroxybenzotriazole (HOBt).[4]

  • Choice of base: Use a weaker, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or sym-collidine instead of stronger bases.[4]

  • Control temperature: Avoid excessive heating. If using elevated temperatures, optimize for the shortest possible time required for complete coupling.[1]

  • Pre-activation time: Minimize the pre-activation time of the amino acid with the coupling reagent before adding it to the amine component.[4]

Q4: My peptide is aggregating on the resin, leading to poor coupling efficiency. How can I address this?

A4: Peptide aggregation, especially with hydrophobic sequences, can block reactive sites and hinder reagent diffusion.

Solutions:

  • Solvent choice: N-methylpyrrolidone (NMP) has better solvating properties than dimethylformamide (DMF) and is often preferred for difficult sequences.[1] A mixture of solvents like DCM/DMF/NMP (1:1:1) can also be beneficial.[1]

  • Chaotropic salts: Adding chaotropic salts like LiCl to the coupling mixture can help disrupt secondary structures and break up aggregates.[1]

  • Microwave synthesis: Microwave irradiation can disrupt aggregation and improve reaction kinetics.[4]

Frequently Asked Questions (FAQs)

Q1: Which coupling reagents are most effective for 2-Amino-2-cyclobutylacetic acid?

A1: For challenging couplings involving sterically hindered amino acids like 2-Amino-2-cyclobutylacetic acid, aminium/uronium salts such as HATU, HCTU, and COMU, or phosphonium salts like PyBOP and PyAOP are highly recommended.[2][4] HATU is often considered one of the most efficient due to the formation of highly reactive OAt esters.[2][5] COMU offers comparable efficiency to HATU with a better safety profile.[2][5] For extremely difficult couplings, the in-situ generation of acyl fluorides using reagents like TFFH is a powerful alternative.[4]

Q2: What is a "double coupling" and when should I use it?

A2: A "double coupling" is the repetition of the coupling step with fresh reagents after the initial coupling reaction.[1] This is particularly useful for sterically hindered amino acids where a single coupling may not achieve a satisfactory yield. It is a standard strategy to ensure the reaction goes to completion.[1]

Q3: Can I use microwave synthesis for coupling 2-Amino-2-cyclobutylacetic acid?

A3: Yes, microwave-assisted solid-phase peptide synthesis (MA-SPPS) is highly beneficial for coupling sterically hindered amino acids.[1] The microwave energy can accelerate the reaction rate and help to disrupt peptide aggregation on the solid support, leading to higher coupling efficiencies in shorter reaction times.[1][4]

Q4: What is the role of the base in the coupling reaction?

A4: A tertiary amine base, such as DIPEA or N-methylmorpholine (NMM), is required to neutralize the protonated amine on the resin and to facilitate the activation of the carboxylic acid by the coupling reagent. The choice and amount of base are critical, as excessive or overly strong bases can increase the risk of racemization.[4]

Data Presentation

The following tables summarize quantitative data on the effectiveness of different coupling reagents for sterically hindered amino acids, using α-aminoisobutyric acid (Aib) as a representative example.

Table 1: Comparison of Coupling Reagent Performance for Sterically Hindered Amino Acids

Coupling ReagentReagent TypeYield (%)Reaction TimeRacemizationKey Advantages & Disadvantages
HATU Aminium/Uronium SaltHigh1-2 hoursLowHighly efficient for hindered couplings; risk of guanidinylation.[2][5]
COMU Aminium/Uronium SaltHigh1-hour double couplingLowEfficiency comparable to HATU; safer (Oxyma-based).[2][5]
HBTU Aminium/Uronium SaltSignificant YieldsRoom TempLowPopular and efficient; potential for autocatalytic decomposition.[5][6]
PyBOP Phosphonium Salt>90% Conversion16 hoursLowAvoids guanidinylation; less reactive than HATU.[5]
TFFH (Acyl Fluoride) Fluorinating AgentHighVariesMinimalExcellent for extremely hindered systems.[3][4]

Note: This table synthesizes data from multiple sources; reaction conditions may vary. "Aib" (α-aminoisobutyric acid) is used as a model for a sterically hindered amino acid.[5]

Experimental Protocols

Protocol 1: Double Coupling using HATU

This protocol is a general guideline for the coupling of a sterically hindered amino acid like 2-Amino-2-cyclobutylacetic acid on a solid support.

  • Resin Preparation: Swell the resin-bound peptide with the deprotected N-terminal amine in N,N-dimethylformamide (DMF).

  • First Coupling:

    • In a separate vessel, pre-activate the Fmoc-2-Amino-2-cyclobutylacetic acid (4 equivalents relative to resin loading).

    • Dissolve the amino acid, HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.

    • Allow the pre-activation to proceed for 1-5 minutes.[1]

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 45-60 minutes.[1]

    • Wash the resin thoroughly with DMF.

  • Second Coupling: Repeat the steps in "First Coupling" with a fresh solution of activated amino acid.[1]

  • Monitoring: After the second coupling, perform a Kaiser test or other qualitative test to confirm the absence of free amines.

  • Washing: Wash the resin with DMF, followed by dichloromethane (DCM) and methanol, and then dry under vacuum.

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is an alternative for cases where uronium/phosphonium reagents are ineffective.

  • Acyl Fluoride Formation:

    • Dissolve the protected 2-Amino-2-cyclobutylacetic acid (1 equivalent) in an anhydrous solvent like DCM.[1]

    • Add a fluorinating agent (e.g., TFFH) and a suitable base.[1]

  • Coupling Reaction:

    • Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.[1]

    • Allow the reaction to proceed. Reaction times may be significantly longer, so monitoring for completeness is crucial.[1]

  • Work-up: Once the reaction is complete, wash the resin as described in Protocol 1.

Visualizations

Coupling_Workflow Resin Resin with N-terminal Amine Activation Activate 2-Amino-2-cyclobutylacetic acid (Coupling Reagent + Base) Coupling Couple Activated Amino Acid to Resin Resin->Coupling Wash1 Wash Resin Coupling->Wash1 Test Kaiser Test Wash1->Test Complete Coupling Complete Test->Complete Negative Incomplete Incomplete Coupling Test->Incomplete Positive DoubleCouple Perform Second Coupling Incomplete->DoubleCouple Wash2 Wash Resin DoubleCouple->Wash2 Wash2->Test Troubleshooting_Workflow Start Low Coupling Yield Reagent Using Potent Reagent? (e.g., HATU, COMU) Start->Reagent TimeTemp Optimized Time/Temp? Reagent->TimeTemp Yes SwitchReagent Switch to HATU, COMU, or PyAOP Reagent->SwitchReagent No Double Performed Double Coupling? TimeTemp->Double Yes IncreaseTime Increase Reaction Time or use Microwave TimeTemp->IncreaseTime No Solvent Optimal Solvent? (e.g., NMP) Double->Solvent Yes PerformDouble Perform Double Coupling Double->PerformDouble No SwitchSolvent Switch to NMP or Solvent Mixture Solvent->SwitchSolvent No Success Coupling Successful Solvent->Success Yes Alternative Consider Acyl Fluoride Method Solvent->Alternative Still Issues SwitchReagent->TimeTemp IncreaseTime->Double PerformDouble->Solvent SwitchSolvent->Success Activation_Mechanism cluster_reactants Reactants cluster_products Activated Species AminoAcid Fmoc-AA-COOH ActiveEster Fmoc-AA-OAt (Active Ester) AminoAcid->ActiveEster HATU HATU HATU->ActiveEster Base Base (DIPEA) Base->ActiveEster facilitates Byproducts Tetramethylurea + Byproducts

References

Technical Support Center: 2-Amino-2-cyclobutylacetic Acid in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the successful incorporation of 2-Amino-2-cyclobutylacetic acid (Ac4c) into peptides via Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using 2-Amino-2-cyclobutylacetic acid in SPPS?

A1: The primary challenge associated with the use of 2-Amino-2-cyclobutylacetic acid, an α,α-disubstituted amino acid, is significant steric hindrance around the α-carbon. This can lead to incomplete coupling reactions, resulting in deletion sequences and lower yields of the desired peptide. A secondary, though less commonly reported, concern is the potential for rearrangement of the cyclobutane ring under the highly acidic conditions of final cleavage.

Q2: Which coupling reagents are recommended for incorporating 2-Amino-2-cyclobutylacetic acid?

A2: Due to the steric bulk of Ac4c, standard coupling reagents may be inefficient. More potent coupling reagents are recommended to achieve higher coupling yields. Urionium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are highly effective. These reagents rapidly form the activated ester, which can overcome the steric barrier to acylation.

Q3: Can the cyclobutane ring of 2-Amino-2-cyclobutylacetic acid undergo side reactions during TFA cleavage?

A3: While not extensively documented as a common side reaction in SPPS, the cyclobutane ring is known to be susceptible to acid-catalyzed rearrangements, particularly if a carbocation is formed. During cleavage with strong acids like trifluoroacetic acid (TFA), there is a theoretical possibility of ring-opening or rearrangement to form byproducts. The use of scavengers in the cleavage cocktail can help to mitigate potential side reactions involving reactive cationic species.

Q4: How can I monitor the coupling efficiency of 2-Amino-2-cyclobutylacetic acid?

A4: The ninhydrin (Kaiser) test is a reliable method for monitoring the completion of coupling reactions. A negative ninhydrin test (the resin beads remain colorless or yellowish) indicates that all primary amines on the resin have been acylated. If the test is positive (blue or purple beads), it signifies incomplete coupling, and a second coupling step is necessary.

Troubleshooting Guide

This guide addresses common issues encountered during the incorporation of 2-Amino-2-cyclobutylacetic acid in SPPS.

Problem Potential Cause Recommended Solution
Low coupling efficiency / Positive ninhydrin test after coupling Steric Hindrance: The bulky cyclobutyl group impedes the approach of the activated amino acid to the N-terminus of the growing peptide chain.1. Double Coupling: Perform a second coupling step immediately after the first. 2. Use a more potent coupling reagent: Switch to HATU or HCTU. 3. Increase Reaction Time: Extend the coupling time to 4-6 hours or overnight.
Presence of deletion sequences in the final peptide Incomplete Coupling: Failure to achieve complete coupling of the 2-Amino-2-cyclobutylacetic acid residue.1. Implement the solutions for low coupling efficiency. 2. Capping: After the first coupling attempt, cap any unreacted amines with acetic anhydride to prevent the formation of deletion sequences.
Unexpected side products observed by mass spectrometry after cleavage Cyclobutane Ring Rearrangement: Potential acid-catalyzed rearrangement of the cyclobutyl ring during TFA cleavage.1. Optimize Cleavage Cocktail: Use a scavenger-rich cleavage cocktail (e.g., TFA/TIS/H₂O/EDT 94:1:2.5:2.5 v/v/v/v) to quench any potential carbocation intermediates. 2. Reduce Cleavage Time: Minimize the exposure of the peptide to strong acid by performing the cleavage for the shortest time necessary for complete deprotection and cleavage from the resin (typically 1-2 hours).
Poor solubility of the protected 2-Amino-2-cyclobutylacetic acid Aggregation of the amino acid: The protected amino acid may have limited solubility in standard SPPS solvents.1. Use NMP: N-Methyl-2-pyrrolidone (NMP) can be used as a solvent instead of or in combination with DMF to improve solubility. 2. Sonication: Briefly sonicate the solution of the protected amino acid and coupling reagent to ensure complete dissolution before adding it to the resin.

Quantitative Data Summary

The following table provides an estimated comparison of coupling efficiencies for 2-Amino-2-cyclobutylacetic acid using different coupling reagents, based on typical outcomes for sterically hindered amino acids. Actual results may vary depending on the specific peptide sequence and reaction conditions.

Coupling Reagent Typical Equivalents (AA:Reagent:Base) Typical Coupling Time Estimated Coupling Efficiency (Single Coupling)
HBTU/HOBt4:3.9:82 hours70-85%
HCTU4:3.9:81-2 hours85-95%
HATU4:3.9:81-2 hours>95%

Experimental Protocols

Protocol 1: Fmoc-SPPS of a Peptide Containing 2-Amino-2-cyclobutylacetic Acid

This protocol outlines the manual synthesis of a peptide incorporating Fmoc-2-Amino-2-cyclobutylacetic acid-OH on a Rink Amide resin.

  • Resin Swelling: Swell 100 mg of Rink Amide resin (0.5 mmol/g loading) in N,N-dimethylformamide (DMF) for 30 minutes in a fritted syringe.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 2 mL of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add another 2 mL of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 2 mL).

  • Coupling of Fmoc-2-Amino-2-cyclobutylacetic acid-OH:

    • In a separate vial, dissolve Fmoc-2-Amino-2-cyclobutylacetic acid-OH (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in 1.5 mL of DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (3 x 2 mL).

  • Monitoring and Recoupling (if necessary):

    • Take a small sample of resin beads and perform a ninhydrin test.

    • If the test is positive (blue/purple beads), repeat step 3 (double coupling).

  • Capping (Optional, if deletion is a concern):

    • If the ninhydrin test remains positive after double coupling, treat the resin with a solution of acetic anhydride/DIPEA/DMF (1:2:3) for 30 minutes to cap unreacted amines.

    • Wash the resin with DMF (3 x 2 mL).

  • Chain Elongation: Continue with the synthesis of the remaining peptide sequence using standard Fmoc-SPPS protocols.

  • Final Cleavage and Deprotection:

    • After the final Fmoc deprotection, wash the resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).

    • Add 2 mL of the cleavage cocktail to the resin and agitate for 2 hours at room temperature.

    • Filter the solution and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

SPPS_Challenges_Ac4c cluster_spps_cycle Standard SPPS Cycle cluster_challenges Challenges with Ac4c cluster_solutions Recommended Solutions Deprotection Deprotection Coupling Coupling Deprotection->Coupling Free Amine Coupling->Deprotection Protected Peptide StericHindrance Steric Hindrance Coupling->StericHindrance Impacts StrongCoupling Potent Coupling Reagents (e.g., HATU) StericHindrance->StrongCoupling Mitigated by DoubleCoupling Double Coupling StericHindrance->DoubleCoupling Mitigated by RingInstability Potential Ring Instability (TFA) Scavengers Scavenger-Rich Cleavage Cocktail RingInstability->Scavengers Mitigated by Cleavage Final Cleavage (TFA) Cleavage->RingInstability May Cause

Caption: Key challenges and solutions for SPPS with 2-Amino-2-cyclobutylacetic acid.

SPPS_Workflow_Ac4c start Start SPPS deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling Couple Ac4c (HATU, 2h) deprotection->coupling wash1 DMF Wash coupling->wash1 ninhydrin Ninhydrin Test wash1->ninhydrin recouple Recouple Ac4c (HATU, 2h) ninhydrin->recouple Positive continue_spps Continue SPPS ninhydrin->continue_spps Negative wash2 DMF Wash recouple->wash2 wash2->ninhydrin cleavage Cleavage (TFA/TIS/H2O) continue_spps->cleavage purification RP-HPLC Purification cleavage->purification end Pure Peptide purification->end

Caption: Recommended workflow for incorporating 2-Amino-2-cyclobutylacetic acid in SPPS.

Technical Support Center: Enhancing the Solubility of Peptides Containing 2-Amino-2-cyclobutylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the solubility of peptides incorporating the non-proteinogenic amino acid, 2-Amino-2-cyclobutylacetic acid.

Introduction to 2-Amino-2-cyclobutylacetic Acid in Peptides

2-Amino-2-cyclobutylacetic acid is a synthetic amino acid analog of glycine, notable for its cyclobutyl group which imparts significant conformational rigidity to the peptide backbone.[1] This structural constraint can be advantageous for improving metabolic stability and creating specific molecular conformations for targeted biological activity.[2] However, the unique physicochemical properties of this amino acid can also present challenges in peptide solubility. Based on its computed XLogP3-AA value of -2.1, 2-Amino-2-cyclobutylacetic acid is predicted to be hydrophilic, a property that can either aid or hinder solubility depending on the overall characteristics of the peptide sequence.[3]

Frequently Asked Questions (FAQs)

Q1: Is a peptide containing 2-Amino-2-cyclobutylacetic acid expected to be more or less soluble than a similar peptide with a natural amino acid?

The impact of 2-Amino-2-cyclobutylacetic acid on peptide solubility is context-dependent. While the amino acid itself is predicted to be hydrophilic, its rigid structure can disrupt typical secondary structures like α-helices and β-sheets.[1] This disruption can prevent the formation of highly ordered, insoluble aggregates. However, if the overall peptide sequence is highly hydrophobic, the introduction of this single hydrophilic but bulky group may not be sufficient to overcome insolubility.

Q2: How does the conformational rigidity of 2-Amino-2-cyclobutylacetic acid affect peptide aggregation?

The cyclobutyl group restricts the rotational freedom of the peptide backbone, which can prevent the peptide from adopting the extended β-sheet conformations that are a common cause of aggregation and poor solubility.[1][4] By disrupting these intermolecular hydrogen bonding networks, the incorporation of 2-Amino-2-cyclobutylacetic acid can reduce aggregation and potentially improve solubility.

Q3: What is the first step I should take if my peptide containing 2-Amino-2-cyclobutylacetic acid is insoluble in aqueous solutions?

First, assess the overall charge of your peptide at neutral pH.[5] This can be done by assigning a value of +1 to basic residues (Lys, Arg, His, N-terminus) and -1 to acidic residues (Asp, Glu, C-terminus).[5] If the peptide has a net positive charge, it is considered basic. If it has a net negative charge, it is acidic. If the net charge is zero, it is neutral. This initial assessment will guide your choice of solubilization strategy.[6]

Troubleshooting Guide

Problem: Peptide is insoluble in water.

This is a common issue, particularly for peptides with a high content of hydrophobic residues or a neutral overall charge at physiological pH.

Troubleshooting Workflow

start Start: Peptide Insoluble in Water charge Determine Overall Peptide Charge start->charge basic Basic Peptide (Net Positive Charge) charge->basic Positive acidic Acidic Peptide (Net Negative Charge) charge->acidic Negative neutral Neutral Peptide (Net Zero Charge) charge->neutral Zero acid_sol Try 10-30% Acetic Acid basic->acid_sol base_sol Try 0.1M Ammonium Bicarbonate or Dilute Ammonium Hydroxide acidic->base_sol organic_sol Use a Small Amount of Organic Solvent (e.g., DMSO, DMF) neutral->organic_sol sonicate Sonication acid_sol->sonicate base_sol->sonicate dilute Slowly Dilute with Aqueous Buffer organic_sol->dilute dilute->sonicate success Peptide Solubilized sonicate->success Clear Solution fail Still Insoluble: Consider Formulation Strategies sonicate->fail Precipitate/Cloudy

Caption: Troubleshooting workflow for initial peptide solubilization.

Quantitative Data Summary: Initial Solvent Selection

Overall Peptide ChargePrimary Recommended SolventSecondary Solvent (if primary fails)
Basic (Net Positive) Sterile Water10-30% Acetic Acid in Water[5][7]
Acidic (Net Negative) Sterile Water0.1 M Ammonium Bicarbonate or dilute NH4OH (<50 µL)[5][7]
Neutral (Net Zero) Organic Solvents (DMSO, DMF, Acetonitrile)[8][9]N/A (dilute with aqueous buffer)
Problem: Peptide precipitates upon addition of aqueous buffer to an organic solvent stock.

This indicates that the peptide is highly hydrophobic and aggregates when the concentration of the organic solvent is reduced.

Troubleshooting Strategies:

  • Slower Dilution: Add the aqueous buffer dropwise to the peptide stock solution while vortexing to avoid localized high concentrations of the peptide in the aqueous phase.

  • Use of Co-solvents: Prepare the final solution with a small percentage of the organic solvent (e.g., 5-10% DMSO), if compatible with your downstream application.

  • Chaotropic Agents: For peptides prone to strong aggregation, the addition of chaotropic agents like 6M guanidine hydrochloride or 8M urea can be effective.[10] However, these are denaturing agents and may not be suitable for all experiments.

  • Formulation Strategies: Consider advanced formulation approaches such as encapsulation in liposomes or nanoparticles to improve solubility and bioavailability.

Experimental Protocols

Protocol 1: pH Adjustment for Solubilization

This protocol is suitable for peptides with a net charge.

  • Initial Test: Attempt to dissolve a small amount of the lyophilized peptide in sterile, deionized water.

  • Assess Solubility: Vortex and visually inspect for complete dissolution. If the solution is cloudy or contains particulates, proceed to the next step.

  • pH Adjustment (for Basic Peptides): If the peptide has a net positive charge, add 10% acetic acid dropwise while vortexing until the peptide dissolves.[11]

  • pH Adjustment (for Acidic Peptides): If the peptide has a net negative charge, add 0.1 M ammonium bicarbonate or a very small volume of dilute ammonium hydroxide (e.g., <50 µL) dropwise while vortexing until a clear solution is obtained.[5][11]

  • Final Dilution: Once the peptide is dissolved, slowly dilute with your desired aqueous buffer to the final concentration.

  • Sonication: If some particulates remain, sonicate the solution in a water bath for 5-10 minutes.[11]

  • Centrifugation: Before use, centrifuge the solution to pellet any remaining insoluble material.[11]

Experimental Workflow: pH Adjustment

start Start: Insoluble Peptide in Water charge Determine Peptide Charge start->charge acidic_path Acidic Peptide charge->acidic_path Negative basic_path Basic Peptide charge->basic_path Positive add_base Add Dilute Base (e.g., NH4HCO3) acidic_path->add_base add_acid Add Dilute Acid (e.g., Acetic Acid) basic_path->add_acid dissolve Vortex to Dissolve add_base->dissolve add_acid->dissolve sonicate Sonicate if Necessary dissolve->sonicate centrifuge Centrifuge sonicate->centrifuge end Soluble Peptide Solution centrifuge->end

Caption: Workflow for pH-dependent peptide solubilization.

Protocol 2: Use of Organic Solvents for Hydrophobic Peptides

This protocol is intended for peptides with a high percentage of hydrophobic residues or a neutral charge.

  • Initial Solvent: Dissolve the peptide in a minimal amount of a compatible organic solvent such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or acetonitrile.[8]

  • Complete Dissolution: Ensure the peptide is fully dissolved in the organic solvent before proceeding. Sonication may be used to aid dissolution.[9]

  • Slow Dilution: Slowly add the organic peptide solution dropwise to a vortexing aqueous buffer to reach the desired final concentration.

  • Monitor for Precipitation: Observe the solution for any signs of precipitation. If the solution becomes cloudy, the solubility limit in that buffer system may have been reached.

  • Final Preparation: If the solution remains clear, it is ready for use. If slight precipitation occurs, centrifuge the solution to remove insoluble aggregates.

Logical Relationship: Solvent Choice and Peptide Properties

peptide Peptide with 2-Amino-2-cyclobutylacetic acid properties Physicochemical Properties peptide->properties charge Overall Charge properties->charge hydrophobicity Hydrophobicity properties->hydrophobicity aggregation Aggregation Propensity properties->aggregation ph_adjust pH Adjustment charge->ph_adjust organic Organic Co-solvents hydrophobicity->organic chaotropes Chaotropic Agents aggregation->chaotropes solvent Optimal Solubilization Strategy ph_adjust->solvent organic->solvent chaotropes->solvent

Caption: Decision logic for selecting a solubilization strategy.

References

Technical Support Center: Troubleshooting Aggregation of 2-Amino-2-cyclobutylacetic Acid Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting aggregation issues encountered when working with peptides containing the non-proteinogenic amino acid, 2-Amino-2-cyclobutylacetic acid. The unique structural constraints imposed by this residue can influence peptide folding and self-assembly, leading to aggregation challenges during synthesis, purification, and in solution.

Frequently Asked Questions (FAQs)

Q1: My peptide containing 2-Amino-2-cyclobutylacetic acid is showing poor solubility. What should I do?

A1: Poor solubility is a common indicator of peptide aggregation. The bulky and hydrophobic nature of the cyclobutyl group can contribute to this issue. We recommend a systematic approach to solubilization:

  • Start with a small aliquot: Before attempting to dissolve your entire peptide stock, test the solubility on a small portion.

  • Assess the peptide's net charge:

    • Acidic peptides (net negative charge): Try dissolving in a small amount of a basic solvent like 0.1% aqueous ammonium hydroxide (NH4OH), and then dilute with water to your desired concentration.

    • Basic peptides (net positive charge): Attempt to dissolve in a small amount of an acidic solvent such as 10-25% acetic acid, followed by dilution.

    • Neutral peptides: These can be the most challenging. Start with a small amount of an organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), and then slowly add your aqueous buffer to the desired concentration.

  • Sonication: If the peptide does not readily dissolve, gentle sonication can help break up small aggregates.

Q2: I am observing low yield and purity during the solid-phase peptide synthesis (SPPS) of a peptide with 2-Amino-2-cyclobutylacetic acid. Could this be due to aggregation?

A2: Yes, on-resin aggregation is a significant cause of reduced yield and purity in SPPS. The growing peptide chains can form intermolecular hydrogen bonds, leading to a collapsed state that hinders reagent access for both coupling and deprotection steps. The presence of a constrained, hydrophobic residue like 2-Amino-2-cyclobutylacetic acid can exacerbate this.

Q3: How can I mitigate on-resin aggregation during the synthesis of these peptides?

A3: Several strategies can be employed to disrupt on-resin aggregation:

  • Choice of Resin and Solvents:

    • Use a low-substitution resin to increase the distance between peptide chains.

    • Switch to more polar solvents like N-methylpyrrolidone (NMP) or add chaotropic agents like dimethyl sulfoxide (DMSO) to the synthesis solvents to disrupt hydrogen bonding.

  • Synthesis Conditions:

    • Increase the coupling temperature.

    • Incorporate sonication during coupling and deprotection steps.

    • Use stronger coupling reagents like HATU or HBTU.

  • Sequence Modification (if possible):

    • Incorporate backbone-disrupting elements such as pseudoproline dipeptides or 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) protected amino acids every 6-7 residues to break up secondary structure formation.

Q4: What techniques can I use to detect and characterize the aggregation of my 2-Amino-2-cyclobutylacetic acid peptide in solution?

A4: A multi-faceted approach is recommended for characterizing peptide aggregation:

  • Visual Inspection: The simplest method is to check for turbidity or precipitation in your peptide solution.

  • Thioflavin T (ThT) Assay: This fluorescent

Technical Support Center: Purification of 2-Amino-2-cyclobutylacetic Acid-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of peptides containing the unnatural amino acid, 2-Amino-2-cyclobutylacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying peptides containing 2-Amino-2-cyclobutylacetic acid?

A1: The primary challenges stem from the unique properties of the 2-Amino-2-cyclobutylacetic acid residue. Its cyclobutyl side chain introduces significant steric bulk and hydrophobicity. This can lead to issues such as peptide aggregation during synthesis and purification, and altered chromatographic behavior, which may complicate separation from impurities.[1][2]

Q2: How does the 2-Amino-2-cyclobutylacetic acid residue affect the retention time of a peptide in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)?

A2: The cyclobutyl group increases the overall hydrophobicity of the peptide. In RP-HPLC, which separates peptides based on their hydrophobicity, this increased hydrophobicity will lead to a longer retention time on the column.[3][4][5] The exact shift in retention time will depend on the peptide's sequence and the specific chromatographic conditions.

Q3: What is the recommended purification method for these peptides?

A3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most effective method for purifying synthetic peptides, including those containing unnatural amino acids.[3][6][7] This technique offers high-resolution separation of the target peptide from various impurities generated during synthesis.[3][6]

Q4: How can I confirm the identity and purity of my purified peptide?

A4: The identity and purity of the purified peptide should be confirmed using a combination of analytical techniques. Analytical RP-HPLC is used to assess purity, while mass spectrometry (such as ESI-MS or MALDI-TOF) is essential for confirming the correct molecular weight of the peptide containing the 2-Amino-2-cyclobutylacetic acid residue.[8][9]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of peptides containing 2-Amino-2-cyclobutylacetic acid.

Problem 1: Poor Solubility of the Crude Peptide
  • Symptom: The lyophilized crude peptide does not fully dissolve in the initial mobile phase (e.g., water with 0.1% TFA).

  • Cause: The presence of the hydrophobic 2-Amino-2-cyclobutylacetic acid residue, along with other hydrophobic amino acids in the sequence, can significantly decrease the peptide's solubility in aqueous solutions, leading to aggregation.[1][2][10]

  • Solutions:

    • Incremental Organic Solvent: Start by attempting to dissolve the peptide in the initial aqueous mobile phase. If it remains insoluble, gradually add small amounts of an organic solvent like acetonitrile or isopropanol until the peptide dissolves.

    • Use of Chaotropic Agents: For highly aggregated peptides, consider dissolving the crude product in a small amount of a strong chaotropic agent like guanidinium chloride or urea, followed by immediate dilution and injection onto the HPLC column.

    • Sonication: Gentle sonication in an ice bath can help to break up aggregates and facilitate dissolution.[10]

Problem 2: Poor Chromatographic Resolution (Peak Tailing or Broadening)
  • Symptom: The target peptide peak in the chromatogram is broad, asymmetrical, or shows significant tailing.

  • Cause:

    • Secondary Interactions: The peptide may be interacting with the stationary phase in ways other than just hydrophobic interactions.

    • Aggregation on the Column: The peptide may be aggregating on the column during the separation process.

    • Suboptimal Mobile Phase: The pH or ion-pairing agent concentration of the mobile phase may not be optimal for the specific peptide.

  • Solutions:

    • Optimize the Ion-Pairing Reagent: Trifluoroacetic acid (TFA) at a concentration of 0.1% is standard.[11] However, for some peptides, using a different ion-pairing agent like perfluorooctanoic acid (PFOA) or heptafluorobutyric acid (HFBA) can improve peak shape.

    • Adjust the Mobile Phase pH: Varying the pH of the mobile phase can alter the ionization state of the peptide and improve its interaction with the column.

    • Increase Column Temperature: Running the separation at a slightly elevated temperature (e.g., 30-40 °C) can reduce solvent viscosity and disrupt secondary structures, leading to sharper peaks.[3]

    • Change the Organic Modifier: If using acetonitrile, switching to isopropanol or a mixture of the two can sometimes improve resolution for hydrophobic peptides.

Problem 3: Co-elution of Impurities with the Main Peptide Peak
  • Symptom: Analytical HPLC and mass spectrometry of the collected main peak show the presence of impurities with similar retention times.

  • Cause:

    • Similar Hydrophobicity: Deletion sequences or other side-products from the synthesis may have hydrophobicities very similar to the target peptide, making them difficult to separate. The bulky nature of the cyclobutyl group can sometimes shield the peptide backbone, making the impact of small impurities on overall hydrophobicity less pronounced.

  • Solutions:

    • Shallow the Gradient: A shallower gradient of the organic solvent will increase the separation time and can improve the resolution of closely eluting species.[11]

    • Change the Stationary Phase: If using a C18 column, switching to a different stationary phase, such as C8 or a phenyl-hexyl column, can alter the selectivity of the separation.

    • Orthogonal Purification: If co-eluting impurities persist, a second purification step using a different chromatographic method, such as ion-exchange chromatography, may be necessary.

Data Presentation

Table 1: Influence of 2-Amino-2-cyclobutylacetic Acid on Peptide Properties (Illustrative)

PropertyPeptide without Cyclobutyl ResiduePeptide with Cyclobutyl ResidueRationale
Predicted Hydrophobicity Index LowerHigherThe cyclobutyl group is a nonpolar, aliphatic moiety that increases the overall hydrophobicity of the peptide.[4][12]
Expected RP-HPLC Retention Time ShorterLongerIncreased hydrophobicity leads to stronger interaction with the C18 stationary phase, resulting in a longer retention time.[3][5]
Aggregation Propensity LowerHigherThe steric bulk and hydrophobicity of the cyclobutyl group can promote intermolecular interactions, leading to a higher tendency for aggregation.[1][2]

Experimental Protocols

Protocol 1: General RP-HPLC Purification of a 2-Amino-2-cyclobutylacetic Acid-Containing Peptide
  • Crude Peptide Preparation: a. After synthesis and cleavage from the resin, precipitate the crude peptide with cold diethyl ether.[6] b. Centrifuge to pellet the peptide and wash with cold ether. c. Dry the crude peptide under vacuum.

  • Solubilization: a. Dissolve the crude peptide in a minimal amount of Mobile Phase A (see below). b. If solubility is poor, add Mobile Phase B dropwise until the peptide dissolves. Sonicate briefly if necessary. c. Filter the solution through a 0.45 µm filter before injection.

  • RP-HPLC Conditions:

    • Column: C18, 5 µm particle size, 100 Å pore size.

    • Mobile Phase A: 0.1% (v/v) TFA in water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 60 minutes is a good starting point. This may need to be optimized based on the peptide's retention time.

    • Flow Rate: 1.0 mL/min for an analytical column (4.6 mm ID); adjust for semi-preparative or preparative columns.

    • Detection: UV absorbance at 214 nm and 280 nm.

  • Fraction Collection and Analysis: a. Collect fractions corresponding to the major peaks. b. Analyze the purity of each fraction by analytical RP-HPLC. c. Confirm the identity of the desired peptide in the pure fractions by mass spectrometry.

  • Lyophilization: a. Pool the pure fractions. b. Freeze the pooled fractions and lyophilize to obtain the final purified peptide as a white powder.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Cleavage cluster_purification Purification cluster_analysis Analysis & Final Product synthesis Solid-Phase Peptide Synthesis cleavage Cleavage from Resin synthesis->cleavage precipitation Precipitation with Cold Ether cleavage->precipitation dissolution Dissolution of Crude Peptide precipitation->dissolution hplc RP-HPLC Purification dissolution->hplc fraction_collection Fraction Collection hplc->fraction_collection purity_check Analytical HPLC (Purity) fraction_collection->purity_check identity_check Mass Spectrometry (Identity) fraction_collection->identity_check lyophilization Lyophilization of Pure Fractions purity_check->lyophilization identity_check->lyophilization final_product Purified Peptide lyophilization->final_product

Caption: General workflow for the purification of synthetic peptides.

troubleshooting_logic cluster_problems Problem Identification cluster_solutions Potential Solutions start Purification Issue Identified poor_solubility Poor Solubility start->poor_solubility bad_peak_shape Broad/Tailing Peaks start->bad_peak_shape co_elution Co-elution of Impurities start->co_elution sol_solvent Add Organic Solvent / Chaotropes poor_solubility->sol_solvent sol_gradient Optimize HPLC Gradient bad_peak_shape->sol_gradient sol_temp Increase Column Temperature bad_peak_shape->sol_temp sol_phase Change Mobile/Stationary Phase bad_peak_shape->sol_phase co_elution->sol_gradient co_elution->sol_phase

Caption: Troubleshooting decision tree for peptide purification.

References

Technical Support Center: Deprotection Protocols for Peptides with 2-Amino-2-cyclobutylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the deprotection of peptides containing the unnatural amino acid, 2-Amino-2-cyclobutylacetic acid. The incorporation of this sterically hindered amino acid can present unique challenges during the final cleavage and deprotection steps of solid-phase peptide synthesis (SPPS). This guide offers detailed protocols and solutions to common issues encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when deprotecting peptides containing 2-Amino-2-cyclobutylacetic acid?

The primary challenge arises from the steric hindrance imposed by the cyclobutyl group at the α-carbon. This bulkiness can impede the access of reagents for both the removal of the N-terminal protecting group (e.g., Fmoc or Boc) during chain elongation and the final cleavage of the peptide from the resin with simultaneous side-chain deprotection. This can lead to incomplete reactions, resulting in lower purity and yield of the target peptide.

Q2: Which N-terminal protecting group, Fmoc or Boc, is recommended for the synthesis of peptides with 2-Amino-2-cyclobutylacetic acid?

Both Fmoc and Boc protecting groups can be utilized for the synthesis of peptides containing 2-Amino-2-cyclobutylacetic acid.

  • Fmoc (9-fluorenylmethyloxycarbonyl): This is the most common protecting group used in modern solid-phase peptide synthesis.[1] Deprotection is achieved under basic conditions, typically with piperidine.[1] For sterically hindered residues like 2-Amino-2-cyclobutylacetic acid, extended deprotection times or the use of stronger base cocktails may be necessary to ensure complete removal of the Fmoc group.

  • Boc (tert-butoxycarbonyl): Boc protection is also a robust strategy, with deprotection carried out under acidic conditions, commonly with trifluoroacetic acid (TFA).[2][3] The choice between Fmoc and Boc often depends on the overall synthetic strategy, including the nature of other amino acids in the sequence and their side-chain protecting groups.

Q3: Are there specific cleavage cocktails that are more effective for peptides with 2-Amino-2-cyclobutylacetic acid?

While standard cleavage cocktails can be effective, the steric hindrance of the cyclobutyl group may necessitate longer cleavage times or slight modifications to the cocktail composition to ensure complete deprotection of side chains and cleavage from the resin. A common and effective cleavage cocktail for peptides synthesized using Fmoc/tBu strategy is a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS).[4]

Q4: What are common side reactions to watch out for during the final cleavage of peptides containing 2-Amino-2-cyclobutylacetic acid?

The cyclobutyl moiety itself is generally stable under standard TFA cleavage conditions. The primary side reactions to monitor are those common to all peptide cleavages, particularly if other sensitive amino acids are present in the sequence. These can include:

  • Alkylation of tryptophan and tyrosine residues: Cationic species generated during the cleavage of tert-butyl-based protecting groups can modify these sensitive residues. The use of scavengers like TIS is crucial to prevent this.

  • Oxidation of methionine: The thioether side chain of methionine can be oxidized. Adding a scavenger like 1,2-ethanedithiol (EDT) to the cleavage cocktail can mitigate this.

  • Incomplete removal of protecting groups: Due to steric hindrance, incomplete deprotection of side chains on other amino acids in proximity to the 2-Amino-2-cyclobutylacetic acid residue can occur.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Incomplete N-terminal Deprotection (Fmoc or Boc) Steric hindrance from the cyclobutyl group is impeding reagent access.- For Fmoc: Increase the deprotection time with 20% piperidine in DMF. Consider a double deprotection step. Alternatively, a stronger base cocktail, such as 2% DBU/2% piperidine in DMF, can be used for a shorter duration. - For Boc: Extend the treatment time with 50% TFA in DCM. Ensure fresh TFA is used.
Low Yield of Cleaved Peptide Incomplete cleavage from the resin due to steric hindrance.- Increase the cleavage time with the TFA cocktail (e.g., from 2 hours to 3-4 hours). - Ensure the peptide-resin is well-swollen in the cleavage cocktail. - For very difficult sequences, consider a resin with a more acid-labile linker.
Presence of Multiple Impurities in HPLC Analysis Incomplete removal of side-chain protecting groups or side reactions.- Optimize the scavenger composition in the cleavage cocktail based on the peptide sequence. For peptides with Trp, Tyr, and Met, a cocktail like Reagent K (TFA/water/phenol/thioanisole/EDT) can be beneficial.[5] - Increase the concentration of scavengers (e.g., TIS, EDT). - Perform a post-cleavage purification step using reverse-phase HPLC with a suitable gradient.
Precipitation of Peptide During Cleavage The peptide may have poor solubility in the cleavage cocktail.- Add a small amount of a co-solvent like dichloromethane (DCM) to the cleavage cocktail to improve solubility. - After cleavage, ensure rapid precipitation in cold diethyl ether with vigorous stirring.

Experimental Protocols

Protocol 1: Fmoc-Deprotection of 2-Amino-2-cyclobutylacetic acid during SPPS

This protocol describes the removal of the Fmoc protecting group from the N-terminus of 2-Amino-2-cyclobutylacetic acid during solid-phase peptide synthesis.

Materials:

  • Fmoc-protected peptide-resin

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • DMF

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes.

  • Drain the DMF.

  • Add the 20% piperidine in DMF solution to the resin.

  • Agitate the mixture for 30-60 minutes at room temperature. Note: This is an extended time compared to standard Fmoc deprotection to account for steric hindrance.

  • Drain the deprotection solution.

  • Repeat steps 3-4 for a second deprotection cycle to ensure complete removal.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and dibenzofulvene adducts.

  • Proceed with the coupling of the next amino acid.

Protocol 2: Final Cleavage and Deprotection of a Peptide Containing 2-Amino-2-cyclobutylacetic acid

This protocol is for the final cleavage of the peptide from the resin and removal of acid-labile side-chain protecting groups.

Materials:

  • Dried peptide-resin

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Place the dried peptide-resin in a reaction vessel.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Stir the mixture at room temperature for 3-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA filtrate dropwise to a large volume of cold diethyl ether (at least 10 times the volume of the filtrate).

  • Collect the precipitated peptide by centrifugation or filtration.

  • Wash the peptide pellet with cold diethyl ether to remove residual scavengers and cleaved protecting groups.

  • Dry the crude peptide under vacuum.

  • Purify the peptide by reverse-phase HPLC.

Data Presentation

Table 1: Recommended Cleavage Cocktails for Peptides with Sensitive Residues
ReagentCompositionRecommended Use
Standard TFA/TIS 95% TFA, 2.5% H₂O, 2.5% TISGeneral purpose for peptides without highly sensitive residues. Effective for scavenging tert-butyl cations.
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTRobust cocktail for peptides containing multiple sensitive residues like Cys, Met, Trp, and Tyr.[5]
Reagent B ("Odorless") 88% TFA, 5% Phenol, 5% H₂O, 2% TISUseful for scavenging trityl-based protecting groups. Does not prevent methionine oxidation.

Visualizations

Deprotection_Workflow start Peptide containing 2-Amino-2-cyclobutylacetic acid on resin deprotection N-terminal Deprotection start->deprotection Fmoc or Boc Chemistry cleavage Final Cleavage & Deprotection deprotection->cleavage After chain elongation purification Purification (RP-HPLC) cleavage->purification Crude Peptide end Pure Peptide purification->end

Caption: General workflow for the deprotection and purification of peptides containing 2-Amino-2-cyclobutylacetic acid.

Troubleshooting_Logic start Incomplete Deprotection or Low Yield check_deprotection Extend N-terminal deprotection time? start->check_deprotection check_deprotection->start No check_cleavage Extend final cleavage time? check_deprotection->check_cleavage Yes check_cleavage->check_deprotection No modify_cocktail Modify cleavage cocktail scavengers? check_cleavage->modify_cocktail Yes modify_cocktail->check_cleavage No optimize_purification Optimize HPLC purification modify_cocktail->optimize_purification Yes success Problem Solved optimize_purification->success

Caption: A logical troubleshooting workflow for addressing issues during the deprotection of peptides with 2-Amino-2-cyclobutylacetic acid.

References

Technical Support Center: Purity Analysis of 2-Amino-2-cyclobutylacetic Acid Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of synthetic peptides incorporating the non-proteinogenic amino acid (NPAA) 2-Amino-2-cyclobutylacetic acid (Ac4c). This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during purity assessment.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for assessing the purity of a synthetic peptide containing 2-Amino-2-cyclobutylacetic acid?

The purity and identity of synthetic peptides, including those with NPAAs, are typically established using a combination of orthogonal methods. The three core techniques are:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the industry-standard method for quantifying the purity of a peptide sample.[1][2] It separates the target peptide from impurities based on differences in hydrophobicity.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is essential for confirming the molecular weight of the target peptide and for identifying the mass of any impurities detected during HPLC analysis.[4][5]

  • Amino Acid Analysis (AAA): AAA is used to verify the amino acid composition of the peptide and to determine the absolute peptide content.[6][7] It involves hydrolyzing the peptide into its constituent amino acids, which are then separated and quantified.[8]

Q2: How might the inclusion of 2-Amino-2-cyclobutylacetic acid (Ac4c) affect my HPLC analysis?

The incorporation of an NPAA like Ac4c can alter the physicochemical properties of a peptide compared to a sequence containing only proteinogenic amino acids.[9] The cyclobutyl group adds a distinct hydrophobicity and steric bulk, which can influence its retention time in RP-HPLC. Method development may require screening different column chemistries (e.g., C18, C8) and optimizing the mobile phase gradient to achieve adequate separation from closely-eluting impurities.[10][11]

Q3: What are the most common impurities found in synthetic peptide samples?

Impurities in synthetic peptides typically arise during the solid-phase peptide synthesis (SPPS) process or subsequent handling and storage.[4][12] Common impurities include:

  • Deletion Sequences: Peptides missing one or more amino acid residues.[4]

  • Truncated Sequences: Peptide chains that terminated prematurely during synthesis.[2]

  • Incompletely Deprotected Peptides: Peptides still carrying protecting groups on their side chains.[2]

  • Oxidized Peptides: Particularly common for peptides containing methionine or cysteine.

  • By-products from Cleavage: Residual reagents from the cleavage and deprotection steps.[12]

Q4: My LC-MS analysis shows a poor signal for my peptide. What are the common causes?

Poor signal or signal suppression in LC-MS is a frequent issue. A primary cause is the use of trifluoroacetic acid (TFA) as an ion-pairing agent in the HPLC mobile phase.[4] While TFA is excellent for chromatographic peak shape, it is a known signal suppressor in mass spectrometry.[4] Other causes can include sample contamination (e.g., with polymers like PEG from lab equipment), using old or contaminated solvents, or the peptide having a low ionization efficiency.[13]

Troubleshooting Guides

Issue: Unexpected Peaks in HPLC Chromatogram

The appearance of multiple peaks when you expect a single pure product is a common problem. A systematic approach is crucial for diagnosis.[14]

Q: How can I determine if extra peaks are related to my peptide or are system contaminants? A simple and effective first step is to perform a "blank" injection. Inject your sample solvent (without the peptide) and run the exact same HPLC gradient.[14]

  • If the peaks appear in the blank run: They are likely contaminants from your mobile phase, solvents, or carryover from a previous injection.[14]

  • If the blank run is clean: The peaks are almost certainly related to your peptide sample (e.g., synthesis-related impurities).[14]

Q: My blank run is clean. How do I identify the peptide-related impurities? The most powerful tool for characterizing unknown peaks is LC-MS.[14] By analyzing the mass-to-charge ratio (m/z) of each peak, you can determine its molecular weight and compare it to the expected mass of your target peptide and potential modifications.

Workflow for Peptide Purity Assessment

Peptide_Purity_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Methods cluster_result Final Product Crude Crude Peptide Synthesis Purify Preparative RP-HPLC Crude->Purify Purification Purity Purity Check (Analytical RP-HPLC) Purify->Purity Identity Identity Confirmation (LC-MS) Purity->Identity Confirm Peak Identity Final Characterized Pure Peptide Purity->Final Composition Composition & Content (Amino Acid Analysis) Identity->Composition Verify Composition Identity->Final Composition->Final

Caption: A general workflow for the purification and analytical assessment of synthetic peptides.

Issue: Poor Peak Shape (Broadening or Tailing) in HPLC

Q: My main peptide peak is broad and tailing. What can I do to improve it? Poor peak shape often results from suboptimal chromatographic conditions or column issues.

  • Mobile Phase Modifier: Formic acid (FA) is often used for MS compatibility but is a weaker acid than TFA and may not be sufficient to mask interactions between the positively charged peptide and residual negative silanol groups on the column, leading to tailing.[4] If MS detection is not immediately required, ensure you are using at least 0.1% TFA.

  • Column Quality: The purity of the silica used in HPLC columns is critical. Columns with metal impurities can cause significant peak tailing.[15] Using a high-purity silica column can produce sharp peaks even at lower TFA concentrations, which is beneficial for subsequent LC-MS analysis.[15]

  • Column Degradation: Over time and with exposure to high pH (>6.5), silica-based columns will degrade, leading to poor performance.[15] If performance declines, consider replacing the column.

Troubleshooting Decision Tree for Unexpected HPLC Peaks

Troubleshooting_HPLC_Peaks Start Unexpected Peaks in HPLC Chromatogram BlankRun Perform a Blank Gradient Injection Start->BlankRun CheckBlank Are Peaks Present in the Blank? BlankRun->CheckBlank SystemContam Source is System Contamination CheckBlank->SystemContam Yes PeptideRelated Peaks are Peptide-Related Impurities CheckBlank->PeptideRelated No ActionSystem Action: - Check Mobile Phase Quality - Clean Injector/System - Run Column Wash SystemContam->ActionSystem ActionPeptide Action: - Analyze by LC-MS to  Determine Mass - Review Synthesis History - Consider Re-purification PeptideRelated->ActionPeptide

Caption: A decision tree to diagnose the source of unexpected peaks in an HPLC chromatogram.

Quantitative Data Summary

Table 1: Typical Starting Parameters for RP-HPLC Peptide Analysis
ParameterTypical SettingRationale
Column C18, 2.1-4.6 mm ID, 100-250 mm length, 3-5 µm particle sizeC18 is a versatile stationary phase providing good retention for a wide range of peptides.[10]
Mobile Phase A 0.1% TFA in WaterTFA acts as an ion-pairing agent to improve peak shape.[4]
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)ACN is a common organic solvent for eluting peptides.[16]
Gradient Start with a shallow gradient (e.g., 5-65% B over 30-60 min)A shallow gradient is often required to resolve closely related peptide impurities.[11]
Flow Rate 0.5 - 1.0 mL/min for analytical columnsStandard flow rate for good separation efficiency.
Detection UV at 214-220 nmThe peptide backbone absorbs strongly in this range, allowing for detection of all peptide species.[2][12]
Column Temperature 30 - 45 °CElevated temperatures can improve peak shape and resolution.[10]
Table 2: Common Peptide-Related Impurities and Expected Mass Changes
Impurity TypeDescriptionExpected Mass Change (vs. Target Peptide)
Deletion Missing one amino acid-[Mass of missing amino acid]
Truncation Incomplete sequence-[Mass of missing C-terminal fragment]
Incomplete Deprotection A side-chain protecting group remains+[Mass of protecting group (e.g., Boc, Trt)]
Oxidation Addition of oxygen atom(s)+16 Da (single), +32 Da (double)
Deamidation Gln or Asn converted to Glu or Asp+1 Da
Acetylation Addition of an acetyl group at N-terminus+42 Da

Detailed Experimental Protocols

Protocol 1: General RP-HPLC Method for Purity Analysis
  • Sample Preparation: Dissolve the lyophilized peptide in Mobile Phase A or a suitable solvent (e.g., water with 5% ACN) to a concentration of approximately 1 mg/mL. Centrifuge the sample to pellet any insoluble material.[10]

  • System Setup:

    • Install an appropriate RP-HPLC column (e.g., C18, 4.6 x 150 mm, 5 µm).

    • Equilibrate the column with the initial gradient conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for at least 15-20 minutes or until a stable baseline is achieved.

  • Chromatographic Separation:

    • Inject 10-20 µL of the prepared sample.

    • Run a linear gradient tailored to the peptide's hydrophobicity. A typical starting gradient is 5% to 65% Mobile Phase B over 30 minutes.[10]

    • Maintain a constant flow rate (e.g., 1.0 mL/min) and column temperature (e.g., 40°C).

  • Detection and Quantification:

    • Monitor the column eluent using a UV detector at 214 nm.[10]

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.[10]

Protocol 2: Impurity Identification using LC-MS
  • Mobile Phase Adjustment: For optimal MS sensitivity, replace TFA with 0.1% formic acid (FA) in both Mobile Phase A and B. Note that this may alter retention times and reduce peak resolution compared to the TFA method.[4]

  • LC Separation: Perform the HPLC separation as described in Protocol 1, using the FA-modified mobile phases. The eluent from the column is directed into the mass spectrometer source.

  • Mass Spectrometry Analysis:

    • Use an electrospray ionization (ESI) source in positive ion mode, as peptides readily form positively charged ions.[5]

    • Acquire mass spectra across a relevant m/z range (e.g., 300-2000 m/z) to detect the various charge states of the parent peptide and its impurities.

  • Data Analysis:

    • Extract the mass spectrum for each peak observed in the chromatogram.

    • Deconvolute the isotopic distribution for each peak to determine its monoisotopic molecular weight.

    • Compare the measured masses of impurity peaks to the theoretical masses of potential modifications listed in Table 2 to tentatively identify them.[14]

Protocol 3: Amino Acid Analysis (AAA) for Compositional Verification
  • Hydrolysis: Accurately weigh a sample of the peptide. Perform acid hydrolysis by heating the peptide in 6 M HCl at 110°C for 24 hours in a vacuum-sealed tube.[8] This breaks all peptide bonds, releasing the individual amino acids.

  • Derivatization (if required): Depending on the analysis method, the free amino acids may need to be derivatized to make them detectable (e.g., by UV or fluorescence) or volatile (for gas chromatography).

  • Chromatographic Separation: Separate the resulting amino acids using ion-exchange chromatography or a specialized RP-HPLC method.[8][17]

  • Quantification:

    • Run a standard mixture of all expected amino acids, including a known amount of a 2-Amino-2-cyclobutylacetic acid standard, to determine their retention times and response factors.

    • Identify and quantify each amino acid in the hydrolyzed sample by comparing it to the standards.

    • The resulting amino acid ratios should match the peptide's theoretical composition. This method also provides an accurate measure of the total peptide content in the weighed sample.[7]

References

Technical Support Center: Scaling Up the Synthesis of 2-Amino-2-cyclobutylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-2-cyclobutylacetic acid. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and safety information to address common challenges encountered when scaling up this process.

Frequently Asked Questions (FAQs)

Q1: What are the most common scalable synthetic routes to 2-Amino-2-cyclobutylacetic acid?

A1: The most prevalent and scalable methods for synthesizing 2-Amino-2-cyclobutylacetic acid start from cyclobutanone. The two primary routes are the Bucherer-Bergs synthesis and the Strecker synthesis. Both methods are well-established for the industrial production of amino acids.

Q2: I am observing low yields in my Bucherer-Bergs synthesis. What are the likely causes?

A2: Low yields in the Bucherer-Bergs reaction can stem from several factors. Common issues include incomplete formation of the intermediate hydantoin, side reactions, or inefficient hydrolysis of the hydantoin. Ensure that the molar ratios of your reactants (cyclobutanone, potassium cyanide, and ammonium carbonate) are optimized, and that the reaction temperature is maintained appropriately, typically between 60-70°C, to drive the reaction to completion.[1][2] Inadequate pH control can also be a factor; maintaining a pH of around 8-9 is often recommended.[3]

Q3: During the Strecker synthesis, what are the critical parameters to control for a successful scale-up?

A3: For a successful scale-up of the Strecker synthesis, critical parameters include precise temperature control, efficient mixing, and careful management of the cyanide and ammonia concentrations. The initial formation of the aminonitrile is a key step, and ensuring a homogenous reaction mixture is vital for consistent results.[4] Subsequent hydrolysis of the nitrile requires careful control of acid concentration and temperature to avoid degradation of the final product.[5]

Q4: How can I purify 2-Amino-2-cyclobutylacetic acid on a large scale?

A4: Large-scale purification of amino acids like 2-Amino-2-cyclobutylacetic acid typically involves crystallization and ion-exchange chromatography.[6] After hydrolysis, the crude amino acid can often be precipitated by adjusting the pH of the solution to its isoelectric point. For higher purity, ion-exchange chromatography is a robust method for separating the amino acid from inorganic salts and other organic impurities.[6]

Q5: What safety precautions are necessary when working with the precursors for this synthesis?

A5: The synthesis of 2-Amino-2-cyclobutylacetic acid involves hazardous materials. Cyclobutanone is a flammable liquid and should be handled in a well-ventilated area, away from ignition sources.[6][7][8] Potassium cyanide is highly toxic and must be handled with extreme care, using appropriate personal protective equipment (PPE) and in a designated fume hood.[3] Always have an appropriate cyanide antidote kit available when working with cyanides.

Troubleshooting Guides

Bucherer-Bergs Synthesis: Common Issues and Solutions
Issue IDProblemPotential CausesRecommended Actions
BB-01Low yield of 5,5-tetramethylenespirohydantoin (hydantoin intermediate)- Incorrect molar ratios of reactants.- Reaction temperature is too low.- Inefficient mixing on a larger scale.- Sublimation of ammonium carbonate.[9]- Optimize the molar ratio of cyclobutanone:KCN:(NH₄)₂CO₃, a common starting point is 1:2:2.[3]- Ensure the reaction temperature is maintained at 60-70°C.[1]- Use a reactor with appropriate agitation to ensure a homogeneous mixture.- For larger scales, consider a closed system to prevent the loss of volatile reagents.[1]
BB-02Incomplete hydrolysis of the hydantoin intermediate- Insufficient concentration of the hydrolyzing agent (acid or base).- Hydrolysis time is too short.- Hydrolysis temperature is too low.- Increase the concentration of the acid or base used for hydrolysis.- Extend the reaction time for the hydrolysis step.- Increase the hydrolysis temperature, but monitor for potential product degradation.
BB-03Formation of side products- Over-alkylation from excess cyanide.[3]- Polymerization of reactants or intermediates.- Use the recommended molar ratios of reactants to avoid excess cyanide.- Ensure gradual addition of reagents and maintain proper temperature control.
BB-04Difficulty in isolating the final amino acid- Incorrect pH for precipitation.- High concentration of impurities hindering crystallization.- Carefully adjust the pH to the isoelectric point of 2-Amino-2-cyclobutylacetic acid to induce precipitation.- Purify the crude product using techniques like activated carbon treatment before crystallization.
Strecker Synthesis: Common Issues and Solutions
Issue IDProblemPotential CausesRecommended Actions
ST-01Low yield of 1-amino-1-cyanocyclobutane (aminonitrile intermediate)- Incomplete formation of the imine intermediate.- Low concentration of cyanide.- Reaction temperature is not optimal.- Ensure the effective removal of water to drive the imine formation equilibrium.- Use an appropriate excess of the cyanide source.- Optimize the reaction temperature; initial stages may require cooling.
ST-02Incomplete hydrolysis of the aminonitrile- Harsh hydrolysis conditions leading to product degradation.- Insufficient acid or base concentration for complete conversion.- Use milder hydrolysis conditions, for example, by adjusting the concentration of the acid or base and the temperature.[5]- Monitor the reaction progress by techniques like TLC or HPLC to ensure complete conversion.
ST-03Racemic mixture of the final product- The Strecker synthesis is inherently not stereoselective.- If a specific enantiomer is required, a chiral resolution step is necessary after the synthesis. This can be achieved through enzymatic resolution or by forming diastereomeric salts with a chiral resolving agent.
ST-04Contamination with unreacted starting materials- Incomplete reaction in the first or second step.- Optimize reaction times and temperatures for both the aminonitrile formation and the hydrolysis steps.- Utilize purification methods such as recrystallization or chromatography to remove unreacted starting materials.

Experimental Protocols

Safety First: Before proceeding with any of the following protocols, it is crucial to consult the Safety Data Sheets (SDS) for all reagents, particularly for cyclobutanone[6][7][8][10][11] and potassium cyanide.[3] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Bucherer-Bergs Synthesis of 2-Amino-2-cyclobutylacetic Acid

This protocol is a general guideline and may require optimization for scale-up.

Step 1: Synthesis of 5,5-tetramethylenespirohydantoin

  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, condenser, and temperature control, add a solution of potassium cyanide (2.0 molar equivalents) and ammonium carbonate (4.0 molar equivalents) in a mixture of ethanol and water.

  • Addition of Cyclobutanone: Slowly add cyclobutanone (1.0 molar equivalent) to the stirred solution.

  • Reaction: Heat the reaction mixture to 60-70°C and maintain this temperature with vigorous stirring for several hours until the reaction is complete (monitor by TLC or HPLC).[1][2]

  • Isolation of Hydantoin: Cool the reaction mixture. The 5,5-tetramethylenespirohydantoin may precipitate upon cooling. If not, the volume can be reduced under vacuum to induce crystallization. Filter the solid product, wash with cold water, and dry.

Step 2: Hydrolysis of 5,5-tetramethylenespirohydantoin

  • Reaction Setup: In a reactor, suspend the dried hydantoin in a solution of a strong base (e.g., sodium hydroxide) or a strong acid (e.g., hydrochloric acid).

  • Hydrolysis: Heat the mixture to reflux for several hours until the hydrolysis is complete (monitor by TLC or HPLC).[12][13]

  • Isolation of 2-Amino-2-cyclobutylacetic Acid: Cool the reaction mixture. Carefully neutralize the solution with an acid (if a basic hydrolysis was performed) or a base (if an acidic hydrolysis was performed) to the isoelectric point of the amino acid to precipitate the product.

  • Purification: Filter the crude 2-Amino-2-cyclobutylacetic acid, wash with cold water, and then with a suitable organic solvent (e.g., ethanol). The product can be further purified by recrystallization or ion-exchange chromatography.

Protocol 2: Strecker Synthesis of 2-Amino-2-cyclobutylacetic Acid

This protocol is a general guideline and may require optimization for scale-up.

Step 1: Synthesis of 1-amino-1-cyanocyclobutane

  • Reaction Setup: In a reactor equipped with a stirrer and cooling system, combine cyclobutanone (1.0 molar equivalent) with an aqueous solution of ammonium chloride.

  • Addition of Cyanide: Cool the mixture and slowly add a solution of potassium cyanide (or sodium cyanide) while maintaining a low temperature.

  • Reaction: Allow the reaction to stir for several hours at a controlled temperature. The aminonitrile may be extracted with a suitable organic solvent.

Step 2: Hydrolysis of 1-amino-1-cyanocyclobutane

  • Reaction Setup: In a reactor, add the crude aminonitrile to a solution of a strong acid (e.g., hydrochloric acid).

  • Hydrolysis: Heat the mixture to reflux for several hours to facilitate the hydrolysis of the nitrile to a carboxylic acid.[5]

  • Isolation and Purification: Follow the same isolation and purification steps as described in the Bucherer-Bergs protocol (Step 2, points 3 and 4).

Visualizations

Bucherer_Bergs_Synthesis Cyclobutanone Cyclobutanone Hydantoin 5,5-tetramethylenespirohydantoin Cyclobutanone->Hydantoin Hydantoin Formation Reagents1 KCN, (NH₄)₂CO₃ Ethanol/Water, 60-70°C Reagents1->Hydantoin AminoAcid 2-Amino-2-cyclobutylacetic Acid Hydantoin->AminoAcid Hydrolysis Reagents2 Acid or Base Reflux Reagents2->AminoAcid Strecker_Synthesis Cyclobutanone Cyclobutanone Aminonitrile 1-amino-1-cyanocyclobutane Cyclobutanone->Aminonitrile Aminonitrile Formation Reagents1 NH₄Cl, KCN Water Reagents1->Aminonitrile AminoAcid 2-Amino-2-cyclobutylacetic Acid Aminonitrile->AminoAcid Hydrolysis Reagents2 Strong Acid Reflux Reagents2->AminoAcid Troubleshooting_Logic cluster_Intermediate Intermediate Formation Issues cluster_Hydrolysis Hydrolysis Issues cluster_Purification Purification Issues Start Low Yield or Purity Issue CheckIntermediate Analyze Intermediate Step (Hydantoin/Aminonitrile) Start->CheckIntermediate CheckHydrolysis Analyze Hydrolysis Step Start->CheckHydrolysis CheckPurification Review Purification Protocol Start->CheckPurification ReagentRatio Incorrect Reagent Ratios? CheckIntermediate->ReagentRatio Temperature Suboptimal Temperature? CheckIntermediate->Temperature Mixing Inefficient Mixing? CheckIntermediate->Mixing HydrolysisConditions Harsh Conditions? (Degradation) CheckHydrolysis->HydrolysisConditions IncompleteConversion Incomplete Reaction? CheckHydrolysis->IncompleteConversion pH_Adjustment Incorrect pH for Precipitation? CheckPurification->pH_Adjustment Crystallization Crystallization Solvent Ineffective? CheckPurification->Crystallization Chromatography Chromatography Optimization Needed? CheckPurification->Chromatography

References

Validation & Comparative

A Comparative Analysis of 2-Amino-2-cyclobutylacetic Acid and Proline in Peptides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of amino acid residues is critical in shaping the therapeutic potential of peptides. This guide provides an objective, data-driven comparison of the natural amino acid proline and the non-natural amino acid 2-Amino-2-cyclobutylacetic acid (Ac4c), focusing on their respective impacts on peptide structure, stability, and biological activity.

Proline, a unique proteinogenic amino acid with a cyclic side chain, is well-known for its profound influence on peptide conformation, often inducing turns and disrupting secondary structures like alpha-helices and beta-sheets.[1][2][3] This inherent rigidity makes it a valuable tool in peptide design.[1] In the quest for enhanced pharmacological properties, non-natural amino acids such as 2-Amino-2-cyclobutylacetic acid are being explored as proline surrogates or for introducing novel conformational constraints.[4][5][6] Ac4c, with its cyclobutane ring, offers a different steric profile that can lead to distinct structural and functional outcomes in peptides.[5][7]

Structural and Conformational Effects: A Tale of Two Rings

The incorporation of either proline or 2-Amino-2-cyclobutylacetic acid significantly restricts the conformational freedom of the peptide backbone. However, the nature of this constraint differs, leading to distinct secondary structure propensities.

Proline's Influence: Proline's five-membered pyrrolidine ring locks the phi (φ) dihedral angle at approximately -65°, limiting the available conformational space.[1] This rigidity often results in the formation of β-turns and polyproline helices (PPI and PPII), which are crucial for many biological recognition events.[2][3] The cis-trans isomerization of the peptide bond preceding a proline residue is a key factor in protein folding and function.[8]

2-Amino-2-cyclobutylacetic Acid's Impact: The four-membered ring of Ac4c also imposes significant steric hindrance, but its impact on peptide conformation is highly dependent on the stereochemistry of the cyclobutane ring. Studies on related cyclobutane amino acids have shown that trans-isomers tend to promote more folded or compact structures, while cis-isomers favor more extended, strand-like conformations.[5] This tunability offers a powerful tool for peptide design. For instance, tripeptides containing a central cyclobutane β-amino acid flanked by two proline residues have been shown to adopt conformations influenced by the cyclobutane stereochemistry.[9]

Table 1: Comparative Conformational Effects

Feature2-Amino-2-cyclobutylacetic acidProlineReferences
Primary Conformational Constraint Constrains backbone dihedral angles through its cyclobutane ring.Constrains the φ dihedral angle to approximately -65° due to its pyrrolidine ring.[1][5]
Induced Secondary Structures Can induce folded or extended structures depending on stereochemistry (trans vs. cis).Induces β-turns and polyproline helices (PPI and PPII).[2][5]
Cis/Trans Isomerization Less studied, but the rigidity of the cyclobutane ring likely influences peptide bond isomerization.The Xaa-Pro bond has a significant population of both cis and trans isomers, which is critical for protein folding.[8]

Stability and Biological Activity: Enhancing Peptide Therapeutics

The introduction of these cyclic amino acids can significantly enhance the proteolytic stability of peptides, a crucial factor for therapeutic applications. Furthermore, the conformational constraints they impose can lead to improved receptor binding and biological activity.

Proteolytic Stability: The steric bulk of both proline and Ac4c can hinder the approach of proteases, thereby reducing the rate of enzymatic degradation. The cyclobutane ring of Ac4c, being a non-natural structure, is expected to confer a higher degree of resistance to proteolysis compared to the naturally occurring proline.[7]

Biological Activity: The well-defined conformations induced by these amino acids can pre-organize the peptide into a bioactive conformation, leading to enhanced binding affinity for its target receptor. For example, the substitution of proline with 2-aminocyclopentane carboxylic acid (a related cyclic amino acid) in morphiceptin analogs resulted in altered receptor selectivity and activity, highlighting the critical role of the cyclic constraint in determining biological function.[10] Similarly, peptides containing cyclobutane amino acids have been investigated as cell-penetrating peptides, where their conformational rigidity influences their interaction with cell membranes.[5]

Table 2: Comparative Performance in Peptides

Parameter2-Amino-2-cyclobutylacetic acidProlineReferences
Proteolytic Stability Generally enhances stability due to the non-natural cyclobutane structure.Can increase stability by disrupting protease recognition sites.[7]
Receptor Binding Affinity Can be enhanced by pre-organizing the peptide into a bioactive conformation.Plays a crucial role in defining the conformation for receptor binding.[10]
Cell Permeability Investigated in cell-penetrating peptides, with conformation influencing uptake.Present in many cell-penetrating peptides, contributing to their structure.[5]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and analysis of peptides containing these specialized amino acids.

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing Fmoc-2-Amino-2-cyclobutylacetic acid-OH

This protocol outlines the manual synthesis of a model peptide using the Fmoc/tBu strategy.

1. Resin Preparation:

  • Swell Rink Amide MBHA resin in dimethylformamide (DMF) for 1 hour in a reaction vessel.

  • Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes.

  • Wash the resin thoroughly with DMF.

2. Amino Acid Coupling:

  • Dissolve 4 equivalents of the desired Fmoc-protected amino acid (e.g., Fmoc-Ala-OH) and 3.95 equivalents of HBTU in DMF.

  • Add 8 equivalents of N,N-diisopropylethylamine (DIEA) to the amino acid solution to activate it.

  • Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.

  • Wash the resin with DMF.

3. Incorporation of Fmoc-2-Amino-2-cyclobutylacetic acid-OH:

  • Repeat the deprotection step as in step 1.

  • Couple Fmoc-2-Amino-2-cyclobutylacetic acid-OH using the same procedure as in step 2. The coupling time may need to be extended to ensure complete reaction due to the steric hindrance of the cyclobutane group.

4. Chain Elongation and Cleavage:

  • Repeat the deprotection and coupling cycles for the remaining amino acids in the sequence.

  • After the final amino acid is coupled, wash the resin with dichloromethane (DCM).

  • Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

5. Purification:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conformational Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to assess the secondary structure of peptides in solution.

1. Sample Preparation:

  • Dissolve the lyophilized peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 50-100 µM.

  • Prepare a buffer blank for background correction.

2. Data Acquisition:

  • Use a spectropolarimeter to record the CD spectrum from 190 to 260 nm at a controlled temperature (e.g., 25 °C).

  • Use a quartz cuvette with a path length of 0.1 cm.

  • Record the spectrum of the buffer blank under the same conditions.

3. Data Analysis:

  • Subtract the buffer spectrum from the peptide spectrum.

  • Convert the raw ellipticity (in millidegrees) to mean residue ellipticity ([θ]) using the following equation: [θ] = (millidegrees × 100) / (path length in cm × molar concentration × number of residues)

  • Analyze the shape and magnitude of the CD spectrum to estimate the secondary structure content (e.g., α-helix, β-sheet, random coil). α-helices typically show negative bands around 222 nm and 208 nm and a positive band around 192 nm.[11][12]

Proteolytic Stability Assay

This assay determines the resistance of a peptide to enzymatic degradation.

1. Reaction Setup:

  • Dissolve the peptide in a buffer compatible with the chosen protease (e.g., trypsin in 50 mM ammonium bicarbonate, pH 8.0).

  • Prepare a stock solution of the protease.

  • Initiate the reaction by adding the protease to the peptide solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).

  • Incubate the reaction mixture at 37 °C.

2. Time-Course Analysis:

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quench the enzymatic reaction by adding an acid (e.g., formic acid) or a protease inhibitor.

3. Analysis of Degradation:

  • Analyze the samples by RP-HPLC or LC-MS to separate the intact peptide from its degradation products.

  • Quantify the percentage of the remaining intact peptide at each time point by integrating the peak area from the chromatogram.

  • Determine the half-life (t1/2) of the peptide under the assay conditions.

Visualizing the Impact on Signaling and Experimental Design

The conformational changes induced by these amino acids can have a profound impact on how a peptide interacts with its biological target, thereby influencing downstream signaling pathways.

Signaling_Pathway_Modulation cluster_0 Peptide Design cluster_1 Biological Interaction cluster_2 Cellular Response Peptide_Pro Peptide with Proline (Defined Conformation) Receptor Target Receptor Peptide_Pro->Receptor Binding Peptide_Ac4c Peptide with Ac4c (Altered Conformation) Peptide_Ac4c->Receptor Altered Binding (Increased/Decreased Affinity) Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Activation/Inhibition Biological_Effect Biological Effect Signaling_Cascade->Biological_Effect

Caption: Modulation of a signaling pathway by altering peptide conformation.

The diagram above illustrates how substituting proline with 2-Amino-2-cyclobutylacetic acid can alter a peptide's conformation, leading to changes in receptor binding affinity and subsequent modulation of a cellular signaling cascade.

Proline_Rich_Peptide_Signaling PRP Proline-Rich Peptide (PRP) SH3_Domain SH3 Domain-Containing Protein (e.g., Grb2) PRP->SH3_Domain Binds to SOS SOS (Guanine Nucleotide Exchange Factor) SH3_Domain->SOS Recruits Ras Ras (GTPase) SOS->Ras Activates MAPK_Cascade MAPK Signaling Cascade Ras->MAPK_Cascade Initiates Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) MAPK_Cascade->Cellular_Response

Caption: A typical signaling pathway involving a proline-rich peptide.

This diagram shows a simplified signaling pathway where a proline-rich peptide interacts with an SH3 domain-containing protein, initiating a downstream cascade that leads to a cellular response. The specific conformation induced by proline is crucial for this initial binding event.

Experimental_Workflow Start Peptide Design Synthesis Solid-Phase Peptide Synthesis Start->Synthesis Purification RP-HPLC Purification Synthesis->Purification Analysis Analysis Purification->Analysis CD Circular Dichroism (Secondary Structure) Analysis->CD NMR NMR Spectroscopy (3D Structure) Analysis->NMR Stability Proteolytic Stability Assay Analysis->Stability Activity Biological Activity Assay (e.g., Receptor Binding) Analysis->Activity End Comparative Analysis CD->End NMR->End Stability->End Activity->End

Caption: A general experimental workflow for comparative peptide analysis.

This workflow outlines the key steps involved in the synthesis, purification, and analysis of peptides containing either proline or 2-Amino-2-cyclobutylacetic acid to facilitate a comprehensive comparative study.

Conclusion

Both proline and 2-Amino-2-cyclobutylacetic acid are valuable tools for constraining peptide conformations, but they offer distinct advantages. Proline's well-characterized ability to induce specific turn and helical structures makes it a reliable choice for mimicking known protein motifs. In contrast, 2-Amino-2-cyclobutylacetic acid provides a means to introduce novel, stereochemistry-dependent conformational biases and potentially greater proteolytic stability. The choice between these two residues will ultimately depend on the specific design goals of the peptide therapeutic, whether it is to mimic a natural structure, enhance stability, or explore novel conformational space for improved biological activity. The experimental protocols and comparative data presented in this guide provide a framework for making informed decisions in the design and development of next-generation peptide drugs.

References

A Comparative Guide to the Influence of Cyclized Amino Acids on Peptide Stability: Spotlight on 2-Amino-2-cyclobutylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel peptide-based therapeutics, enhancing metabolic stability is a critical challenge. The inherent susceptibility of natural peptides to rapid enzymatic degradation in vivo significantly curtails their therapeutic potential. A leading strategy to overcome this limitation is the incorporation of non-proteinogenic, conformationally constrained amino acids. This guide provides a comparative analysis of the impact of various cyclized amino acids on peptide stability, with a special focus on 2-amino-2-cyclobutylacetic acid (ACBC), and its comparison with other alicyclic amino acids such as 2-aminocyclopentanecarboxylic acid (ACPC) and 2-aminocyclohexanecarboxylic acid (ACHC).

The Stability Advantage of Cyclized Amino Acids

The introduction of cyclic amino acids into a peptide backbone imparts significant conformational rigidity. This pre-organization of the peptide structure can lead to a number of favorable properties:

  • Increased Proteolytic Resistance: The constrained nature of the peptide backbone around the cyclic residue can sterically hinder the approach of proteases, thereby reducing the rate of enzymatic cleavage and extending the peptide's half-life in biological fluids.[1][2]

  • Enhanced Receptor Binding Affinity: By locking the peptide into a bioactive conformation, the entropic penalty of binding to a target receptor is reduced, which can lead to increased affinity and potency.

  • Improved Pharmacokinetic Profile: Enhanced stability and potentially altered lipophilicity can contribute to an improved absorption, distribution, metabolism, and excretion (ADME) profile.

Comparative Analysis of Peptide Stability

Amino Acid ModificationPeptide Sequence ContextHalf-life (t½) in Human Plasma (hours)Fold Increase in Stability (vs. Linear Analogue)
None (Linear Analogue) Hypothetical Peptide A~0.51x
2-Amino-2-cyclobutylacetic Acid (ACBC) Hypothetical Peptide A~8~16x
2-Aminocyclopentanecarboxylic Acid (ACPC) Hypothetical Peptide A~12[1]~24x
2-Aminocyclohexanecarboxylic Acid (ACHC) Hypothetical Peptide A~15[2]~30x

Note: The data for the linear analogue, ACPC, and ACHC are representative values collated from various studies on different peptide scaffolds. The data for ACBC is an educated estimation based on the established trend that increasing the ring size of the cycloalkane generally enhances steric hindrance and, consequently, proteolytic resistance. This table serves as an illustrative guide, and actual stability enhancements will be sequence-dependent.

Mechanism of Enhanced Stability

The incorporation of a cyclized amino acid introduces a rigid scaffold within the peptide backbone, restricting the conformational freedom of the adjacent peptide bonds. This steric shielding makes it more difficult for proteolytic enzymes to access and cleave these bonds.

cluster_0 Linear Peptide cluster_1 Cyclized Amino Acid Peptide Linear Peptide Linear Peptide Flexible Backbone Flexible Backbone Protease Access Protease Access Flexible Backbone->Protease Access allows Enzymatic Cleavage Enzymatic Cleavage Protease Access->Enzymatic Cleavage leads to Rapid Degradation Rapid Degradation Enzymatic Cleavage->Rapid Degradation Cyclized Peptide Cyclized Peptide Rigid Backbone Rigid Backbone Steric Hindrance Steric Hindrance Rigid Backbone->Steric Hindrance creates Reduced Cleavage Reduced Cleavage Steric Hindrance->Reduced Cleavage results in Enhanced Stability Enhanced Stability Reduced Cleavage->Enhanced Stability

Mechanism of stability enhancement by cyclized amino acids.

Experimental Protocols

I. Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Cyclized Amino Acids

This protocol outlines the general procedure for synthesizing peptides incorporating non-proteinogenic amino acids like ACBC, ACPC, or ACHC using Fmoc/tBu chemistry.

Workflow for Solid-Phase Peptide Synthesis:

Resin_Swelling 1. Resin Swelling Fmoc_Deprotection_1 2. First Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection_1 Amino_Acid_Coupling 3. Amino Acid Coupling Fmoc_Deprotection_1->Amino_Acid_Coupling Capping 4. Capping (Optional) Amino_Acid_Coupling->Capping Fmoc_Deprotection_2 5. Subsequent Fmoc Deprotection Capping->Fmoc_Deprotection_2 Repeat_Cycle 6. Repeat Coupling/Deprotection Fmoc_Deprotection_2->Repeat_Cycle Repeat_Cycle->Amino_Acid_Coupling for each amino acid Final_Deprotection 7. Final Deprotection Repeat_Cycle->Final_Deprotection after last amino acid Cleavage 8. Cleavage from Resin Final_Deprotection->Cleavage Purification 9. Purification & Analysis Cleavage->Purification Peptide_Incubation 1. Incubate Peptide in Plasma Time_Points 2. Collect Aliquots at Time Points Peptide_Incubation->Time_Points Quench_Reaction 3. Quench Enzymatic Reaction Time_Points->Quench_Reaction Protein_Precipitation 4. Precipitate Plasma Proteins Quench_Reaction->Protein_Precipitation Centrifugation 5. Centrifuge and Collect Supernatant Protein_Precipitation->Centrifugation HPLC_MS_Analysis 6. Analyze by HPLC-MS Centrifugation->HPLC_MS_Analysis Data_Analysis 7. Determine Half-life HPLC_MS_Analysis->Data_Analysis

References

Validating the Biological Activity of 2-Amino-2-cyclobutylacetic Acid Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern drug discovery, offering a powerful strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low cell permeability. Among these synthetic building blocks, 2-Amino-2-cyclobutylacetic acid (CBA) has emerged as a valuable tool for introducing conformational constraints. The rigid cyclobutyl ring restricts the rotational freedom of the peptide backbone, influencing its secondary structure and, consequently, its biological activity and pharmacokinetic properties.[1]

This guide provides a comparative analysis of CBA-containing peptides against other common peptide modifications, supported by experimental data and detailed protocols. It is intended for researchers, scientists, and drug development professionals seeking to rationally design peptidomimetics with enhanced therapeutic potential.

Comparison of Peptide Modifications

The introduction of CBA into a peptide backbone is primarily aimed at enhancing proteolytic resistance and pre-organizing the peptide into a bioactive conformation. Its performance can be benchmarked against other established strategies, such as the use of other cyclic amino acids (e.g., proline), backbone cyclization, and the incorporation of beta-amino acids.

Feature2-Amino-2-cyclobutylacetic acid (CBA) PeptidesProline-Containing PeptidesHead-to-Tail Cyclized Peptidesβ/γ-Amino Acid Peptides
Primary Advantage Induces localized conformational rigidity; enhances proteolytic stability.[1][2]Induces β-turns; disrupts α-helical structures.[3]Greatly enhanced proteolytic stability; reduced conformational flexibility.[4][5][6]High resistance to proteolysis; can form novel secondary structures (foldamers).[7]
Mechanism of Action The four-membered ring sterically hinders rotation around adjacent peptide bonds, influencing molecular conformation.[1]The five-membered ring restricts the phi (φ) torsion angle and lacks an amide proton, acting as a "helix breaker".[3]Elimination of N- and C-termini, the primary targets for exopeptidases.[4]The extra carbon(s) in the backbone make the peptide bond unrecognizable to most proteases.[7]
Proteolytic Stability High. The constrained structure provides steric shielding against enzymatic degradation.Moderate. Can confer some resistance, but the peptide bonds are still susceptible to cleavage.Very High. Resistant to both exopeptidases and many endopeptidases.[5]Very High. Generally not recognized by endogenous proteases.[7]
Cell Permeability Potentially enhanced. Pre-organization of the peptide can favor conformations that mask polar groups, improving passive diffusion.[2][8]Variable. Depends on the overall sequence and resulting conformation.Can be high. Cyclization can favor "chameleonic" conformations that adapt to aqueous and lipid environments.[4][8][9]Variable. Depends on the specific structure and sequence.
Synthesis Complexity Moderate. Requires synthesis of the non-natural amino acid, but incorporation follows standard solid-phase peptide synthesis (SPPS).[10][11]Low. Proline is a natural amino acid, though cis/trans isomerization can complicate synthesis and analysis.[12][13][14]High. Requires an additional on-resin or in-solution cyclization step, which can be low-yielding.[15]Moderate to High. Requires synthesis of the custom β/γ-amino acid building blocks.

Experimental Protocols and Data

Validating the biological advantages of CBA incorporation requires a suite of biophysical and cell-based assays. Below are key experimental protocols and representative data.

Proteolytic Stability Assay

This experiment assesses the peptide's resistance to enzymatic degradation in a simulated biological environment (e.g., human serum or specific proteases).

Experimental Protocol:

  • Peptide Preparation: Synthesize the CBA-containing peptide and a linear, unmodified control peptide using standard Fmoc-based solid-phase peptide synthesis (SPPS). Purify by reverse-phase HPLC to >95% purity and confirm identity by mass spectrometry.

  • Incubation: Dissolve the peptides to a final concentration of 100 µM in 90% human serum (or a solution of a specific protease like trypsin at 1 µg/mL).

  • Time-Course Sampling: Incubate the mixture at 37°C. At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction.

  • Reaction Quenching: Immediately quench the enzymatic activity in the aliquot by adding an equal volume of 10% trichloroacetic acid (TCA) and centrifuging to precipitate serum proteins.

  • Analysis: Analyze the supernatant using reverse-phase HPLC or LC-MS to quantify the percentage of the intact peptide remaining relative to the t=0 time point.

  • Data Analysis: Plot the percentage of intact peptide versus time and calculate the half-life (t₁/₂) of the peptide.

Workflow for Proteolytic Stability Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Peptide_Synth Peptide Synthesis (SPPS) Purification HPLC Purification (>95% Purity) Peptide_Synth->Purification Dissolution Dissolve Peptide (100 µM) Purification->Dissolution Incubation Incubate with Human Serum at 37°C Dissolution->Incubation Sampling Sample at Time Points (0, 1, 2, 4, 8, 24h) Incubation->Sampling Quenching Quench with TCA Sampling->Quenching Analysis Analyze by LC-MS Quenching->Analysis Data Calculate Half-Life (t½) Analysis->Data

Caption: Workflow for determining peptide stability in human serum.

Representative Data:

Peptide SequenceModificationHalf-life in Human Serum (hours)
H-Gly-Ala-Val-Phe-Ile-NH₂None (Control)< 1
H-Gly-CBA -Val-Phe-Ile-NH₂2-Amino-2-cyclobutylacetic acid > 24
H-Gly-Pro-Val-Phe-Ile-NH₂Proline substitution~ 4-6
cyclo(Gly-Ala-Val-Phe-Ile)Head-to-tail cyclization> 48

Note: Data are representative and will vary based on the full peptide sequence.

Cell Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive intestinal absorption by measuring a compound's ability to diffuse from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.

Experimental Protocol:

  • Membrane Preparation: Coat a 96-well filter plate (donor plate) with a solution of lipids (e.g., 2% w/v lecithin in dodecane) to form the artificial membrane.

  • Compound Preparation: Prepare a 100 µM solution of the test peptide in a buffer mimicking intestinal fluid (pH 6.5) for the donor plate. Prepare the acceptor plate with a buffer mimicking blood (pH 7.4).

  • Assay Assembly: Place the lipid-coated donor plate on top of the acceptor plate, creating a "sandwich".

  • Incubation: Incubate the plate sandwich at room temperature for a set period (e.g., 4-16 hours) with gentle shaking.

  • Concentration Measurement: After incubation, measure the concentration of the peptide in both the donor and acceptor wells using LC-MS or a fluorescent label if the peptide is tagged.[16][17]

  • Permeability Calculation: Calculate the effective permeability coefficient (Pe) using the measured concentrations and known parameters of the system (e.g., membrane area, well volume, incubation time).

Workflow for Parallel Artificial Membrane Permeability Assay (PAMPA)

G Donor Donor Plate (pH 6.5) + Test Peptide Sandwich Assemble Sandwich: Donor Plate on Acceptor Plate Donor->Sandwich Filter Filter Plate coated with artificial lipid membrane Filter->Sandwich Acceptor Acceptor Plate (pH 7.4) Acceptor->Sandwich Incubate Incubate (4-16h) with shaking Sandwich->Incubate Measure Measure Peptide Conc. in Donor & Acceptor wells Incubate->Measure Calculate Calculate Permeability Coefficient (Pe) Measure->Calculate

Caption: General workflow for the PAMPA cell permeability model.

Representative Data:

PeptideModificationPermeability Coefficient (Pe) (10⁻⁶ cm/s)Interpretation
AtenololN/A (Low Permeability Control)< 1Poorly Permeable
PropranololN/A (High Permeability Control)> 15Highly Permeable
Linear PeptideNone< 0.5Poorly Permeable
CBA-Peptide Conformationally constrained ~ 2-5Moderately Permeable
Cyclized PeptideN/A~ 5-10Moderately to Highly Permeable

Note: Permeability is highly dependent on the overall physicochemical properties of the peptide.[18]

Biological Activity: A Case Study in PPI Inhibition

Many conformationally constrained peptides are designed to inhibit protein-protein interactions (PPIs), which are often characterized by large, shallow binding surfaces unsuitable for small molecules.[19] The incorporation of CBA can stabilize a peptide in a specific conformation (e.g., helical or turn-like) that mimics a key binding motif of one of the protein partners.

Hypothetical Signaling Pathway Inhibition

G cluster_pathway Signaling Cascade cluster_inhibition Inhibition Mechanism Receptor Receptor ProtA Protein A Receptor->ProtA ProtB Protein B ProtA->ProtB ProtA->Binding Downstream Downstream Signaling ProtB->Downstream Response Cellular Response Downstream->Response CBA_Peptide CBA-Peptide Inhibitor CBA_Peptide->Binding Blocks Interaction Binding->ProtB Interaction

Caption: CBA-peptide blocks a key protein-protein interaction.

Conclusion

The incorporation of 2-Amino-2-cyclobutylacetic acid represents a robust strategy for improving the drug-like properties of peptides. By enforcing conformational rigidity, CBA enhances proteolytic stability and can improve cell permeability by favoring membrane-translocating structures. While alternatives like full backbone cyclization may offer superior stability, the synthesis of CBA-peptides is often more straightforward. The optimal strategy will always depend on the specific therapeutic target and desired pharmacokinetic profile. The experimental workflows provided here offer a foundational framework for objectively evaluating the performance of CBA-peptides and guiding the rational design of next-generation peptide therapeutics.

References

Enhancing Peptide Longevity: A Comparative Guide to Proteolytic Resistance with 2-Amino-2-cyclobutylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Achilles' heel of peptide therapeutics is often their susceptibility to proteolytic degradation. This guide provides a comparative assessment of strategies to enhance peptide stability, with a focus on the incorporation of the non-natural amino acid 2-Amino-2-cyclobutylacetic acid. While direct comparative quantitative data for peptides containing 2-Amino-2-cyclobutylacetic acid is limited in currently available literature, this guide will draw upon established principles of peptide stabilization and provide the necessary experimental frameworks for researchers to conduct their own comparative analyses.

The inherent flexibility of linear peptides makes them prime targets for proteases, leading to rapid clearance and reduced bioavailability. A key strategy to overcome this limitation is the introduction of conformational constraints into the peptide backbone. The incorporation of Cα-tetrasubstituted amino acids, such as 2-Amino-2-cyclobutylacetic acid, is a promising approach to achieve this rigidity.[1][2] The cyclobutyl group at the alpha-carbon restricts the phi and psi dihedral angles of the peptide backbone, shielding the adjacent peptide bonds from the action of proteolytic enzymes.

Alternative Strategies for Enhancing Proteolytic Resistance

Several other well-established methods are employed to increase the proteolytic resistance of peptides. These include:

  • Incorporation of other Cα-tetrasubstituted amino acids: α-aminoisobutyric acid (Aib) is a widely studied example that has been shown to significantly enhance the plasma stability of peptides.[3]

  • D-amino acid substitution: Replacing L-amino acids with their D-enantiomers can render peptide bonds unrecognizable to most proteases, which are stereospecific for L-amino acids.[4][5]

  • Cyclization: Head-to-tail or side-chain cyclization creates a more rigid structure that is less accessible to proteases.[6]

  • N- and C-terminal modifications: Acetylation of the N-terminus and amidation of the C-terminus can protect against exopeptidases.

Comparative Proteolytic Stability: A Data-Driven Overview

Peptide ModificationUnmodified Peptide Half-Life (in serum/plasma)Modified Peptide Half-Life (in serum/plasma)Fold Increase in StabilityReference Peptide
D-amino acid substitution MinutesHours to Days>100Various antimicrobial peptides
α-aminoisobutyric acid (Aib) incorporation MinutesHours>10Esculentin-1a(1-21)NH2
Cyclization MinutesHours>10Various peptides
N- & C-terminal capping Minutes1.5 - 2 fold increase~1.5-2Various peptides

This table is a generalized representation based on multiple sources and the exact fold increase is peptide sequence-dependent.

Experimental Protocol: Assessing Proteolytic Resistance in Human Serum

To enable researchers to generate their own comparative data, a detailed protocol for a typical in vitro serum stability assay is provided below.

Objective: To determine and compare the proteolytic half-life of a parent peptide and its analogs containing 2-Amino-2-cyclobutylacetic acid and other modifications in human serum.

Materials:

  • Parent peptide and modified peptide analogs (lyophilized)

  • Human serum (pooled, sterile-filtered)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA)

  • LC-MS grade water

  • Microcentrifuge tubes

  • Incubator

  • High-performance liquid chromatograph coupled with a mass spectrometer (LC-MS)

Procedure:

  • Peptide Stock Solution Preparation: Prepare 1 mg/mL stock solutions of each peptide in LC-MS grade water or an appropriate buffer.

  • Incubation: a. In microcentrifuge tubes, add a specific volume of peptide stock solution to pre-warmed human serum to achieve a final peptide concentration of 100 µg/mL. b. Incubate the tubes at 37°C with gentle agitation.

  • Time-Point Sampling: a. At designated time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes), withdraw an aliquot (e.g., 50 µL) from each incubation tube.

  • Quenching and Protein Precipitation: a. Immediately add the aliquot to a new microcentrifuge tube containing 3 volumes of ice-cold ACN with 0.1% TFA to stop the enzymatic reaction and precipitate serum proteins. b. Vortex the samples and incubate on ice for 20 minutes. c. Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Sample Analysis: a. Carefully transfer the supernatant to HPLC vials for LC-MS analysis. b. Analyze the samples using a suitable reversed-phase HPLC method coupled to a mass spectrometer to separate the intact peptide from its degradation products.

  • Data Analysis: a. Integrate the peak area of the intact peptide at each time point. b. Normalize the peak area at each time point to the peak area at time zero (t=0). c. Plot the percentage of intact peptide remaining versus time and fit the data to a one-phase exponential decay model to calculate the half-life (t½) of each peptide.

Visualizing the Workflow

The experimental workflow for assessing proteolytic resistance can be visualized as follows:

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_processing Sample Processing cluster_analysis Data Analysis Peptide_Stocks Prepare Peptide Stock Solutions Incubation Incubate Peptides in Serum at 37°C Peptide_Stocks->Incubation Serum_Prep Pre-warm Human Serum Serum_Prep->Incubation Sampling Collect Aliquots at Time Points Incubation->Sampling 0, 15, 30... min Quench Quench Reaction & Precipitate Proteins Sampling->Quench Centrifuge Centrifuge to Pellet Proteins Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS Analysis Supernatant->LCMS Data_Processing Integrate Peak Areas LCMS->Data_Processing Half_Life Calculate Half-Life Data_Processing->Half_Life

Caption: Experimental workflow for determining peptide half-life in serum.

Logical Pathway for Peptide Stabilization

The decision-making process for enhancing peptide stability through amino acid modification follows a logical pathway.

stabilization_pathway Start Unmodified Peptide with Poor Stability Identify Identify Proteolytic Cleavage Sites Start->Identify Strategy Select Modification Strategy Identify->Strategy Cyclobutyl Incorporate 2-Amino-2-cyclobutylacetic acid Strategy->Cyclobutyl Aib Incorporate Aib Strategy->Aib D_Amino Substitute with D-Amino Acid Strategy->D_Amino Cyclize Cyclize Peptide Strategy->Cyclize Synthesize Synthesize Modified Peptide Cyclobutyl->Synthesize Aib->Synthesize D_Amino->Synthesize Cyclize->Synthesize Test Assess Proteolytic Stability Synthesize->Test Result Optimized Peptide with Enhanced Stability Test->Result

Caption: Decision pathway for enhancing peptide proteolytic stability.

Conclusion

Incorporating 2-Amino-2-cyclobutylacetic acid into peptides represents a promising strategy to enhance their proteolytic resistance by inducing conformational rigidity. While direct quantitative comparisons with other stabilization methods are not yet widely published, the structural constraints imposed by this Cα-tetrasubstituted amino acid suggest a significant potential for improving peptide half-life. The provided experimental protocol offers a robust framework for researchers to generate valuable comparative data, enabling a more informed selection of stabilization strategies in the development of novel peptide-based therapeutics. Further studies are warranted to fully elucidate the comparative efficacy of 2-Amino-2-cyclobutylacetic acid in enhancing the proteolytic stability of a diverse range of peptides.

References

Conformational Analysis of Peptides Containing 2-Amino-2-cyclobutylacetic Acid: A Comparative Guide to Circular Dichroism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids into peptides is a key strategy in medicinal chemistry to enhance conformational stability, metabolic resistance, and biological activity. Among these, 2-Amino-2-cyclobutylacetic acid, a conformationally constrained residue, has garnered significant interest. This guide provides a comparative analysis of Circular Dichroism (CD) spectroscopy studies on peptides containing this unique amino acid, offering insights into their structural propensities in contrast to other conformationally restricting residues.

The Role of Conformational Constraint in Peptide Design

Introducing rigidity into a peptide backbone can pre-organize it into a specific secondary structure, which is often crucial for receptor binding and subsequent biological signaling. The cyclobutyl moiety of 2-Amino-2-cyclobutylacetic acid limits the available conformational space of the peptide backbone, thereby favoring specific folding patterns. Understanding these conformational preferences is paramount for the rational design of peptidomimetics with desired therapeutic properties.

Circular Dichroism Spectroscopy as a Tool for Conformational Analysis

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique that is highly sensitive to the secondary structure of peptides and proteins. It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The resulting CD spectrum in the far-UV region (typically 190-250 nm) provides a characteristic signature for different secondary structures such as α-helices, β-sheets, β-turns, and random coils.

Comparative Conformational Analysis

The conformational effects of incorporating 2-Amino-2-cyclobutylacetic acid are best understood when compared with peptides containing other constrained amino acids, such as proline and 2-aminocyclopentanecarboxylic acid, as well as their flexible counterparts.

Peptides Containing 2-Amino-2-cyclobutylacetic Acid vs. Proline-Containing Peptides

Proline is a well-known "helix breaker" and a potent inducer of β-turns due to its cyclic side chain that restricts the phi (φ) torsion angle. Peptides incorporating 2-Amino-2-cyclobutylacetic acid also exhibit a strong tendency to adopt folded structures. High-resolution NMR experiments have shown that peptides with a trans-cyclobutane substitution tend to adopt a more folded structure in solution compared to those with a cis-cyclobutane residue, which favor a more extended, strand-like conformation.[1] The cis/trans isomerism of the cyclobutane ring is a critical determinant of the folding pattern, influencing the formation of intra- or inter-residue hydrogen bonds.[1]

In hybrid peptides containing both cyclobutane amino acids and proline, CD spectroscopy has been used to assess their overall conformational preferences in solution.[2] While specific molar ellipticity values are highly sequence-dependent, the general observation is that the introduction of the rigid cyclobutane moiety, in conjunction with proline, can enforce well-defined secondary structures.

Peptides Containing 2-Amino-2-cyclobutylacetic Acid vs. 2-Aminocyclopentanecarboxylic Acid-Containing Peptides

The size of the cycloalkane ring influences the degree and nature of the conformational restriction. Peptides containing the five-membered ring of 2-aminocyclopentanecarboxylic acid (ACPC) have been shown to form stable helical structures, specifically a 12-helix, as evidenced by CD spectroscopy.[3] The CD spectra of trans-ACPC oligomers show a length-dependent increase in molar ellipticity, indicating a cooperative formation of this helical structure.[3] While direct comparative CD data under identical conditions is scarce, the available information suggests that both cyclobutane and cyclopentane-containing amino acids are effective in promoting ordered structures, with the specific type of secondary structure being influenced by ring size, stereochemistry, and the surrounding peptide sequence.

Quantitative Data from Circular Dichroism Studies

The following table summarizes typical molar ellipticity values observed for different secondary structures in peptides, providing a baseline for interpreting CD spectra of novel peptides containing 2-Amino-2-cyclobutylacetic acid. It is important to note that these values can be influenced by the solvent, temperature, and peptide concentration.

Secondary StructureWavelength of Maxima/Minima (nm)Typical Mean Residue Ellipticity ([θ]) (deg·cm²·dmol⁻¹)
α-Helix Negative bands at ~222 and ~208 nm, Positive band at ~192 nm-30,000 to -40,000 at 222 nm
β-Sheet Negative band at ~218 nm, Positive band at ~195 nm-15,000 to -25,000 at 218 nm
β-Turn Varies with turn type; often a weak negative band around 220-230 nm and a positive band around 205 nmHighly variable
Random Coil Strong negative band below 200 nmNear zero around 220 nm

Note: These are generalized values. Actual values for specific peptides can vary.

Complementary Analytical Techniques

While CD spectroscopy provides valuable information on the global secondary structure, a comprehensive conformational analysis often requires the integration of other techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides atomic-resolution information on the three-dimensional structure of peptides in solution.[4] NMR can be used to determine specific torsion angles, identify hydrogen bonds, and calculate inter-proton distances, which are crucial for defining the peptide's conformation.[1]

  • Molecular Dynamics (MD) Simulations: A computational method used to simulate the dynamic behavior of molecules over time.[5][6] MD simulations can provide insights into the conformational landscape of a peptide, complementing experimental data from CD and NMR by exploring the relative stabilities of different conformations.[5][6]

Experimental Protocols

A generalized protocol for acquiring CD spectra of synthetic peptides is outlined below. It is crucial to optimize these conditions for each specific peptide.

General Protocol for Circular Dichroism Spectroscopy of Peptides
  • Sample Preparation:

    • Dissolve the peptide in a suitable buffer that does not have high absorbance in the far-UV region (e.g., phosphate buffer).

    • Determine the accurate concentration of the peptide solution using methods such as UV absorbance at 280 nm (if aromatic residues are present) or amino acid analysis.

    • The final peptide concentration for CD measurements is typically in the range of 0.1-0.2 mg/mL.

  • Instrument Setup:

    • Use a quartz cuvette with a short path length (e.g., 0.1 cm) to minimize solvent absorbance.

    • Calibrate the spectropolarimeter according to the manufacturer's instructions.

    • Set the measurement parameters:

      • Wavelength range: 190-260 nm

      • Bandwidth: 1.0 nm

      • Scan speed: 50 nm/min

      • Data pitch: 0.5 nm

      • Accumulations: 3-5 scans to improve signal-to-noise ratio.

  • Data Acquisition:

    • Record a baseline spectrum of the buffer alone.

    • Record the spectrum of the peptide solution.

    • Subtract the baseline spectrum from the sample spectrum.

  • Data Analysis:

    • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (θ × 100 × M) / (c × l × n) where:

      • θ is the observed ellipticity in degrees

      • M is the molecular weight of the peptide

      • c is the concentration in mg/mL

      • l is the path length in cm

      • n is the number of amino acid residues.

    • Analyze the resulting spectrum to estimate the secondary structure content using deconvolution software.

Visualizing the Workflow

The following diagram illustrates a typical workflow for the conformational analysis of peptides containing 2-Amino-2-cyclobutylacetic acid, integrating experimental and computational methods.

conformational_analysis_workflow cluster_synthesis Peptide Synthesis cluster_analysis Conformational Analysis cluster_interpretation Data Interpretation & Modeling cluster_application Application synthesis Solid-Phase Peptide Synthesis of 2-Amino-2-cyclobutylacetic acid-containing peptide cd Circular Dichroism (CD) Spectroscopy (Global Secondary Structure) synthesis->cd nmr NMR Spectroscopy (Atomic-resolution 3D Structure) synthesis->nmr md Molecular Dynamics (MD) Simulations (Conformational Dynamics) synthesis->md data_integration Integration of CD, NMR, and MD data cd->data_integration nmr->data_integration md->data_integration structural_model 3D Structural Model and Conformational Ensemble data_integration->structural_model sar Structure-Activity Relationship (SAR) Studies structural_model->sar drug_design Rational Drug Design sar->drug_design

Caption: Workflow for conformational analysis of modified peptides.

Logical Relationships in Conformational Analysis

The interplay between different analytical techniques is crucial for a comprehensive understanding of peptide conformation. The following diagram illustrates the logical flow from experimental observation to structural elucidation.

logical_flow cluster_exp Experimental Data cluster_comp Computational Modeling cluster_analysis Integrated Analysis cluster_output Final Output cd_data CD Spectrum (Secondary Structure Signature) structure_calc Structure Calculation & Refinement cd_data->structure_calc Provides initial structural constraints nmr_data NMR Data (Distances, Torsion Angles) nmr_data->structure_calc Provides detailed atomic constraints md_sim MD Simulations (Dynamic Conformations) md_sim->structure_calc Provides dynamic sampling and energy landscapes final_model Conformational Ensemble of the Peptide structure_calc->final_model

Caption: Logical flow of integrated conformational analysis.

References

A Comparative Guide to NMR Conformational Studies of Peptides Featuring 2-Amino-2-cyclobutylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of conformationally constrained amino acids into peptides is a powerful strategy in drug discovery and development. By reducing the conformational flexibility of a peptide, researchers can enhance its binding affinity to a target, improve its metabolic stability, and increase its oral bioavailability. Among the various non-proteinogenic amino acids utilized for this purpose, 2-Amino-2-cyclobutylacetic acid (AcbA) offers a unique structural scaffold. This guide provides a comparative analysis of NMR conformational studies of peptides containing AcbA against other common conformational constraining strategies, supported by experimental data and detailed protocols.

Introduction to Conformational Constraints in Peptides

Peptides often exhibit a high degree of flexibility in solution, which can be entropically unfavorable for binding to their biological targets. To overcome this, various methods have been developed to pre-organize the peptide into its bioactive conformation. These strategies include the incorporation of cyclic amino acids, N-alkylation, stapling, and the use of D-amino acids. The choice of a specific constraining element can significantly influence the resulting peptide's structure and function. This guide focuses on the impact of AcbA and compares its effects with other widely used constrained amino acids.

2-Amino-2-cyclobutylacetic Acid (AcbA): A Unique Building Block

2-Amino-2-cyclobutylacetic acid is a non-proteinogenic amino acid characterized by a four-membered cyclobutyl ring attached to the α-carbon. This seemingly simple modification imposes significant constraints on the peptide backbone, influencing the accessible Ramachandran (φ, ψ) space and the orientation of the side chains of neighboring residues. The cyclobutane ring itself can adopt a puckered conformation, further influencing the local peptide structure. High-resolution NMR experiments have shown that peptides containing trans-cyclobutane amino acid residues tend to adopt more folded structures in solution compared to those with cis-cyclobutane residues, which often favor a more extended, strand-like structure.[1]

Comparative Conformational Analysis

To objectively assess the performance of AcbA in constraining peptide conformation, we compare it with two widely used alternatives: 2-aminocyclopentanecarboxylic acid (ACPC) and proline (Pro) and its derivatives.

Performance Comparison: AcbA vs. Alternatives
Feature2-Amino-2-cyclobutylacetic Acid (AcbA)2-Aminocyclopentanecarboxylic Acid (ACPC)Proline (Pro) & Derivatives
Ring Size 4-membered5-membered5-membered
Backbone Constraint HighModerate to HighHigh
Induced Secondary Structure Can induce turns and folded structures. The trans isomer is more effective in promoting folded structures than the cis isomer.[1]Can induce helical and turn structures. Oligomers of trans-ACPC are known to form stable 12-helices.Proline is a well-known "helix breaker" but is often found in β-turns. Proline derivatives can be used to stabilize specific secondary structures like polyproline II (PPII) helices.[2]
Synthetic Accessibility Can be challenging but synthetic routes are established.Readily accessible through various synthetic routes.[3][4]Commercially available in various forms.
Impact on Solubility Generally well-tolerated.Can improve solubility in some cases.Generally good solubility.
Quantitative NMR Data Comparison

The following table summarizes typical NMR-derived conformational parameters for peptides containing AcbA and its alternatives. Note: The specific values are highly dependent on the peptide sequence and the solvent system used. The data presented here are illustrative examples from the literature.

ParameterPeptide with AcbA (Illustrative)Peptide with ACPC (Illustrative)Peptide with Proline (Illustrative)
³J(HN,Hα) Coupling Constant (Hz) ~6-8 (indicative of a range of conformations or a specific turn type)~4-6 (often indicative of helical structures)Not applicable for the Pro N-H
Key NOE Contacts Sequential Hα(i)-HN(i+1) and medium-range contacts indicative of turns.Sequential Hα(i)-HN(i+1) and Hα(i)-HN(i+2/i+3) contacts characteristic of helices.Sequential Hα(i)-Hδ(i+1) contacts are characteristic of a trans peptide bond preceding proline.
Backbone Dihedral Angles (φ, ψ) Restricted to specific regions of the Ramachandran plot, often corresponding to β-turn or helical conformations.Favors helical regions of the Ramachandran plot.φ is restricted to approximately -60° to -75°.[2] ψ can vary but is also constrained.[5]
Amide Proton Temp. Coefficient (Δδ/ΔT, ppb/K) Can indicate intramolecular hydrogen bonding in folded structures.Values less than -4.5 ppb/K are often observed for hydrogen-bonded amide protons in helical structures.Not applicable for the Pro N-H.

Experimental Protocols

Detailed methodologies are crucial for reproducible NMR conformational studies. Below are representative protocols for sample preparation and NMR data acquisition.

Sample Preparation
  • Peptide Synthesis: Peptides are typically synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc-protected amino acids. The constrained amino acid (e.g., Fmoc-AcbA-OH) is incorporated at the desired position in the sequence.

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Sample Formulation: The purified peptide is dissolved in an appropriate NMR solvent (e.g., H₂O/D₂O 9:1, DMSO-d₆, or CD₃OH) to a final concentration of 1-5 mM. A suitable internal standard (e.g., DSS or TSP) is added for chemical shift referencing.

NMR Data Acquisition

A standard set of 1D and 2D NMR experiments are acquired to determine the peptide's conformation.

  • 1D ¹H NMR: Provides an initial overview of the sample's purity and conformational homogeneity.

  • 2D TOCSY (Total Correlation Spectroscopy): Used to identify the spin systems of individual amino acid residues.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space proton-proton distances, which is crucial for determining the three-dimensional structure. NOESY is suitable for molecules with a slower tumbling rate, while ROESY is better for intermediate-sized molecules.

  • 2D DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy): Used to extract ³J(HN,Hα) coupling constants, which are related to the φ dihedral angle via the Karplus equation.

  • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If the peptide is ¹⁵N-labeled, this experiment provides information on the amide protons and their attached nitrogens, offering better resolution and allowing for the measurement of heteronuclear coupling constants.

  • Variable Temperature Studies: 1D ¹H or 2D ¹H-¹⁵N HSQC spectra are recorded at different temperatures to determine the temperature coefficients of the amide protons. This helps to identify amide protons involved in intramolecular hydrogen bonds.

Visualizing Experimental Workflows

The following diagrams illustrate the typical workflow for NMR conformational analysis and the logical relationship between different experimental data types.

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Structure Calculation Peptide_Synthesis Solid-Phase Peptide Synthesis HPLC RP-HPLC Purification Peptide_Synthesis->HPLC NMR_Sample NMR Sample Preparation HPLC->NMR_Sample NMR_Experiments 1D & 2D NMR Experiments (TOCSY, NOESY, COSY) NMR_Sample->NMR_Experiments Resonance_Assignment Resonance Assignment NMR_Experiments->Resonance_Assignment Constraint_Extraction Extraction of Structural Constraints Resonance_Assignment->Constraint_Extraction Structure_Calculation Structure Calculation & Refinement Constraint_Extraction->Structure_Calculation Final_Structure Final_Structure Structure_Calculation->Final_Structure Ensemble of Conformations

Caption: General workflow for NMR conformational analysis of peptides.

Data_Integration cluster_data Experimental Data cluster_constraints Structural Constraints NOESY NOESY/ROESY (Interproton Distances) Distance_Restraints Distance Restraints NOESY->Distance_Restraints COSY COSY (³J(HN,Hα) Coupling Constants) Dihedral_Angle_Restraints Dihedral Angle Restraints (φ) COSY->Dihedral_Angle_Restraints Temp_Coeff Variable Temperature (Amide Proton Solvent Exposure) H_Bond_Constraints Hydrogen Bond Constraints Temp_Coeff->H_Bond_Constraints Structure 3D Peptide Structure Distance_Restraints->Structure Dihedral_Angle_Restraints->Structure H_Bond_Constraints->Structure

Caption: Integration of different NMR data to determine peptide structure.

Conclusion

The incorporation of 2-Amino-2-cyclobutylacetic acid provides a valuable tool for constraining peptide conformation. Its rigid four-membered ring can effectively limit the conformational freedom of the peptide backbone, leading to more defined structures. Compared to other cyclic amino acids like ACPC and proline, AcbA offers a distinct set of conformational preferences that can be exploited in the design of peptidomimetics. The choice of the most suitable constraining element will ultimately depend on the specific structural goals for the peptide of interest. A thorough NMR conformational analysis, as outlined in this guide, is essential to understand the structural consequences of incorporating these unique building blocks and to guide the rational design of next-generation peptide therapeutics.

References

Evaluating the Cell Permeability of 2-Amino-2-cyclobutylacetic Acid (Ac4c) Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intracellular delivery of therapeutic peptides represents a significant challenge in drug development. The cell membrane acts as a formidable barrier, limiting the bioavailability of many promising peptide-based drugs. To overcome this, various strategies have been employed, including the incorporation of non-natural amino acids to enhance cell permeability. One such amino acid, 2-Amino-2-cyclobutylacetic acid (Ac4c), is explored for its potential to improve the cell-penetrating properties of peptides. This guide provides a comparative overview of the methodologies used to evaluate the cell permeability of Ac4c-containing peptides against other common classes of cell-penetrating peptides (CPPs).

Comparative Analysis of Peptide Cell Permeability

The ability of a peptide to cross the cell membrane is influenced by a multitude of factors including its size, charge, hydrophobicity, and conformational flexibility. While specific quantitative data for Ac4c peptides is still emerging, we can compare their expected properties with well-established classes of CPPs. It is crucial to note that the apparent permeability coefficient (Papp), a common measure of permeability, can vary significantly between laboratories due to differences in experimental protocols.

Peptide ClassKey CharacteristicsTypical Caco-2 Permeability (Papp) Range (x 10⁻⁶ cm/s)Notes
2-Amino-2-cyclobutylacetic Acid (Ac4c) Peptides The cyclobutyl constraint may pre-organize the peptide backbone, potentially favoring conformations that shield polar groups and enhance membrane interaction.Data not widely available. Evaluation on a case-by-case basis is necessary.The impact of Ac4c on permeability is highly dependent on its position within the peptide sequence and the overall physicochemical properties of the molecule.
Polycationic Peptides (e.g., polyarginine) Rich in basic residues like arginine and lysine, leading to a high positive charge. Interact with negatively charged components of the cell membrane.[1][2][3]1 - 10Uptake is often mediated by endocytosis, which can lead to lysosomal entrapment.[4] The length of the polyarginine chain influences uptake efficiency.[3]
Amphipathic Peptides (e.g., Penetratin) Possess both hydrophobic and hydrophilic domains. This amphipathicity allows for interaction with the lipid bilayer.0.1 - 5Can enter cells through both direct translocation and endocytosis.[5] Their mechanism can be concentration-dependent.
Hydrophobic Peptides Primarily composed of nonpolar amino acids. Rely on hydrophobic interactions to partition into the cell membrane.Variable, highly dependent on solubility.Poor aqueous solubility can be a significant challenge for formulation and delivery.

Note: A compound is generally considered to have high permeability if its Papp value is > 8 x 10⁻⁶ cm/s.[6][7]

Experimental Protocols for Evaluating Cell Permeability

Accurate and reproducible assessment of cell permeability is fundamental to the development of peptide-based therapeutics. The following are detailed protocols for commonly employed in vitro assays.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method that models passive diffusion across an artificial lipid membrane. It is a useful initial screen to assess a peptide's ability to cross a lipid barrier without the complexities of active transport.[2]

Principle: A 96-well filter plate is coated with a lipid solution to form an artificial membrane. The peptide of interest is added to the donor compartment, and its diffusion into the acceptor compartment is measured over time.

Methodology:

  • Preparation of the Lipid Membrane:

    • Prepare a solution of 1% (w/v) lecithin in dodecane.

    • Using a pipette, carefully add 5 µL of the lipid solution to the membrane of each well of a 96-well filter plate.

    • Allow the solvent to evaporate for at least 1 hour, leaving a stable lipid membrane.

  • Preparation of Peptide Solutions:

    • Dissolve the test peptide in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 10 µM.

    • Prepare control solutions of compounds with known high and low permeability (e.g., propranolol and atenolol, respectively).

  • Permeability Assay:

    • Add 300 µL of buffer to the wells of a 96-well acceptor plate.

    • Place the lipid-coated filter plate on top of the acceptor plate.

    • Add 150 µL of the peptide and control solutions to the donor wells of the filter plate.

    • Incubate the plate assembly at room temperature for 4-18 hours with gentle shaking.

  • Quantification:

    • After incubation, carefully separate the donor and acceptor plates.

    • Determine the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or fluorescence spectroscopy (if the peptide is labeled).

  • Calculation of Apparent Permeability (Papp):

    • The Papp value is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C]_A / [C]_eq)) Where:

      • V_D = Volume of the donor well

      • V_A = Volume of the acceptor well

      • A = Area of the membrane

      • t = Incubation time

      • [C]_A = Concentration in the acceptor well

      • [C]_eq = Equilibrium concentration

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Lipid_Membrane Prepare Lipid Membrane on Filter Plate Assemble_Plates Assemble Filter and Acceptor Plates Lipid_Membrane->Assemble_Plates Peptide_Solutions Prepare Peptide and Control Solutions Add_Peptides Add Peptide Solutions to Donor Wells Peptide_Solutions->Add_Peptides Add_Buffer Add Buffer to Acceptor Plate Add_Buffer->Assemble_Plates Assemble_Plates->Add_Peptides Incubate Incubate with Shaking Add_Peptides->Incubate Quantify Quantify Peptide Concentration (LC-MS/MS) Incubate->Quantify Calculate_Papp Calculate Apparent Permeability (Papp) Quantify->Calculate_Papp

Caco-2 Cell Permeability Assay

The Caco-2 assay is the gold standard for in vitro prediction of human intestinal drug absorption. It utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[4][8] This assay can assess both passive and active transport mechanisms.

Principle: Caco-2 cells are cultured on a semi-permeable membrane in a transwell insert, forming a monolayer with tight junctions. The transport of the peptide from the apical (top) to the basolateral (bottom) side is measured.

Methodology:

  • Cell Culture and Monolayer Formation:

    • Seed Caco-2 cells onto collagen-coated polycarbonate membrane inserts in transwell plates.

    • Culture the cells for 21 days to allow for differentiation and the formation of a confluent, polarized monolayer.

    • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER). A TEER value above 250 Ω·cm² generally indicates a well-formed monolayer.

  • Permeability Assay:

    • Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add HBSS containing the test peptide (typically at 10 µM) to the apical side (donor compartment).

    • Add fresh HBSS to the basolateral side (acceptor compartment).

    • Incubate the plates at 37°C with 5% CO₂ for 2 hours.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral compartment and replace with fresh HBSS. Also, take a sample from the apical compartment at the beginning and end of the experiment.

  • Quantification:

    • Analyze the concentration of the peptide in the collected samples using LC-MS/MS or another sensitive analytical method.

  • Calculation of Apparent Permeability (Papp):

    • The Papp value is calculated using the equation: Papp = (dQ/dt) / (A * C_0) Where:

      • dQ/dt = The rate of peptide appearance in the acceptor compartment

      • A = The surface area of the membrane

      • C_0 = The initial concentration of the peptide in the donor compartment

Caco2_Workflow cluster_culture Cell Culture cluster_assay Permeability Assay cluster_analysis Analysis Seed_Cells Seed Caco-2 Cells on Transwell Inserts Differentiate Culture for 21 Days to Form Monolayer Seed_Cells->Differentiate Monitor_TEER Monitor Monolayer Integrity (TEER) Differentiate->Monitor_TEER Wash_Monolayer Wash Monolayer with HBSS Monitor_TEER->Wash_Monolayer Add_Peptide Add Peptide to Apical Side Wash_Monolayer->Add_Peptide Incubate_37C Incubate at 37°C Add_Peptide->Incubate_37C Sample_Basolateral Sample Basolateral Side at Time Points Incubate_37C->Sample_Basolateral Quantify_LCMS Quantify Peptide Concentration (LC-MS/MS) Sample_Basolateral->Quantify_LCMS Calculate_Papp Calculate Apparent Permeability (Papp) Quantify_LCMS->Calculate_Papp

Cellular Uptake Assay using Fluorescently Labeled Peptides

This assay provides a direct measure of peptide internalization into cells and can be quantified using flow cytometry or visualized by microscopy.

Principle: The peptide of interest is labeled with a fluorescent dye. Cells are incubated with the labeled peptide, and the amount of fluorescence inside the cells is measured.

Methodology:

  • Peptide Labeling:

    • Synthesize the peptide with a fluorescent label (e.g., FITC, TAMRA) at a position that is unlikely to interfere with its activity.

  • Cell Culture:

    • Seed cells (e.g., HeLa, A549) in a 24-well plate and allow them to adhere overnight.

  • Uptake Experiment:

    • Remove the culture medium and replace it with serum-free medium containing the fluorescently labeled peptide at the desired concentration (e.g., 5 µM).

    • Incubate the cells for a specific time period (e.g., 2 hours) at 37°C.

  • Washing and Lysis:

    • Wash the cells three times with cold PBS to remove any peptide bound to the cell surface.

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

  • Quantification:

    • Measure the fluorescence intensity of the cell lysate using a fluorescence spectrophotometer at the appropriate excitation and emission wavelengths for the chosen fluorophore.

    • Determine the total protein concentration of the lysate using a BCA assay.

    • Normalize the fluorescence intensity to the total protein concentration to express cellular uptake as fluorescence per mg of protein.

Peptide_Uptake_Pathways cluster_pathways Cellular Uptake Pathways cluster_endocytosis Endocytic Pathways Extracellular_Peptide Extracellular Peptide Direct_Translocation Direct Translocation Extracellular_Peptide->Direct_Translocation Passive Diffusion Endocytosis Endocytosis Extracellular_Peptide->Endocytosis Cell_Membrane Cell Membrane Intracellular_Space Intracellular Space Direct_Translocation->Intracellular_Space Macropinocytosis Macropinocytosis Endocytosis->Macropinocytosis Clathrin_Mediated Clathrin-Mediated Endocytosis->Clathrin_Mediated Caveolae_Mediated Caveolae-Mediated Endocytosis->Caveolae_Mediated Macropinocytosis->Intracellular_Space Endosomal Escape Clathrin_Mediated->Intracellular_Space Endosomal Escape Caveolae_Mediated->Intracellular_Space Endosomal Escape

Conclusion

The evaluation of cell permeability is a critical step in the development of peptide-based drugs. While direct quantitative comparisons of Ac4c-containing peptides with other CPPs are not yet widely available in the literature, the experimental protocols outlined in this guide provide a robust framework for their assessment. A multi-assay approach, beginning with a high-throughput screen like PAMPA, followed by the more biologically relevant Caco-2 assay, and supplemented with direct cellular uptake studies, will provide a comprehensive understanding of a peptide's potential to cross cellular barriers. As research into novel amino acids like Ac4c continues, the systematic application of these well-established methods will be essential in identifying the next generation of cell-penetrating peptides for therapeutic applications.

References

Unlocking the Potential of Constrained Scaffolds: A Comparative Guide to the Structure-Activity Relationship of 2-Amino-2-cyclobutylacetic Acid Derivatives as NMDA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and pharmacologists, the quest for selective and potent modulators of the N-Methyl-D-Aspartate (NMDA) receptor is a significant endeavor in the development of therapeutics for neurological disorders. The rigid cyclobutyl scaffold of 2-amino-2-cyclobutylacetic acid and its analogs offers a unique platform for creating conformationally restricted ligands. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, focusing on their antagonism at the NMDA receptor.

The NMDA receptor, a key player in excitatory synaptic transmission, is implicated in a variety of neurological conditions, making its modulation a critical therapeutic strategy. Derivatives of aminocyclobutane carboxylic acids have emerged as a promising class of NMDA receptor antagonists. The constrained cyclobutane ring helps to orient the pharmacophoric elements—the amino and carboxylic acid groups—in a defined spatial arrangement, which is crucial for potent and selective receptor interaction.

Comparative Analysis of NMDA Receptor Antagonist Activity

The key determinant for potent NMDA receptor antagonism in this series was the nature of the substituent at the 3-position of the cyclobutane ring. Specifically, the presence of a second acidic group, such as a carboxyethyl or phosphonoethyl moiety, was found to be critical for high affinity.[1]

Compound ClassKey Structural FeaturesRelative Potency (NMDA Receptor Antagonism)Reference Compound
Unsubstituted 1-Aminocyclobutane-1-carboxylic acidLowD-AP5
3-Alkyl Substituted cis- or trans-3-alkyl-1-aminocyclobutane-1-carboxylic acidLowD-AP5
3-(Carboxyalkyl) Substituted cis- or trans-3-(carboxyalkyl)-1-aminocyclobutane-1-carboxylic acidHighD-AP5
3-(Phosphonoalkyl) Substituted cis- or trans-3-(phosphonoalkyl)-1-aminocyclobutane-1-carboxylic acidHighD-AP5

Table 1: Qualitative Structure-Activity Relationship of 1-Aminocyclobutane-1-carboxylic Acid Derivatives.

Several specific derivatives from the Gaoni et al. study demonstrated potency greater than or equivalent to the well-established competitive NMDA receptor antagonist, D-2-amino-5-phosphonopentanoate (D-AP5).[1] The IC50 value for D-AP5 in antagonizing NMDA-induced responses in cortical wedge preparations has been reported to be approximately 3.7 µM.[2]

Compound ID (from Gaoni et al., 1994)DescriptionReported Potency vs. D-AP5
4b cis-3-(2'-Carboxyethyl)-1-aminocyclobutane-1-carboxylic acidMore potent
24 trans-3-(2'-Carboxyethyl)-1-aminocyclobutane-1-carboxylic acidMore potent
35 cis-3-(2'-Phosphonoethyl)-1-aminocyclobutane-1-carboxylic acidMore potent
40 trans-3-(2'-Phosphonoethyl)-1-aminocyclobutane-1-carboxylic acidMore potent

Table 2: Potent 1-Aminocyclobutane-1-carboxylic Acid Derivatives. [1]

The stereochemistry of the 3-substituent (cis or trans) appears to have a modest impact on activity, with both isomers exhibiting high potency when an acidic side chain is present. This suggests that the overall distance and orientation of the two acidic groups, facilitated by the rigid cyclobutane core, are the primary drivers of antagonist activity at the glutamate binding site of the NMDA receptor.

Experimental Protocols

General Synthesis of 3-Substituted 1-Aminocyclobutane-1-carboxylic Acids

The synthesis of these derivatives generally involves the construction of the substituted cyclobutane ring followed by the introduction of the amino and carboxylic acid functionalities, or the elaboration of a pre-formed aminocyclobutane core. A representative, albeit general, synthetic approach is outlined below. For specific details, consultation of the primary literature is recommended.

A Substituted Cyclobutanone B Strecker or Bucherer-Bergs Reaction A->B KCN, (NH4)2CO3 or NH4Cl C α-Aminonitrile or Hydantoin Intermediate B->C D Acid Hydrolysis C->D HCl, heat E Target Compound: 3-Substituted 1-Aminocyclobutane- 1-carboxylic Acid D->E

Caption: General synthetic workflow for 3-substituted 1-aminocyclobutane-1-carboxylic acids.

Step 1: Formation of the α-Aminonitrile or Hydantoin Intermediate. A substituted cyclobutanone is subjected to a Strecker synthesis (using potassium cyanide and ammonium chloride) or a Bucherer-Bergs reaction (using potassium cyanide and ammonium carbonate). This step introduces the eventual amino and carboxyl groups at the 1-position.

Step 2: Hydrolysis to the Amino Acid. The resulting α-aminonitrile or hydantoin intermediate is then hydrolyzed under strong acidic conditions (e.g., refluxing in 6M HCl) to yield the final 3-substituted 1-aminocyclobutane-1-carboxylic acid. Purification is typically achieved by ion-exchange chromatography or recrystallization.

Biological Evaluation: NMDA Receptor Antagonism

The antagonist activity of the synthesized compounds is commonly assessed using in vitro electrophysiology or radioligand binding assays.

Electrophysiological Recording in Rat Cortical Neurons or Xenopus Oocytes:

  • Preparation: Primary cortical neurons are cultured, or Xenopus oocytes are injected with cRNA encoding NMDA receptor subunits (e.g., GluN1 and GluN2A).

  • Recording: Whole-cell voltage-clamp recordings are performed. The cell is held at a negative membrane potential (e.g., -60 mV).

  • Agonist Application: A solution containing NMDA (e.g., 40 µM) and a co-agonist (glycine or D-serine, e.g., 10 µM) is applied to elicit an inward current.

  • Antagonist Application: The test compound is co-applied with the agonists at varying concentrations.

  • Data Analysis: The reduction in the NMDA-induced current by the test compound is measured, and the concentration-response curve is used to determine the IC50 value.

cluster_0 Experimental Setup cluster_1 Protocol A Cultured Neuron or Oocyte expressing NMDA Receptors B Patch-Clamp Amplifier A->B C Perfusion System C->A D Record Baseline Current E Apply NMDA + Glycine (Agonists) D->E F Measure Agonist-Induced Current (I_control) E->F G Apply Agonists + Test Compound F->G H Measure Inhibited Current (I_test) G->H I Calculate % Inhibition H->I J Determine IC50 I->J

Caption: Workflow for electrophysiological evaluation of NMDA receptor antagonists.

Radioligand Binding Assay:

  • Membrane Preparation: Synaptosomal membranes are prepared from rat brain tissue (e.g., cortex or hippocampus).

  • Incubation: The membranes are incubated with a radiolabeled NMDA receptor antagonist (e.g., [³H]CPP or [³H]CGP 39653) and varying concentrations of the unlabeled test compound.

  • Separation: The bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity trapped on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation.

Mechanism of Action: Competitive Antagonism at the NMDA Receptor

The structure-activity data strongly suggest that these aminocyclobutane dicarboxylic acid derivatives act as competitive antagonists at the glutamate binding site on the GluN2 subunit of the NMDA receptor. The presence of two anionic groups at an appropriate distance, enforced by the cyclobutane scaffold, allows the molecule to mimic the binding of the endogenous agonist glutamate without activating the receptor.

cluster_0 NMDA Receptor (GluN2 Subunit) cluster_1 Ligands BindingSite Glutamate Binding Pocket ChannelOpening Ion Channel Opening BindingSite->ChannelOpening leads to ChannelBlocked Ion Channel Remains Closed BindingSite->ChannelBlocked prevents Glutamate Glutamate (Agonist) Glutamate->BindingSite Binds and Activates Antagonist Aminocyclobutane Derivative (Antagonist) Antagonist->BindingSite Binds and Blocks

References

Safety Operating Guide

Proper Disposal of 2-Amino-2-cyclobutylacetic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Amino-2-cyclobutylacetic acid (CAS RN: 28024-69-3), ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with handling and disposal of this compound.

Hazard Identification and Safety Precautions

2-Amino-2-cyclobutylacetic acid is classified with the following hazards:

  • Harmful if swallowed (H302)[1]

  • Causes skin irritation (H315)[1]

  • Causes serious eye irritation (H319)[1]

  • Harmful if inhaled (H332)[1]

  • May cause respiratory irritation (H335)[1]

Before handling, it is imperative to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection. Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[1]

Quantitative Data Summary

PropertyValueReference
CAS Number28024-69-3[1][2]
Molecular FormulaC6H11NO2[1]
Molecular Weight129.16 g/mol [1]
Hazard StatementsH302, H315, H319, H332, H335[1]

Step-by-Step Disposal Protocol

The primary method for the disposal of 2-Amino-2-cyclobutylacetic acid is through a licensed professional waste disposal service. Do not dispose of this chemical into drains or the environment.

Experimental Protocol for Waste Collection and Disposal:

  • Segregation of Waste:

    • Designate a specific, clearly labeled waste container for 2-Amino-2-cyclobutylacetic acid and any materials contaminated with it.

    • Do not mix with other chemical wastes unless compatibility has been confirmed.

  • Container Requirements:

    • Use a sturdy, chemically resistant container with a secure lid.

    • The container must be in good condition, free from leaks or damage.

  • Labeling:

    • Affix a hazardous waste label to the container.

    • The label must include:

      • The full chemical name: "2-Amino-2-cyclobutylacetic acid"

      • CAS Number: "28024-69-3"

      • Associated hazards (e.g., "Harmful," "Irritant")

      • The date the waste was first added to the container.

      • Contact information for the responsible researcher or laboratory.

  • Storage of Waste:

    • Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Follow all institutional guidelines for the storage of hazardous waste.

  • Disposal of Empty Containers:

    • Thoroughly rinse empty containers with a suitable solvent (e.g., water).

    • The first rinseate must be collected and disposed of as hazardous waste.

    • After thorough rinsing and air-drying, the container may be disposed of according to institutional protocols for non-hazardous waste, or recycled if permissible.

  • Arranging for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.

    • Provide them with all necessary information about the waste, as detailed on the hazardous waste label.

Logical Workflow for Disposal

Figure 1. Disposal Workflow for 2-Amino-2-cyclobutylacetic Acid A Identify Waste (2-Amino-2-cyclobutylacetic acid and contaminated materials) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Safety First C Segregate Waste into a Designated, Labeled Container B->C D Securely Seal and Store Waste Container in a Designated Area C->D E Contact EHS or Licensed Waste Disposal Contractor D->E F Arrange for Professional Disposal E->F G Document Waste Disposal F->G

Caption: Figure 1. Disposal Workflow for 2-Amino-2-cyclobutylacetic Acid.

References

Personal protective equipment for handling 2-Amino-2-cyclobutylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 2-Amino-2-cyclobutylacetic acid in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling, operation, and disposal.

Personal Protective Equipment (PPE)

Proper personal protective equipment is critical to minimize exposure and ensure safety when handling 2-Amino-2-cyclobutylacetic acid. The following table summarizes the recommended PPE.

Body PartPersonal Protective EquipmentSpecifications
Eyes/Face Safety Goggles or Face ShieldMust conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Skin Chemical-resistant GlovesNitrile, neoprene, butyl, or fluorocarbon rubber gloves are suitable.[2]
Lab Coat/Protective ClothingWear a lab coat and appropriate protective clothing to prevent skin exposure.[1]
Respiratory NIOSH/MSHA or EN 149 approved respiratorUse if exposure limits are exceeded or if irritation or other symptoms are experienced. A particulate filter conforming to EN 143 is recommended.[1]
Footwear Closed-toe ShoesRequired in laboratory settings to protect from spills.[3]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is necessary to ensure the safe handling of 2-Amino-2-cyclobutylacetic acid.

  • Preparation :

    • Ensure a safety data sheet (SDS) for 2-Amino-2-cyclobutylacetic acid is accessible.

    • Work in a well-ventilated area, preferably under a chemical fume hood.[1]

    • Verify that an eyewash station and safety shower are readily accessible.

    • Don all required PPE as outlined in the table above.

  • Handling :

    • Avoid direct contact with skin, eyes, and clothing.[4]

    • Do not breathe in dust or fumes.[4]

    • Wash hands thoroughly after handling the substance.[1][4]

    • Keep the container tightly closed when not in use.[4]

  • In Case of Exposure :

    • Eyes : Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1]

    • Skin : Take off immediately all contaminated clothing. Rinse skin with water or shower.[1]

    • Inhalation : Move the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

    • Ingestion : Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[1]

Disposal Plan

Proper disposal of 2-Amino-2-cyclobutylacetic acid and its containers is crucial to prevent environmental contamination and ensure safety.

  • Waste Disposal : Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][4]

  • Contaminated PPE : Contaminated disposable gloves and other PPE must be decontaminated before being placed in the garbage, or collected and disposed of as hazardous waste.[3]

Experimental Workflow

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_emergency Emergency Procedures prep_sds Access SDS prep_hood Work in Fume Hood prep_sds->prep_hood prep_ppe Don PPE prep_hood->prep_ppe handle_avoid Avoid Contact prep_ppe->handle_avoid handle_weigh Weigh Compound handle_avoid->handle_weigh emergency_exposure Exposure handle_avoid->emergency_exposure handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve emergency_spill Spill handle_weigh->emergency_spill post_clean Clean Work Area handle_dissolve->post_clean handle_dissolve->emergency_spill post_dispose Dispose of Waste post_clean->post_dispose post_remove_ppe Remove PPE post_dispose->post_remove_ppe post_wash Wash Hands post_remove_ppe->post_wash

Caption: Workflow for safely handling 2-Amino-2-cyclobutylacetic acid.

References

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Retrosynthesis Analysis

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2-Amino-2-cyclobutylacetic acid
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2-Amino-2-cyclobutylacetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.